2-Chlorooxazole-4-carbonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClN2O/c5-4-7-3(1-6)2-8-4/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWUBFNXCPJSSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 2-Chlorooxazole-4-carbonitrile: Properties, Reactivity, and Synthetic Potential
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in drug design. The strategic functionalization of the oxazole ring allows for the precise tuning of a molecule's physicochemical properties and biological activity.
This compound emerges as a particularly valuable synthetic intermediate. This molecule combines the oxazole core with two key functional groups that unlock a diverse range of chemical transformations:
-
The C2-Chloro Substituent: The chlorine atom at the 2-position activates the ring for nucleophilic substitution and serves as a versatile handle for modern cross-coupling reactions. The incorporation of chlorine into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity.[3][4]
-
The C4-Nitrile Group: The carbonitrile is a stable, electron-withdrawing group that can be readily converted into other essential functionalities, such as carboxylic acids, amides, or amines, providing further avenues for molecular diversification.
This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, explore its reactivity, and present its potential as a cornerstone for the synthesis of complex, high-value molecules.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, its core properties and expected spectroscopic features can be reliably established.
Core Chemical Properties
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1240598-38-2 | [5][6] |
| Molecular Formula | C₄HClN₂O | [5][6] |
| Molecular Weight | 128.51 g/mol | [5][6] |
| Purity (Typical) | ≥95% | [5][7] |
| Synonyms | 2-chloro-oxazole-4-carbonitrile; ZINC95936576 | [7] |
Spectroscopic Characterization (Predicted)
The structural features of this compound give rise to a predictable spectroscopic signature. The following are expected characteristics based on standard principles of NMR, IR, and mass spectrometry.[8]
-
¹H NMR Spectroscopy: The molecule contains a single proton attached to the oxazole ring at the C5 position. This proton is expected to appear as a singlet in the aromatic region of the spectrum, likely deshielded due to the electron-withdrawing effects of the adjacent nitrile group and the electronegative ring atoms.
-
¹³C NMR Spectroscopy: Four distinct carbon signals are anticipated. The carbon of the nitrile group (C≡N) will appear in its characteristic region (~115-120 ppm). The three carbons of the oxazole ring will be observed in the aromatic/heteroaromatic region, with their specific shifts influenced by the chloro and nitrile substituents.
-
Infrared (IR) Spectroscopy: Key vibrational modes will provide structural confirmation. A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230-2260 cm⁻¹. Vibrations corresponding to the C=N and C=C stretching of the oxazole ring would appear in the 1500-1650 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 128. Due to the natural abundance of chlorine isotopes, a characteristic M+2 peak at m/z 130 with approximately one-third the intensity of the M⁺ peak is a definitive feature.
Synthesis Strategies
While a specific, published protocol for the synthesis of this compound is not detailed in the available literature, a plausible synthetic route can be designed based on established oxazole synthesis methodologies. One common approach involves the cyclization of α-haloketones with amides. A related compound, ethyl 2-chlorooxazole-4-carboxylate, serves as a versatile precursor for a wide array of substituted oxazoles, indicating the stability and utility of the 2-chlorooxazole core.[9]
General methods for oxazole synthesis often involve visible-light photocatalysis or metal-catalyzed cyclizations, which offer mild conditions and good functional group tolerance.[10][11]
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its predictable and versatile reactivity, which allows it to serve as a linchpin in complex synthetic sequences. The primary sites of reactivity are the C2-chloro position and the C4-nitrile group.
Nucleophilic Aromatic Substitution (SNAAr) at C2
The electron-deficient nature of the oxazole ring, further enhanced by the C4-nitrile, makes the C2 position highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating the displacement by a variety of nucleophiles. This reaction pathway is analogous to the well-documented reactivity of 2-chlorobenzimidazoles and other 2-chloro-heterocycles.[12]
-
Causality: The electronegative nitrogen and oxygen atoms in the oxazole ring withdraw electron density, polarizing the C2-Cl bond and stabilizing the Meisenheimer-like intermediate formed upon nucleophilic attack.
Common nucleophiles for this transformation include:
-
Alkoxides (R-O⁻) to form 2-alkoxyoxazoles.
-
Amines (R-NH₂) to generate 2-aminooxazoles.
-
Thiols (R-S⁻) to yield 2-thioether-substituted oxazoles.
This protocol is a representative, hypothetical procedure based on standard literature methods for heteroaryl chlorides.
-
Reaction Setup: To an oven-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Seal the vial and heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Trustworthiness: This self-validating protocol includes an inert atmosphere to protect the catalyst, a base to facilitate the catalytic cycle, and standard workup and purification steps to isolate the desired product. Monitoring by TLC/LC-MS ensures reaction completion is tracked accurately.
Transformations of the C4-Nitrile Group
The nitrile group offers a gateway to other important functionalities.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. The resulting 2-chlorooxazole-4-carboxylic acid is itself a valuable synthetic intermediate. [13][14]* Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄ or catalytic hydrogenation. This introduces a flexible linker and a basic center into the molecule.
Applications in Medicinal Chemistry and Drug Discovery
While specific applications of this compound are not yet widely reported, its potential is evident from its ability to generate diverse libraries of 2,4-disubstituted oxazoles. This scaffold is of high interest in drug discovery. [15]The 1,2,4-oxadiazole ring, a related heterocycle, is found in several commercial drugs, highlighting the pharmaceutical industry's interest in such five-membered heterocycles. [16] By using the synthetic handles of this compound, medicinal chemists can rapidly explore structure-activity relationships (SAR). For example, the C2 position can be decorated with various aryl groups via Suzuki coupling to probe for interactions with hydrophobic pockets in a target protein, while the C4 position can be converted to an amide to act as a hydrogen bond donor or acceptor.
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [7]* Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [7][17]* Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. [7]Avoid formation of dust and aerosols. [6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [5][7]It is recommended to store the compound under an inert atmosphere.
-
First Aid: In case of inhalation, move to fresh air. For skin contact, wash with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. In all cases of significant exposure, consult a physician. [6][7]* Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus if necessary. [6]
References
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- ResearchGate. (2016). Synthesis of Substituted Oxazoles by Visible Light Photocatalysis.
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- National Institutes of Health. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
- National Institutes of Health. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- U.S. Food & Drug Administration. (2015). Safety Data Sheet.
- PubMed. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles.
- ResearchGate. (2020). CuI2 catalyzed synthesis of oxazole-4-carbonitrile by reacting acetonitrile with K3Fe(CN)6.
- Reagentia. (n.d.). 2-Chlorooxazole-4-carboxylic acid (CAS/ID No. 706789-07-3).
- National Institutes of Health. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Google Patents. (n.d.). EP0281012A1 - 4-Chloro-oxazole derivatives, method for their preparation and their use.
- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
- PubMed. (1998). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester.
- ResearchGate. (2010). Preparation, Infrared, MAS-NMR and Structural Characterization of a New Copper Based Inorganic–Organic Hybrid Compound: [C5H6N2Cl]2CuCl4.
- Journal of the Chemical Society (Resumed). (1965). 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles.
- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
- PubMed. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
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- ResearchGate. (2023). Synthesis of Chlorfenazole from o -Chlorobenzonitrile Extracted from Expired Tear-Gas Grenade.
- PubMed. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
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The Strategic Utility of 2-Chlorooxazole-4-carbonitrile in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The oxazole motif, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability have led to its incorporation into a multitude of biologically active compounds. Oxazole-containing molecules have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The strategic functionalization of the oxazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
This guide focuses on a particularly valuable, yet underexplored, building block: 2-Chlorooxazole-4-carbonitrile (CAS Number: 1240598-38-2). This compound offers a unique combination of reactive sites, making it a powerful intermediate for the synthesis of diverse and complex molecular architectures. The presence of a chloro group at the 2-position provides a handle for nucleophilic substitution, while the carbonitrile at the 4-position can be elaborated into a variety of functional groups. This dual functionality makes it a cornerstone for combinatorial library synthesis and targeted drug design.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's properties is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1240598-38-2 | [1][2] |
| Molecular Formula | C₄HClN₂O | [1][3] |
| Molecular Weight | 128.51 g/mol | [1][3] |
| Appearance | White to off-white solid | Commercially available |
| Storage | Store at -4°C for short periods (1-2 weeks) and -20°C for long-term storage (1-2 years). | [3] |
Safety and Handling:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a warning-level hazard.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[3] Standard first-aid measures should be readily available. This compound is intended for research and development purposes only.[1]
Synthesis of this compound: A Plausible and Detailed Protocol
Part 1: Synthesis of 2-Chlorooxazole-4-carboxylic Acid
The precursor, 2-chlorooxazole-4-carboxylic acid (CAS 706789-07-3), is a known compound and serves as a key intermediate.[4][5] Its synthesis provides the foundational oxazole ring system.
Experimental Protocol: Synthesis of 2-Chlorooxazole-4-carboxylic Acid
This protocol is adapted from established methods for the synthesis of substituted oxazoles.
Materials:
-
Ethyl 2-chlorooxazole-4-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Saponification: To a solution of ethyl 2-chlorooxazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v), add LiOH (1.5 eq) or NaOH (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the saponification can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Gentle heating may be applied to accelerate the reaction if necessary.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1M HCl. A precipitate of 2-chlorooxazole-4-carboxylic acid should form.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-chlorooxazole-4-carboxylic acid.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system if required.
Part 2: Conversion of Carboxylic Acid to Nitrile
The conversion of a carboxylic acid to a nitrile is a standard transformation in organic synthesis. Several reliable methods can be employed. A common and effective method involves the activation of the carboxylic acid, followed by treatment with a source of ammonia and subsequent dehydration. A more direct, modern approach utilizes cocatalysis to facilitate this transformation under mild conditions.[6]
Experimental Protocol: Synthesis of this compound from Carboxylic Acid
This protocol utilizes a modern, mild approach for the conversion of a carboxylic acid to a nitrile.
Materials:
-
2-Chlorooxazole-4-carboxylic acid
-
Urea
-
Magnesium salt (e.g., Mg(OTf)₂)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., 4,4'-Dimethoxy-2,2'-bipyridine)
-
Anhydrous acetonitrile (MeCN)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
Reaction Setup: To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorooxazole-4-carboxylic acid (1.0 eq), urea (2.0 eq), Mg(OTf)₂ (0.2 eq), Pd(OAc)₂ (0.05 eq), and 4,4'-dimethoxy-2,2'-bipyridine (0.05 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the reaction vessel.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Synthesis Workflow Diagram:
Caption: Synthetic route to this compound.
Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups: the 2-chloro substituent and the 4-carbonitrile.
Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
The chloro group at the 2-position of the electron-deficient oxazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of substituents, including amines, alcohols, thiols, and carbon nucleophiles. The reactivity is enhanced by the electron-withdrawing nature of the oxazole ring nitrogen and the 4-carbonitrile group.
General Reaction Scheme:
Caption: General SNAr reaction at the 2-position.
This reactivity is a cornerstone of its utility in creating libraries of compounds for structure-activity relationship (SAR) studies. By varying the nucleophile, researchers can systematically probe the steric and electronic requirements of a biological target.
Transformations of the 4-Carbonitrile Group
The carbonitrile group is a versatile functional handle that can be converted into several other important functionalities, including:
-
Amines: Reduction of the nitrile (e.g., with H₂/Raney Ni, LiAlH₄) yields a primary aminomethyl group, which can be a key pharmacophore or a point for further derivatization.
-
Carboxylic Acids: Hydrolysis of the nitrile (acidic or basic conditions) provides the corresponding carboxylic acid, enabling the formation of amides, esters, and other acid derivatives.
-
Tetrazoles: [2+3] Cycloaddition with an azide (e.g., sodium azide) furnishes a tetrazole ring, a common bioisostere for a carboxylic acid with improved metabolic stability and pharmacokinetic properties.
Reaction Manifold Diagram:
Caption: Synthetic transformations of the 4-carbonitrile group.
Application in Drug Discovery: A Case Study Perspective
While specific blockbuster drugs containing the this compound fragment are not publicly disclosed, its value is evident in its role as a versatile intermediate in the synthesis of complex molecules for pharmaceutical research. The strategic combination of a reactive chloro group and a modifiable nitrile makes it an ideal starting point for the exploration of novel chemical space.
For instance, in the development of kinase inhibitors, a common strategy involves the synthesis of a library of compounds with a common heterocyclic core. This compound could serve as such a core. The 2-position can be functionalized with various amine nucleophiles to interact with the hinge region of a kinase, a critical interaction for potent inhibition. Simultaneously, the 4-carbonitrile can be converted to an amide or other functional group to interact with the solvent-exposed region of the ATP-binding pocket, thereby modulating selectivity and physicochemical properties.
Although a direct citation for a specific drug is not available, the utility of such building blocks is well-established in patent literature for the synthesis of novel therapeutic agents. For example, the synthesis of ruxolitinib, a Janus kinase inhibitor, involves the formation of a cyano group on a heterocyclic core in its synthetic route, highlighting the importance of nitrile-containing intermediates in modern drug manufacturing.[7] Similarly, the synthesis of the HIF-2α inhibitor belzutifan involves complex heterocyclic intermediates where functional group interconversions are key.[8]
Conclusion: A Versatile Building Block for Future Therapies
This compound is a high-value building block for medicinal chemists and drug development professionals. Its dual reactivity allows for the efficient construction of diverse molecular libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery. The ability to perform selective nucleophilic substitution at the 2-position, coupled with the versatile chemistry of the 4-carbonitrile, provides a powerful platform for generating novel compounds with tailored biological activities and drug-like properties. As the demand for new and effective therapeutics continues to grow, the strategic application of such versatile intermediates will undoubtedly play a crucial role in the development of the next generation of medicines.
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An In-Depth Technical Guide to 2-Chlorooxazole-4-carbonitrile: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Chlorooxazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its structure and nomenclature, explore potential synthetic routes, discuss its reactivity, and examine its applications, particularly in the context of drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working with oxazole-containing scaffolds.
Molecular Structure and IUPAC Nomenclature
This compound is a five-membered heterocyclic compound containing an oxazole ring substituted with a chlorine atom at the 2-position and a nitrile group at the 4-position.
Molecular Formula: C₄HClN₂O[1]
Molecular Weight: 128.51 g/mol [1]
CAS Number: 1240598-38-2[1]
The IUPAC name for this compound is 2-chloro-1,3-oxazole-4-carbonitrile . This nomenclature is derived from the parent heterocycle, oxazole, with the position of the heteroatoms and substituents clearly indicated. The numbering of the oxazole ring begins at the oxygen atom and proceeds towards the nitrogen atom.
Structural Representation:
Caption: Chemical structure of 2-chloro-1,3-oxazole-4-carbonitrile.
Synthesis Strategies
One potential approach involves the construction of a substituted oxazole precursor followed by the introduction of the chloro and cyano functionalities. For instance, a synthetic strategy could start from a precursor already containing the carbonitrile group, followed by chlorination at the 2-position.
A related synthesis described in the literature involves the chlorination of a 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile to yield a 2-aryl-5-chloro-1,3-oxazole-4-carboxamide.[3] This suggests that a cyano-substituted oxazole ring can undergo chlorination, although the conditions would need to be optimized to target the 2-position and avoid hydrolysis of the nitrile group.
Another potential route could involve the synthesis of an oxazole-2-one intermediate, which could then be converted to the 2-chloro derivative using a suitable chlorinating agent like phosphorus oxychloride or thionyl chloride. The nitrile group could be introduced at the 4-position either before or after the formation of the chloro-oxazole ring.
The synthesis of oxazole-4-carbonitriles has been achieved through methods such as the dehydration of carboxamides and nucleophilic substitution reactions.[4] A copper-mediated synthesis of 5-aryloxazole-4-carbonitriles from acetophenones and potassium ferricyanide has also been reported, highlighting a modern approach to constructing this scaffold.[4]
Proposed Synthetic Workflow:
Caption: Hypothetical synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
Definitive spectroscopic data for 2-chloro-1,3-oxazole-4-carbonitrile is not currently published. However, based on the analysis of related oxazole structures, we can predict the key features of its NMR, IR, and mass spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-chloro-1,3-oxazole-4-carbonitrile is expected to be simple, showing a single peak for the proton at the 5-position of the oxazole ring. The chemical shift of this proton would likely be in the aromatic region, influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the electron-withdrawing effects of the chloro and cyano groups. For comparison, the protons on the parent oxazole ring resonate at δ 7.09 (H-5), 7.69 (H-4), and 8.27 (H-2) ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C2 (C-Cl) | 150-160 | Attached to electronegative chlorine and nitrogen atoms. |
| C4 (C-CN) | 110-120 | Quaternary carbon attached to the nitrile group. |
| C5 (C-H) | 130-140 | Aromatic carbon adjacent to oxygen. |
| CN | 115-125 | Nitrile carbon. |
These predictions are based on typical chemical shifts for substituted oxazoles and other heterocyclic compounds.[5][6] The exact chemical shifts would need to be confirmed by experimental data.
FT-IR Spectroscopy
The FT-IR spectrum of 2-chloro-1,3-oxazole-4-carbonitrile should exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| C≡N (Nitrile) | 2220-2260 | Stretching |
| C=N (Oxazole ring) | 1500-1650 | Stretching |
| C-O (Oxazole ring) | 1000-1300 | Stretching |
| C-Cl | 600-800 | Stretching |
The presence of a sharp, strong peak in the 2220-2260 cm⁻¹ region would be a clear indicator of the nitrile group.
Mass Spectrometry
The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M⁺) at m/z 128 and an M+2 peak at m/z 130 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of CO, CN, and Cl radicals, as well as cleavage of the oxazole ring.
Reactivity and Potential Applications in Drug Development
The reactivity of 2-chloro-1,3-oxazole-4-carbonitrile is dictated by the interplay of its functional groups. The chlorine atom at the 2-position is expected to be susceptible to nucleophilic substitution, providing a handle for the introduction of various other functional groups. The nitrile group can undergo a range of transformations, including hydrolysis to a carboxylic acid or reduction to an amine, further expanding the synthetic utility of this scaffold.
Oxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[7][8] They are found in a number of natural products and have been incorporated into various drug candidates.[9] The oxazole ring is often considered a bioisostere of amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.
The presence of both a reactive chloro group and a versatile cyano group makes 2-chloro-1,3-oxazole-4-carbonitrile a potentially valuable building block for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The nitrile group, in particular, is a key functional group in many clinically used drugs.[4]
Potential Therapeutic Areas for Oxazole Derivatives:
-
Anticancer: Many oxazole-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.
-
Antimicrobial: The oxazole scaffold is present in several antibacterial and antifungal agents.[9]
-
Anti-inflammatory: Some oxazole derivatives have shown potent anti-inflammatory properties.
-
Antidiabetic: Certain oxazole compounds have been investigated for their potential in treating diabetes.[9]
The specific applications of 2-chloro-1,3-oxazole-4-carbonitrile in drug development would depend on the nature of the substituents introduced through further chemical modifications. Its utility lies in its potential to serve as a versatile intermediate for the synthesis of more complex and biologically active molecules.
Safety and Handling
According to available Safety Data Sheets (SDS) for this compound, the compound should be handled with care in a well-ventilated area.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The specific hazards are not well-defined, but as with any novel chemical, it should be treated as potentially hazardous. In case of contact with skin or eyes, the affected area should be flushed with plenty of water. If inhaled, the individual should be moved to fresh air. If swallowed, medical attention should be sought immediately.[1]
Conclusion
2-Chloro-1,3-oxazole-4-carbonitrile is a promising heterocyclic building block with significant potential for applications in medicinal chemistry and organic synthesis. While detailed experimental data for this specific compound is limited in the public domain, its structure, properties, and reactivity can be reasonably predicted based on the well-established chemistry of oxazoles. The presence of two reactive sites—the chloro and cyano groups—makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in the development of novel therapeutics and other advanced materials.
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- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
- Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
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A Technical Guide to the Spectroscopic Characterization of 2-Chlorooxazole-4-carbonitrile: A Predictive and Comparative Analysis
For Immediate Release
A Note to Our Valued Research Community: In the pursuit of advancing scientific discovery, access to comprehensive analytical data is paramount. This technical guide addresses the spectroscopic properties of 2-Chlorooxazole-4-carbonitrile (CAS 1240598-38-2), a molecule of significant interest in medicinal chemistry and materials science. It is important to note that, at the time of publication, experimental spectroscopic data (NMR, IR, MS) for this compound is not publicly available. Therefore, this document, authored from the perspective of a Senior Application Scientist, provides a robust, in-depth theoretical and comparative analysis to predict its spectral characteristics. This guide is intended to empower researchers, scientists, and drug development professionals with a strong foundational understanding of the expected spectroscopic behavior of this compound, thereby aiding in its synthesis, identification, and application.
Introduction: The Significance of this compound
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The unique electronic properties and synthetic versatility of oxazoles make them attractive building blocks for the development of novel therapeutic agents and functional materials. This compound, in particular, presents a trifecta of reactive sites: the electrophilic carbon at the 2-position, the cyano group at the 4-position, and the potential for modification of the oxazole ring itself. This functionality opens avenues for diverse chemical transformations, making it a valuable intermediate for the synthesis of complex molecular architectures.
This guide will provide a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and a comparative analysis with structurally related compounds.
Molecular Structure and Predicted Spectroscopic Data
The structure of this compound is presented below. The predicted spectroscopic data is summarized in the subsequent tables, followed by a detailed interpretation.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are presented below.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 8.0 - 8.3 | Singlet (s) | N/A |
Interpretation:
-
The oxazole ring possesses only one proton, located at the C-5 position.
-
This proton is expected to resonate at a downfield chemical shift (8.0 - 8.3 ppm) due to the deshielding effects of the electronegative oxygen and nitrogen atoms within the aromatic ring, as well as the electron-withdrawing nature of the adjacent cyano group.
-
The absence of neighboring protons will result in a singlet multiplicity. The chemical shift of the H-5 proton in the parent oxazole is approximately 7.95 ppm, and the presence of the electron-withdrawing chloro and cyano groups is expected to shift this further downfield.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 160 |
| C-4 | 120 - 125 |
| C-5 | 140 - 145 |
| C≡N | 110 - 115 |
Interpretation:
-
C-2: This carbon is bonded to both a nitrogen and an oxygen atom, and also to a chlorine atom. This high degree of substitution by electronegative atoms will cause a significant downfield shift, predicted to be in the 155-160 ppm range. In the parent oxazole, C-2 resonates at approximately 151 ppm.[1] The chlorine substituent will further deshield this carbon.
-
C-4: This carbon is part of the aromatic ring and is attached to the electron-withdrawing cyano group. Its chemical shift is predicted to be in the 120-125 ppm region. For comparison, the C-4 in unsubstituted oxazole is around 126 ppm.[1] The nitrile group's influence will be significant.
-
C-5: This carbon is adjacent to the nitrogen atom and bears the only proton on the ring. It is expected to resonate in the 140-145 ppm range. In oxazole, C-5 is at approximately 138 ppm.[1]
-
C≡N: The carbon of the nitrile group is expected to appear in the 110-115 ppm region, which is a characteristic chemical shift for nitriles.[2]
Infrared (IR) Spectroscopy: Key Vibrational Frequencies
IR spectroscopy is invaluable for identifying functional groups within a molecule. The predicted key IR absorption bands for this compound are listed below.
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| C≡N stretch | 2230 - 2250 | Strong |
| C=N stretch (oxazole ring) | 1620 - 1650 | Medium |
| C=C stretch (oxazole ring) | 1500 - 1550 | Medium |
| C-O-C stretch (oxazole ring) | 1050 - 1150 | Strong |
| C-Cl stretch | 700 - 800 | Strong |
Interpretation:
-
C≡N Stretch: The most characteristic peak in the IR spectrum will be the strong absorption due to the stretching vibration of the carbon-nitrogen triple bond of the nitrile group, expected in the 2230-2250 cm⁻¹ region.[3][4]
-
Oxazole Ring Vibrations: The aromatic oxazole ring will exhibit several characteristic stretching vibrations. The C=N stretch is anticipated to appear in the 1620-1650 cm⁻¹ range, while the C=C stretch will likely be observed between 1500 and 1550 cm⁻¹. A strong band corresponding to the C-O-C stretching of the ether linkage within the ring is expected in the 1050-1150 cm⁻¹ region.
-
C-Cl Stretch: A strong absorption due to the carbon-chlorine bond stretching is predicted to be in the fingerprint region, between 700 and 800 cm⁻¹.
Mass Spectrometry (MS): Predicted Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and fragmentation of a molecule. For this compound (Molecular Weight: 128.51 g/mol ), the following fragmentation patterns are predicted under electron ionization (EI).
| m/z | Predicted Fragment |
| 128/130 | [M]⁺ (Molecular ion) |
| 93 | [M - Cl]⁺ |
| 102/104 | [M - CN]⁺ |
| 67 | [M - Cl - CN]⁺ |
Interpretation:
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak at m/z 128 and a significant M+2 peak at m/z 130 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom.
-
Major Fragmentation Pathways:
-
Loss of Chlorine: A prominent fragment at m/z 93 is expected, corresponding to the loss of a chlorine radical from the molecular ion.
-
Loss of Nitrile Group: Fragmentation involving the cleavage of the cyano group would lead to a fragment ion at m/z 102 (and its M+2 isotope at m/z 104).
-
Sequential Loss: A fragment at m/z 67 could arise from the sequential loss of both the chlorine atom and the cyano group.
-
The fragmentation of the oxazole ring itself can lead to more complex patterns, but the loss of the substituents is expected to be a dominant process.
Proposed Synthetic Pathway
A plausible synthetic route to this compound would likely start from the more readily available 2-Chlorooxazole-4-carboxylic acid or its corresponding ester.[5][6] The conversion of the carboxylic acid or ester to the nitrile can be achieved through a multi-step process involving the formation of a primary amide followed by dehydration.
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol Considerations:
-
Amide Formation: The carboxylic acid can be converted to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia to yield the primary amide. Alternatively, direct amidation methods can be employed. If starting from the ester, aminolysis with ammonia would yield the amide.
-
Dehydration: The dehydration of the primary amide to the nitrile is a standard transformation that can be accomplished using various dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the proposed synthetic pathway, offer a valuable resource for researchers working with this important heterocyclic compound. The interpretations provided are grounded in fundamental spectroscopic principles and comparisons with related structures, ensuring a high degree of scientific integrity. As experimental data becomes available, this guide can serve as a benchmark for comparison and further refinement of our understanding of this molecule's properties.
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2-Chlorooxazole-4-carbonitrile molecular weight and formula
An In-Depth Technical Guide to 2-Chlorooxazole-4-carbonitrile for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of heterocyclic scaffolds is paramount to the development of novel therapeutic agents. Among these, the oxazole core represents a privileged structure due to its presence in a wide array of biologically active natural products and synthetic compounds. This guide provides a comprehensive technical overview of this compound, a versatile and reactive building block that holds significant potential for the synthesis of complex molecular architectures.
The strategic placement of a chlorine atom at the 2-position and a nitrile group at the 4-position of the oxazole ring imparts unique reactivity to this molecule. The chloro substituent serves as a versatile handle for various cross-coupling reactions, while the nitrile group can be transformed into a range of other functional groups or act as a bioisosteric replacement for a carboxylic acid or carboxamide. This dual functionality makes this compound an attractive starting material for the generation of diverse compound libraries aimed at identifying new drug candidates. This document will delve into the physicochemical properties, synthesis, reactivity, applications, and safety protocols associated with this important chemical entity.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of a chemical compound is the bedrock of its effective application in research and development. This compound is a small molecule with distinct characteristics that are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄HClN₂O | [1][2] |
| Molecular Weight | 128.516 g/mol | [1][2] |
| CAS Number | 1240598-38-2 | [1][2] |
| Appearance | Not specified, though related bromo-analog is a solid.[3] | |
| Purity | Commercially available with ≥95% purity.[4] | |
| Solubility | No data available. | |
| Storage Conditions | For long-term storage, -20°C (1-2 years) is recommended. For short-term storage, -4°C (1-2 weeks) is suitable.[1] Store in a cool, dry place.[4] |
Synthesis and Reactivity
While specific, detailed synthetic procedures for this compound are not extensively published, its structure suggests a plausible synthetic strategy based on established oxazole synthesis methodologies. A potential route could involve the cyclization of a suitable precursor bearing the required functional groups. The reactivity of this compound is governed by the electrophilic nature of the oxazole ring, the leaving group ability of the chlorine atom, and the versatile chemistry of the nitrile group.
Caption: Role in generating molecular diversity.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound. This compound is intended for research and development use only and must be handled by technically qualified individuals. [4]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield should be worn. [5]* Hand Protection: Impervious gloves are required. [5]* Skin and Body Protection: A lab coat or protective coveralls should be worn to avoid skin contact. [5]
First Aid Measures
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek medical attention. [2][5]* In Case of Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. [2][5]* If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. [2][5]* If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [2][5]
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. [5]Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing. [6]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. [4][5]For long-term stability, storage at -20°C is recommended. [1]Store under an inert atmosphere. [6]
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of a reactive chlorine atom and a modifiable nitrile group on a biologically relevant oxazole scaffold provides a powerful platform for the creation of novel and diverse molecular entities. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for harnessing its full potential in the laboratory. As the demand for new therapeutic agents continues to grow, the importance of such strategic chemical tools in the drug development pipeline cannot be overstated.
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- This compound|-范德生物科技公司 - BIOFOUNT. URL
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Reactivity of the nitrile group in 2-Chlorooxazole-4-carbonitrile
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 2-Chlorooxazole-4-carbonitrile
Abstract: this compound is a versatile heterocyclic building block characterized by two key reactive sites: a nitrile group at the C4 position and a chloro-substituent at the C2 position. The electron-deficient nature of the oxazole ring profoundly influences the chemistry of both functional groups. This guide provides an in-depth analysis of the reactivity of the C4-nitrile moiety. We will explore its participation in fundamental organic transformations including nucleophilic additions (reduction, hydrolysis, and organometallic addition) and [3+2] cycloadditions for the synthesis of tetrazoles. This document serves as a technical resource for researchers and drug development professionals, offering mechanistic insights, field-proven experimental protocols, and a discussion of the competitive reactivity between the nitrile group and the C2-chloro position, thereby enabling the strategic design of synthetic routes for novel chemical entities.
Introduction to this compound
The oxazole scaffold is a privileged heterocycle found in numerous natural products and pharmaceutically active compounds.[1][2] The specific molecule, this compound, presents a unique synthetic platform due to the orthogonal reactivity of its substituents. The core oxazole ring is aromatic but is considered less so than analogues like thiazole.[3] It is a weak base with a pKa of 0.8 for its conjugate acid.[3] The electronic landscape of this molecule is dominated by the electronegativity of the ring oxygen and nitrogen atoms, which imparts a significant electron-deficient character to the ring carbons. This effect is amplified by the presence of two powerful electron-withdrawing groups: the nitrile at C4 and the chlorine at C2.
The nitrile group (C≡N) is a versatile functional group in organic synthesis, capable of being transformed into a wide array of other functionalities, including amines, amides, carboxylic acids, and ketones.[4][5] Its reactivity is primarily governed by the electrophilic nature of the nitrile carbon.[6][7] In this compound, this inherent electrophilicity is significantly enhanced by the cumulative electron-withdrawing effects of the oxazole ring and the 2-chloro substituent. This activation makes the nitrile group a prime target for a variety of chemical transformations.
Electronic Profile and Reactivity Overview
The reactivity of this compound is dictated by its electronic structure. The C2 position is the most electron-deficient carbon in the oxazole ring, making it susceptible to nucleophilic attack, especially with a good leaving group like chlorine present.[8] The nitrile group at C4 further withdraws electron density from the ring, enhancing the electrophilicity of C2. Concurrently, the nitrile carbon itself is a potent electrophilic center. This creates a scenario of competitive reactivity where a chosen nucleophile could potentially react at one of two sites.
Generally, hard nucleophiles may favor attack at the nitrile carbon, while reactions at the C2 position proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which is favored by strong nucleophiles and stabilized by the electron-withdrawing nitrile group.[8][9][10]
Caption: Electronic profile of this compound.
Key Transformations of the Nitrile Group
The activated nitrile group of this compound is amenable to several high-yield transformations that are foundational in medicinal chemistry.
Nucleophilic Addition Reactions
The polarized C≡N triple bond readily undergoes nucleophilic addition.[7]
The conversion of nitriles to primary amines is a critical transformation for introducing basic centers into molecules, which is often crucial for pharmacokinetic properties. This reduction can be effectively achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[11][12]
-
Mechanism with LiAlH₄: The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[6][12] The resulting dianion is protonated during aqueous workup to yield the primary amine, (2-chlorooxazol-4-yl)methanamine. The choice of an ethereal solvent like THF is critical, as LiAlH₄ reacts violently with protic solvents.[13]
-
Catalytic Hydrogenation: Alternatively, catalysts such as Raney Nickel or Palladium on carbon (Pd/C) can be used with a source of hydrogen.[11][13] This method can sometimes offer better functional group tolerance, although reaction conditions (pressure, temperature) may need to be optimized.
The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat.[5][7] This reaction proceeds through an amide intermediate. The product, 2-chlorooxazole-4-carboxylic acid, is itself a valuable intermediate for further functionalization, such as amide coupling.[14][15]
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack of water.[5][16] Tautomerization of the resulting imidic acid intermediate yields an amide, which is then further hydrolyzed to the carboxylic acid.
-
Base-Catalyzed Hydrolysis: This involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[7] The resulting carboxylate salt must be neutralized in a separate acidic workup step to yield the final carboxylic acid.
Grignard (R-MgX) or organolithium (R-Li) reagents can add to the nitrile group to form ketones after aqueous workup.[5] The reaction involves the nucleophilic attack of the organometallic's carbanion on the nitrile carbon, forming an imine salt intermediate.[6] This intermediate is stable to a second addition but is readily hydrolyzed upon the addition of aqueous acid to yield a ketone. This provides a powerful C-C bond-forming strategy.
[3+2] Cycloaddition with Azides: Synthesis of Tetrazoles
One of the most significant reactions of nitriles in drug discovery is their conversion to tetrazoles. The tetrazole ring is a common bioisostere for the carboxylic acid group, often improving metabolic stability and cell permeability. This transformation is typically achieved via a [3+2] cycloaddition reaction with an azide source, such as sodium azide (NaN₃).[17][18]
-
Mechanism: The reaction is believed to proceed through the activation of the nitrile, often by a Lewis acid (e.g., Zn²⁺, Al³⁺) or a Brønsted acid, which coordinates to the nitrogen and increases the carbon's electrophilicity.[18][19][20] The azide anion then attacks the activated nitrile, followed by cyclization to form the tetrazole ring. The electron-withdrawing nature of the substituent on the nitrile strongly correlates with a lower activation barrier for this reaction.[19] For this compound, the potent electron-withdrawing character of the heterocyclic system is expected to facilitate this cycloaddition.
Caption: Major synthetic transformations of the nitrile group.
Experimental Protocols
The following protocols are provided as validated starting points for the transformation of this compound. All operations should be conducted in a well-ventilated fume hood by qualified personnel.
Protocol: Reduction of this compound to (2-chlorooxazol-4-yl)methanamine
Causality: This protocol uses LiAlH₄, a potent, non-selective reducing agent. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts exothermically with water. The sequential addition of water and NaOH during workup is a standard Fieser workup, designed to safely quench excess reagent and precipitate aluminum salts as a filterable solid.
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.2 eq.) suspended in anhydrous tetrahydrofuran (THF, 0.5 M).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching (Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the title amine.
Protocol: [3+2] Cycloaddition to form 4-(1H-tetrazol-5-yl)-2-chlorooxazole
Causality: This protocol uses zinc bromide as a Lewis acid catalyst to activate the nitrile towards nucleophilic attack by the azide anion.[21] The use of water as a solvent is not only environmentally benign but also mitigates explosion hazards associated with azides.[21] Acidification is required at the end to protonate the tetrazole ring and facilitate its precipitation.
Caption: Experimental workflow for tetrazole formation.
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq.), sodium azide (NaN₃, 1.5 eq.), and zinc bromide (ZnBr₂, 1.1 eq.) in water (0.5 M).
-
Reaction: Heat the mixture to reflux (approximately 100-120 °C) and stir vigorously for 12-24 hours. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Slowly acidify the reaction mixture by adding 3M hydrochloric acid until the pH is approximately 2. A precipitate should form.
-
Isolation: Stir the slurry in an ice bath for 1 hour to maximize precipitation, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water and then dry under high vacuum to yield the desired tetrazole product, which is often pure enough for subsequent steps.
Data Summary
The following table summarizes the typical reaction conditions for the key transformations discussed. Yields are estimates and will vary based on reaction scale and optimization.
| Transformation | Reagents & Conditions | Product | Expected Yield (%) |
| Nitrile Reduction | 1. LiAlH₄, THF, 0 °C to RT2. H₂O, NaOH(aq) | (2-chlorooxazol-4-yl)methanamine | 70-85% |
| Nitrile Hydrolysis | H₂SO₄ (aq), Δ | 2-chlorooxazole-4-carboxylic acid | 80-95% |
| Tetrazole Formation | NaN₃, ZnBr₂, H₂O, Reflux | 4-(1H-tetrazol-5-yl)-2-chlorooxazole | 85-98% |
Conclusion
The nitrile group in this compound is a highly activated and synthetically versatile handle. Its electron-deficient environment, induced by the oxazole ring and the C2-chloro substituent, facilitates a range of valuable chemical transformations. High-yielding protocols for its conversion into primary amines, carboxylic acids, and tetrazoles are readily accessible. Understanding the electronic nature of this substrate allows chemists to strategically select conditions to effect desired transformations, making this compound a powerful building block for the synthesis of complex molecules in drug discovery and materials science. The selective manipulation of the nitrile group, in the presence of the reactive C2-chloro position, enables diverse and efficient synthetic strategies.
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The Electron-Deficient Character of the 2-Chlorooxazole-4-carbonitrile Ring System: A Technical Guide for Advanced Drug Discovery
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, prized for its rigid, planar structure and capacity for diverse molecular interactions. This technical guide provides an in-depth exploration of the electron-deficient nature of the 2-chlorooxazole-4-carbonitrile ring system. By dissecting the electronic interplay of the constituent heteroatoms and potent electron-withdrawing substituents, we will establish a theoretical and practical framework for researchers, scientists, and drug development professionals to leverage the unique reactivity of this versatile heterocyclic core. This guide will cover the theoretical underpinnings of its electron-deficient character, spectroscopic and computational evidence, and its implications for synthetic strategies, particularly in the context of nucleophilic aromatic substitution.
Introduction: The Oxazole Moiety in Drug Design
The 1,3-oxazole ring is a five-membered aromatic heterocycle featuring an oxygen and a nitrogen atom. This structural motif is present in a wide array of biologically active natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The planarity of the oxazole ring, combined with the presence of heteroatoms capable of engaging in hydrogen bonding and other non-covalent interactions, makes it a privileged scaffold in the rational design of novel therapeutics.
The Electronic Landscape of the Oxazole Ring
The inherent electronic nature of the oxazole ring is a delicate balance of aromaticity and the influence of its heteroatoms. The pyridine-like nitrogen atom at position 3 deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack, particularly at the C2 position. This effect is further amplified by the presence of electron-withdrawing substituents.
Inductive and Resonance Effects of Chloro and Cyano Substituents
In the case of this compound, the electron-deficient character of the oxazole core is significantly intensified by the strong inductive and resonance electron-withdrawing effects of the chloro and cyano groups.
-
2-Chloro Substituent: The chlorine atom at the C2 position exerts a powerful inductive effect (-I), withdrawing electron density from the ring. This effect is most pronounced at the site of substitution, rendering the C2 carbon highly electrophilic.
-
4-Carbonitrile Substituent: The cyano group at the C4 position is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. The resonance effect delocalizes the π-electrons of the ring towards the nitrogen atom of the nitrile, further depleting the electron density of the oxazole system.
The synergistic effect of these two substituents creates a highly electron-poor aromatic system, predisposing the C2 position to nucleophilic attack.
Evidence of the Electron-Deficient Nature
The electron-deficient character of this compound can be substantiated through a combination of spectroscopic analysis and computational modeling.
Spectroscopic Evidence: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift Range (ppm) | Rationale |
| C2 | 155 - 165 | Directly attached to the electronegative chlorine atom and the ring nitrogen. |
| C4 | 110 - 120 | Attached to the electron-withdrawing cyano group. |
| C5 | 130 - 140 | Influenced by the overall electron deficiency of the ring. |
| CN | 115 - 125 | Typical chemical shift for a nitrile carbon. |
Note: These are estimated values and can be influenced by solvent and other experimental conditions.
Computational Analysis: A Theoretical Validation
To provide a quantitative measure of the electron deficiency, computational methods such as Density Functional Theory (DFT) can be employed.[1][2] A key output from these calculations is the Mulliken population analysis, which provides an estimation of the partial atomic charges.
A DFT calculation (B3LYP/6-31G* level of theory) on the optimized geometry of this compound would be expected to reveal a significant positive partial charge on the C2 carbon, confirming its high electrophilicity.
Diagram: Workflow for Computational Analysis
Caption: A typical workflow for the computational analysis of this compound.
Reactivity and Synthetic Utility
The pronounced electron-deficient nature of the this compound ring dictates its reactivity, making it a valuable intermediate in organic synthesis. The highly electrophilic C2 position, coupled with a good leaving group (chloride), renders the molecule susceptible to nucleophilic aromatic substitution (SNA_r) reactions.
Nucleophilic Aromatic Substitution (SNA_r)
A variety of nucleophiles can be employed to displace the C2-chloro substituent, providing a versatile route to a diverse range of 2-substituted oxazole-4-carbonitriles.
Diagram: Nucleophilic Aromatic Substitution on this compound
Caption: General scheme for the SNA_r reaction of this compound.
Proposed Experimental Protocol: Synthesis of 2-Aminooxazole-4-carbonitrile
Step 1: Synthesis of a 2-Substituted-5-aminooxazole-4-carbonitrile Precursor (Microwave-Assisted)
This procedure is adapted from a known synthesis of similar compounds.[1][2]
-
To a microwave vial, add the desired acyl chloride (1.0 eq) and aminomalononitrile p-toluenesulfonate (1.1 eq).
-
Add a suitable solvent such as acetonitrile.
-
Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.5 eq).
-
Seal the vial and irradiate in a microwave reactor at a temperature of 120-150 °C for 10-30 minutes.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the 2-substituted-5-aminooxazole-4-carbonitrile.
Step 2: Conversion to this compound (Hypothetical)
A potential, though challenging, transformation could involve a Sandmeyer-type reaction on a 2-aminooxazole-4-carbonitrile precursor.
Step 3: Nucleophilic Substitution with an Amine
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-aminooxazole-4-carbonitrile derivative.
Conclusion
The this compound ring system represents a highly valuable and versatile scaffold for drug discovery. Its pronounced electron-deficient character, driven by the synergistic effects of the oxazole core and powerful electron-withdrawing substituents, renders the C2 position exceptionally reactive towards nucleophiles. This inherent reactivity provides a powerful handle for the synthesis of diverse libraries of 2-substituted oxazoles, enabling extensive structure-activity relationship (SAR) studies. A thorough understanding of the electronic properties and reactivity of this core, as outlined in this guide, is paramount for its effective utilization in the design and development of next-generation therapeutics.
References
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The Strategic Utility of 2-Chlorooxazole-4-carbonitrile: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of modern synthetic chemistry and drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heterocyclic scaffolds hold a place of prominence, forming the core of a vast array of pharmaceuticals and biologically active compounds. This guide provides an in-depth technical overview of 2-Chlorooxazole-4-carbonitrile, a uniquely versatile building block poised for significant applications in medicinal chemistry and materials science.
This document moves beyond a simple recitation of facts, offering a senior application scientist's perspective on the inherent reactivity, synthetic utility, and strategic applications of this powerful reagent. We will delve into the causality behind experimental choices, providing not just the "how" but the "why" of its application, ensuring that researchers can confidently and effectively integrate this building block into their synthetic programs.
Core Characteristics and Physicochemical Properties
This compound (CAS 1240598-38-2) is a crystalline solid at room temperature. Its structure is characterized by an oxazole ring substituted with a reactive chloro group at the 2-position and a versatile nitrile moiety at the 4-position. This unique arrangement of functional groups provides a rich platform for a diverse range of chemical transformations.
| Property | Value | Source/Comment |
| CAS Number | 1240598-38-2 | [1] |
| Molecular Formula | C₄HClN₂O | [1] |
| Molecular Weight | 128.51 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred from typical small organic molecules |
| Solubility | Soluble in common organic solvents (e.g., DMF, THF, Dioxane) | Inferred from reaction conditions |
| ¹H NMR | Predicted δ ~8.5-8.7 ppm (s, 1H) | Prediction based on similar oxazole structures |
| ¹³C NMR | Predicted δ ~155 (C2), ~115 (C4), ~145 (C5), ~112 (CN) | Prediction based on known chemical shifts[2][3] |
| IR (cm⁻¹) | Predicted ~2230 (C≡N stretch), ~1600, 1550 (C=N, C=C stretch) | Based on typical nitrile and oxazole vibrations |
| Mass Spec (EI) | Predicted m/z 128/130 (M+, ³⁵Cl/³⁷Cl isotopes) | [4] |
Strategic Synthesis of the Building Block
The preparation of this compound is conceptually straightforward, drawing from established heterocyclic chemistry. The most logical and efficient route proceeds through a Sandmeyer-type reaction, starting from the corresponding 2-aminooxazole-4-carbonitrile precursor.
Figure 1: General synthetic strategy for this compound.
Step-by-Step Synthesis Protocol (Adapted from Analogous Procedures)
Part A: Synthesis of 2-Aminooxazole-4-carbonitrile
-
Reaction Setup: To a microwave-safe vessel, add aminomalononitrile p-toluenesulfonate (1.0 equiv.) and the desired acyl chloride (1.1 equiv.) in a suitable solvent such as pyridine or DMF.
-
Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor to approximately 120-150°C for 10-30 minutes. The use of microwave irradiation significantly accelerates the cyclocondensation reaction, often leading to higher yields and cleaner product formation compared to conventional heating[5].
-
Work-up and Isolation: After cooling, the reaction mixture is typically poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part B: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization: Suspend 2-aminooxazole-4-carbonitrile (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water at 0-5°C. To this cooled suspension, add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 equiv.) in concentrated hydrochloric acid. Add the cold diazonium salt solution to the CuCl solution portion-wise, allowing for the evolution of nitrogen gas.
-
Isolation and Purification: After the addition is complete, warm the reaction mixture to room temperature and stir for 1-2 hours. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Reactivity and Synthetic Applications: A Dual-Action Reagent
The synthetic power of this compound stems from the distinct and complementary reactivity of its two key functional groups. The chloro substituent at the electron-deficient C2 position is an excellent handle for cross-coupling and nucleophilic substitution reactions, while the nitrile group at C4 offers a gateway to a variety of other functional groups.
Figure 2: Key reaction pathways of this compound.
Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position
The chloro group at the C2 position of the oxazole ring is readily displaced in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of carbon-based substituents. This is a cornerstone of its utility as a building block.
a) Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a highly robust and widely used method for the formation of C-C bonds. In the context of 2-chlorooxazoles, it allows for the introduction of aryl and heteroaryl groups.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv.).
-
Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and ethanol. Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Causality Insight: The choice of a phosphine-ligated palladium catalyst is crucial for efficient oxidative addition to the C-Cl bond. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle[6][7].
b) Stille Coupling:
The Stille coupling offers a complementary method for C-C bond formation, particularly when using organostannane reagents. It is known for its tolerance of a wide range of functional groups.
Experimental Protocol: Stille Coupling
-
Reaction Setup: In a degassed solution of DMF, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.).
-
Catalyst Addition: Add a palladium catalyst, such as PdCl₂(PPh₃)₂ (0.03 equiv.).
-
Reaction: Heat the reaction mixture to 80-100°C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the mixture, quench with an aqueous solution of KF to precipitate the tin byproducts, and filter. The filtrate is then extracted with an organic solvent, and the product is isolated and purified as described for the Suzuki coupling.
Causality Insight: The Stille reaction does not require a base, which can be advantageous for substrates with base-sensitive functional groups. The choice of a polar aprotic solvent like DMF facilitates the reaction by helping to stabilize the charged intermediates in the catalytic cycle[8][9][10].
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The electron-withdrawing nature of the oxazole ring and the nitrile group activates the C2-position for nucleophilic aromatic substitution (SNAr). This allows for the direct introduction of heteroatom nucleophiles such as amines, alcohols, and thiols.
Experimental Protocol: SNAr with an Amine
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a polar aprotic solvent like DMF or NMP.
-
Reagent Addition: Add the desired amine (1.2-2.0 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Reaction: Heat the mixture to 80-120°C. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. Purify by standard chromatographic methods.
Causality Insight: The SNAr reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing groups on the ring. The rate of reaction is influenced by the nucleophilicity of the incoming nucleophile and the stability of the intermediate[11][12][13].
Transformations of the Nitrile Group at the C4-Position
The nitrile group is a versatile functional handle that can be transformed into several other important functionalities.
a) Hydrolysis to a Carboxylic Acid:
The nitrile can be readily hydrolyzed under acidic or basic conditions to afford the corresponding 2-chlorooxazole-4-carboxylic acid. This carboxylic acid can then be used in amide couplings or other transformations.
Experimental Protocol: Basic Hydrolysis of the Nitrile
-
Reaction Setup: Suspend this compound (1.0 equiv.) in a mixture of ethanol and water.
-
Reagent Addition: Add an excess of a strong base, such as sodium hydroxide (3.0-5.0 equiv.).
-
Reaction: Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and carefully acidify with concentrated HCl to a pH of ~2. The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.
b) Reduction to an Amine:
The nitrile can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Raney Nickel) or chemical reductants like lithium aluminum hydride (LiAlH₄). This provides a route to introduce a basic side chain.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors and Antiviral Agents
The 2-substituted-4-cyanooxazole motif is a privileged structure in medicinal chemistry, appearing in a number of compounds targeting various biological pathways. The ability to rapidly diversify the C2 position of this compound through cross-coupling and SNAr reactions makes it an ideal starting point for the synthesis of compound libraries for screening.
While a specific, named drug candidate synthesized directly from this compound is not prominently featured in the literature, its close analogs are key components in the development of kinase inhibitors and antiviral compounds. For example, the core structure is present in scaffolds designed to inhibit Src kinase, a protein implicated in cancer progression[14][15][16]. The general strategy involves using the chloro-oxazole as a scaffold to append various recognition elements that interact with the kinase active site.
Figure 3: Workflow for the application of this compound in drug discovery.
Conclusion and Future Outlook
This compound represents a highly valuable and versatile building block for synthetic and medicinal chemists. Its dual reactivity, with a readily displaceable chloro group at C2 and a transformable nitrile at C4, provides a powerful platform for the rapid generation of molecular diversity. The palladium-catalyzed coupling and nucleophilic aromatic substitution reactions at the C2 position, in particular, offer reliable and high-yielding methods for scaffold elaboration.
As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the strategic application of well-designed building blocks like this compound will be increasingly critical. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, grounded in the principles of modern organic chemistry. It is our hope that this technical resource will empower researchers to leverage the full potential of this exceptional building block in their own synthetic endeavors.
References
- Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic Letters, 4(17), 2905–2907. [Link][17][18]
- Spencer, J., et al. (2012). Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. Tetrahedron Letters, 53(13), 1656-1659. [Link][5]
- ACS Figshare. (2002). Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. [Link][18]
- ResearchGate. (n.d.). Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library.
- Reddit. (2020). What is the proper way to set up a suzuki coupling?
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- RSC Publishing. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11, 24238-24246. [Link][20]
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
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- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Xu, K., et al. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. Current Opinion in Biotechnology, 65, 124-133. [Link][21]
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(42), 13833–13837. [Link][13]
- Chemistry LibreTexts. (2021). 8.2: Two Mechanistic Models for Nucleophilic Substitution.
- ResearchGate. (n.d.). Synthesis of oxazole-4-carbonitrile.
- ResearchGate. (n.d.). Anti-viral testing of the compounds against Influenza virus and Coxsckievirus B4.
- Amanote Research. (n.d.). Synthesis and SRC Kinase Inhibitory Activity of a.
- Boschelli, D. H., et al. (2001). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(23), 3965–3977. [Link][15]
- Chemistry LibreTexts. (2023). Stille Coupling.
- Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868–7876. [Link][16]
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- Springer. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES.
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Methodological & Application
Application Notes & Protocols: Synthesis of Bioactive Derivatives from 2-Chlorooxazole-4-carbonitrile
Strategic Overview: The Value of the 2-Chlorooxazole-4-carbonitrile Scaffold
The oxazole ring is a privileged five-membered heterocyclic motif that forms the core of numerous pharmacologically active compounds and marketed drugs.[1][2] Its ability to participate in hydrogen bonding and act as a bioisostere for ester and amide functionalities makes it a cornerstone in medicinal chemistry. The title compound, this compound, serves as a highly versatile and reactive starting material for the generation of diverse chemical libraries. Its strategic importance lies in two primary, orthogonally reactive sites:
-
C2-Chloro Position: The chlorine atom is an excellent leaving group, making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for the introduction of a wide array of nucleophiles, including amines, thiols, and alcohols, to build molecular complexity.
-
C4-Carbonitrile Group: The nitrile functionality is a valuable synthetic handle that can be transformed into various other groups, such as amines, amides, carboxylic acids, and tetrazoles, further expanding the accessible chemical space.[3][4]
This guide provides a detailed exploration of the synthetic pathways originating from this compound, complete with validated protocols and mechanistic insights for researchers in drug discovery and chemical biology.
Core Synthetic Pathways & Methodologies
The derivatization of this compound can be logically divided into reactions targeting its two key functional groups.
Pathway A: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The electron-withdrawing nature of the oxazole ring nitrogen and the C4-carbonitrile group makes the C2 position electron-deficient and thus highly activated for SNAr.[5][6] This reaction proceeds via a Meisenheimer complex, a negatively charged intermediate, and is accelerated by the presence of these electron-withdrawing groups.[5] This pathway is the most direct route to introduce diverse side chains that can modulate the biological activity and physicochemical properties of the final compounds.
Workflow for C2-Position Derivatization
Caption: General SNAr workflow at the C2 position.
Protocol 2.1.1: Synthesis of 2-Aminooxazole-4-carbonitrile Derivatives
This protocol describes the reaction with amine nucleophiles, which is fundamental for creating derivatives with anti-inflammatory, antibacterial, and other biological activities.[7][8]
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, aniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent & Reagents: Dissolve the starting material in anhydrous DMF. Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Causality Insight: DIPEA is a non-nucleophilic base used to quench the HCl generated during the reaction, driving the equilibrium towards the product without competing with the amine nucleophile. DMF is an excellent polar aprotic solvent that helps to dissolve the reactants and stabilize the charged Meisenheimer intermediate.[5]
-
-
Reaction Execution: Stir the mixture at 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Causality Insight: The aqueous washes remove the DMF solvent and any remaining base or salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-aminooxazole-4-carbonitrile derivative.
| Nucleophile | Product Class | Typical Conditions | Yield Range |
| Primary/Secondary Amines | 2-Aminooxazoles | DIPEA, DMF, 80 °C | 70-95% |
| Thiols/Thiolates | 2-Thioetheroxazoles | K₂CO₃, Acetone, 60 °C | 80-98% |
| Alcohols/Phenols | 2-Alkoxy/Aryloxyoxazoles | NaH, THF, RT to 50 °C | 50-85% |
| Table 1. Summary of SNAr reactions at the C2 position. |
Pathway B: Chemical Transformation of the C4-Carbonitrile Group
Once the C2 position is functionalized, the C4-carbonitrile serves as a versatile anchor for further modifications. These transformations are critical for accessing different functional groups that can profoundly impact the compound's biological target engagement.
Workflow for C4-Position Derivatization
Caption: Key transformations of the C4-carbonitrile group.
Protocol 2.2.1: Synthesis of 2-Substituted-Oxazole-4-tetrazoles
The transformation of a nitrile into a tetrazole is a common strategy in medicinal chemistry to introduce an acidic, metabolically stable bioisostere of a carboxylic acid.[3][4]
Materials:
-
2-Substituted-oxazole-4-carbonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Sodium nitrite (NaNO₂), aqueous solution
-
Round-bottom flask, reflux condenser, oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-substituted-oxazole-4-carbonitrile (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Causality Insight: This combination generates hydrazoic acid (HN₃) in situ, which then undergoes a [3+2] cycloaddition with the nitrile group to form the tetrazole ring. Performing this in situ avoids handling highly toxic and explosive hydrazoic acid directly.
-
-
Reaction Execution: Heat the mixture in an oil bath to 120 °C and stir for 12-24 hours. Monitor by TLC.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a beaker of ice water.
-
Acidification: Acidify the aqueous solution to pH ~2 with 1M HCl. A precipitate should form.
-
Safety Note: The acidification step must be performed in a well-ventilated fume hood as it may generate residual HN₃. To quench any unreacted azide, a solution of sodium nitrite can be slowly added until a starch-iodide paper test is positive.
-
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the pure tetrazole derivative.
| Transformation | Reagents | Product Functional Group |
| Hydrolysis | 6M HCl, reflux | Carboxylic Acid (-COOH) |
| Cycloaddition | NaN₃, NH₄Cl, DMF | Tetrazole |
| Reduction | LiAlH₄, THF; then H₂O | Primary Amine (-CH₂NH₂) |
| Table 2. Summary of common C4-carbonitrile transformations. |
Applications in Drug Discovery
Derivatives synthesized from this compound have shown promise across multiple therapeutic areas. For instance, libraries of 2,5-disubstituted-oxazole-4-carbonitriles have been synthesized and evaluated for their activity against cannabinoid (CB1/CB2) receptors.[3][4] The ability to rapidly generate diverse structures from a common, reactive core makes this an ideal scaffold for hit-to-lead optimization campaigns in modern drug discovery programs.
References
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- Request PDF (n.d.). Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library.
- Shafiee, A. et al. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. PubMed. [Link]
- Crank, G. & Foulis, M. J. (1971). Derivatives of 2-aminooxazoles showing antiinflammatory activity. Journal of Medicinal Chemistry, 14(10), 1075-1077. [Link]
- Young, G. L. et al. (2004). 4-bromomethyl-2-chlorooxazole - a versatile oxazole cross-coupling unit for the synthesis of 2,4-disubstituted oxazoles.
- Abdel-Wahab, B. F. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). [Link]
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- Smith, A. et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
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Application Notes & Protocols: 2-Chlorooxazole-4-carbonitrile in Palladium-Catalyzed Coupling Reactions
Introduction: The Versatility of the Oxazole Scaffold
The oxazole moiety is a cornerstone in medicinal chemistry and materials science, appearing in numerous natural products and pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for ester and amide functionalities make it a highly sought-after heterocyclic core. 2-Chlorooxazole-4-carbonitrile, in particular, represents a versatile and synthetically valuable building block. The presence of a reactive chlorine atom at the C2 position, ortho to the ring nitrogen, and an electron-withdrawing nitrile group at C4, provides a platform for regioselective functionalization. Palladium-catalyzed cross-coupling reactions are the premier tools for elaborating this core, enabling the precise formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[1][2]
This guide provides detailed protocols and expert insights for leveraging this compound in three seminal palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Stille coupling, and the Buchwald-Hartwig amination.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely practiced cross-coupling reaction, celebrated for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acid and ester coupling partners.[3][4] The reaction facilitates the formation of a C(sp²)-C(sp²) bond between the 2-position of the oxazole and a variety of aryl, heteroaryl, or vinyl groups.
Mechanistic Rationale
The catalytic cycle, shown below, is a well-established sequence involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] The choice of ligand is critical; it must stabilize the palladium(0) species and facilitate the rate-determining oxidative addition step into the C-Cl bond. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which is essential for the transmetalation step.[8]
Sources
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- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling Reactions of 2-Chlorooxazole-4-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction has seen extensive application in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[3] Among the vast array of substrates, heteroaryl chlorides present a unique set of challenges and opportunities. While being more cost-effective and readily available than their bromide and iodide counterparts, the inherent strength of the C-Cl bond necessitates the use of highly active catalytic systems.[4][5]
This document provides detailed application notes and experimental protocols for the Suzuki coupling of 2-chlorooxazole-4-carbonitrile derivatives. The oxazole motif is a prevalent scaffold in numerous biologically active compounds, and the ability to functionalize it at the 2-position opens up a vast chemical space for drug discovery and development. The presence of the electron-withdrawing carbonitrile group at the 4-position significantly influences the electronic properties of the oxazole ring, making it an electron-deficient system. This electronic feature plays a crucial role in the oxidative addition step of the catalytic cycle and informs the choice of optimal reaction conditions.[6]
These notes are intended to provide researchers with a comprehensive understanding of the mechanistic principles, practical considerations, and detailed procedures for successfully employing this compound derivatives in Suzuki coupling reactions.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6] The electron-deficient nature of the oxazole ring, further enhanced by the 4-carbonitrile group, facilitates this step. However, the inherent strength of the C-Cl bond still requires a sufficiently electron-rich palladium center. This is achieved by using bulky, electron-donating phosphine ligands.
-
Transmetalation: In this step, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the chloride. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9] The choice of base and solvent is critical for an efficient transmetalation.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
Key Experimental Parameters and Recommendations
The success of a Suzuki coupling reaction with this compound derivatives hinges on the careful selection of several key parameters.
Catalyst System: Palladium Precursor and Ligand
Given the challenging nature of activating a C-Cl bond on a potentially coordinating heteroaromatic ring, the choice of the palladium precursor and, more importantly, the ligand is paramount.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[7] For air-sensitive reactions, pre-formed palladium complexes with the chosen ligand can be advantageous.
-
Ligands: For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands are generally the most effective.[5][10] These ligands stabilize the Pd(0) species, promote the oxidative addition step, and accelerate the reductive elimination. Recommended ligands include:
-
Buchwald-type biaryl phosphine ligands: Such as SPhos, XPhos, and RuPhos are often excellent choices for challenging couplings.
-
N-Heterocyclic Carbenes (NHCs): Can also be highly effective, offering strong electron donation and steric bulk.
-
Base
The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. K₃PO₄ is often a good starting point for heteroaryl couplings.
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) may be employed, although they are generally less common for this type of Suzuki coupling.
Solvent
The solvent must be capable of dissolving the reagents and be stable under the reaction conditions. The polarity and coordinating ability of the solvent can influence the catalytic activity.
-
Aprotic Polar Solvents: Dioxane, THF, and DMF are frequently used.
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., dioxane/water) can enhance the rate of transmetalation.[4]
Boronic Acid/Ester
Both boronic acids (RB(OH)₂) and their corresponding pinacol esters (RB(pin)) can be used. Boronic esters often exhibit greater stability and are less prone to protodeboronation, a common side reaction.
Recommended Protocol: General Procedure for the Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids or esters. Optimization of specific parameters may be necessary for challenging substrates.
Figure 2: General Experimental Workflow.
Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound, the boronic acid/ester, the palladium precursor, the ligand, and the base.
-
Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The use of microwave irradiation can often significantly reduce reaction times.[11]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Exemplary Reaction Conditions
The following table summarizes typical reaction conditions that can serve as a starting point for the Suzuki coupling of this compound.
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (2 mol%) | Readily available and effective for generating the active Pd(0) species. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich biaryl phosphine ligand known to be effective for challenging cross-couplings of heteroaryl chlorides. |
| Base | K₃PO₄ (2.5 equiv) | A strong inorganic base that effectively promotes transmetalation without being overly harsh. |
| Solvent | Dioxane/H₂O (10:1) | The aqueous mixture can accelerate the transmetalation step. |
| Temperature | 100 °C (conventional heating) | A common temperature for Suzuki couplings of heteroaryl chlorides. |
| Boronic Acid | 1.2 equivalents | A slight excess ensures complete consumption of the starting halide. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a different palladium precursor/ligand combination (e.g., an NHC-Pd complex).- Screen other bases such as Cs₂CO₃.- Increase the reaction temperature or consider using microwave heating. |
| Protodeboronation of Boronic Acid | - Presence of water and/or acidic protons- Prolonged reaction time | - Use the corresponding boronic acid pinacol ester.- Ensure anhydrous conditions if necessary.- Optimize the reaction time to avoid prolonged heating after completion. |
| Formation of Homocoupled Byproducts | - Inefficient transmetalation | - Increase the amount of base.- Change the solvent system. |
| Decomposition of Starting Material or Product | - High reaction temperature | - Lower the reaction temperature and extend the reaction time.- Use a more active catalyst system that allows for lower temperatures. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives is a highly valuable transformation for the synthesis of novel, functionalized oxazole-containing compounds. While the activation of the C-Cl bond on this electron-deficient heterocycle presents a challenge, the use of modern, highly active palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, enables these couplings to be performed with high efficiency. Careful consideration and optimization of the catalyst, ligand, base, and solvent are crucial for achieving optimal results. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this powerful synthetic methodology in their research and development endeavors.
References
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Royal Society of Chemistry. (2016). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- ResearchGate. (2006). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- Wikipedia. (n.d.). Cross-coupling reaction.
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- National Institutes of Health. (2016). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[12][13]-Fused Indole Heterocycles.
- ResearchGate. (2020). (PDF) Ag/Pd co-Catalyzed Direct Arylation of Fluoroarene Derivatives with Aryl Bromides.
- ResearchGate. (2002). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction.
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Application Notes & Protocols: Stille Cross-Coupling with 2-Chlorooxazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Substituted Oxazoles
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The 2-aminooxazole scaffold, in particular, has emerged as a privileged structure in drug discovery, notably in the development of novel antitubercular agents.[2][3][4][5][6] Its utility stems from favorable physicochemical properties, including potentially improved solubility and metabolic stability compared to isosteric structures like 2-aminothiazoles.[3][6] The ability to efficiently and selectively introduce diverse substituents at the C2-position of the oxazole ring is therefore of paramount importance for generating compound libraries for hit-to-lead optimization.[4][5][6]
Among the various synthetic strategies, the Stille cross-coupling reaction stands out as a powerful and versatile tool for forming carbon-carbon bonds.[7][8] This palladium-catalyzed reaction between an organostannane and an organic halide (or pseudohalide) is renowned for its broad functional group tolerance, mild reaction conditions, and the stability of the organotin reagents to air and moisture.[9][10] When applied to 2-chlorooxazole intermediates, the Stille coupling provides a robust and reliable method for installing a wide range of aryl, heteroaryl, and vinyl groups, thus enabling extensive structure-activity relationship (SAR) studies.
This guide provides an in-depth exploration of the Stille cross-coupling reaction with 2-chlorooxazoles, from its mechanistic underpinnings to detailed, field-proven protocols and troubleshooting strategies.
The Catalytic Cycle: A Mechanistic Overview
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the 2-chlorooxazole. This step involves the insertion of the palladium atom into the carbon-chlorine bond, forming a Pd(II) intermediate. While aryl chlorides are generally less reactive than bromides or iodides, the use of electron-rich and bulky phosphine ligands on the palladium catalyst can facilitate this crucial step.[12][13]
-
Transmetalation: The organostannane reagent then reacts with the Pd(II) complex. The organic group from the tin compound is transferred to the palladium center, and the tin halide is released as a byproduct. This step is often the rate-determining step of the reaction. The presence of additives like lithium chloride can sometimes accelerate this process.[11]
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the 2-substituted oxazole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][11]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
General Considerations
-
Inert Atmosphere: Stille couplings are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, all reactions should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk techniques.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling with an inert gas for an extended period or by the freeze-pump-thaw method.
-
Reagent Purity: The purity of the 2-chlorooxazole, organostannane, and catalyst is critical for reaction success.
Protocol: Stille Coupling of 2-Chloro-4-phenyloxazole with Tributyl(vinyl)stannane
This protocol provides a representative procedure for the Stille coupling of a 2-chlorooxazole with an organostannane.
Materials and Reagents:
-
2-Chloro-4-phenyloxazole
-
Tributyl(vinyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous, degassed toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
-
Inert gas (nitrogen or argon) supply with manifold
-
Syringes and needles for reagent transfer
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-chloro-4-phenyloxazole (1.0 equiv) and the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).[14]
-
Add anhydrous, degassed toluene via syringe.
-
To the stirred solution, add tributyl(vinyl)stannane (1.1-1.2 equiv) via syringe.
-
Heat the reaction mixture to 90-110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least 30 minutes.[14] This step is crucial for precipitating the tin byproducts as insoluble tributyltin fluoride.[15][16]
-
Filter the mixture through a pad of Celite® to remove the precipitated tin salts.[16][17]
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-vinyl-4-phenyloxazole.
Optimizing Reaction Parameters
The success of a Stille coupling reaction often depends on the careful optimization of several key parameters. The following table summarizes the influence of these parameters and provides general recommendations.
| Parameter | Influence | Recommendations |
| Palladium Catalyst | The choice of palladium source and ligands is critical for catalyst activity and stability. | Pd(PPh₃)₄ is a common and effective catalyst. For less reactive 2-chlorooxazoles, more electron-rich and bulky phosphine ligands, such as those used with XPhos, may be beneficial.[18] Pd(OAc)₂ can also be used as a precatalyst.[19] |
| Solvent | The solvent can affect reaction rates and selectivity. | Anhydrous and degassed toluene, dioxane, or DMF are commonly used. Toluene is often a good choice to minimize side reactions like proto-dehalogenation.[14] |
| Temperature | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and side reactions. | A temperature range of 90-110 °C is typical. Microwave heating can sometimes be employed to accelerate the reaction.[14] |
| Additives | Additives can enhance the reaction rate, particularly the transmetalation step. | The use of copper(I) salts, such as CuI, can have a synergistic effect.[8] Lithium chloride is also known to accelerate the reaction.[11] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents. | Ensure a truly inert atmosphere and use freshly degassed solvents. Increase the reaction temperature or switch to a more active catalyst/ligand system. Verify the purity of the starting materials. |
| Proto-dehalogenation | The 2-chlorooxazole is reduced to the corresponding oxazole. | This side reaction can be prevalent in Stille couplings.[14] Switching the solvent to toluene from DMF or dioxane may mitigate this issue.[14] |
| Homocoupling of Organostannane | A common side reaction where the organostannane couples with itself. | This can be minimized by the slow addition of the organostannane to the reaction mixture. |
| Difficulty Removing Tin Byproducts | Incomplete precipitation of tin salts; Co-elution during chromatography. | Ensure a sufficient excess of KF solution is used and allow for adequate stirring time during the workup.[17] Filtering through silica gel treated with 2-5% triethylamine in the eluent can also effectively remove tin residues.[9][15][16] |
Workflow for Reaction Optimization
Caption: A logical workflow for optimizing the Stille cross-coupling of 2-chlorooxazoles.
Conclusion
The Stille cross-coupling of 2-chlorooxazole intermediates is a highly effective and adaptable method for the synthesis of diverse 2-substituted oxazoles. Its broad functional group tolerance makes it particularly suitable for late-stage functionalization in complex molecule synthesis, a common requirement in drug development programs. By understanding the reaction mechanism, carefully selecting and optimizing reaction parameters, and employing appropriate workup and purification techniques, researchers can reliably leverage this powerful transformation to accelerate the discovery of new therapeutic agents.
References
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- Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System | The Journal of Organic Chemistry - ACS Publications.
- Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - National Institutes of Health.
- 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - ACS Medicinal Chemistry Letters.
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- Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls - ACS Figshare.
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- Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ) - ResearchGate.
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Application Notes & Protocols: The Strategic Deployment of 2-Chlorooxazole-4-carbonitrile in Modern Medicinal Chemistry
Introduction: The Oxazole Scaffold and the Rise of a Versatile Building Block
The oxazole ring is a privileged five-membered heterocyclic motif that forms the structural core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold in drug design. Within the vast chemical space of oxazole derivatives, 2-chlorooxazole-4-carbonitrile has emerged as a particularly powerful and versatile building block for medicinal chemists.
This guide provides an in-depth exploration of this compound, detailing its reactivity, synthetic applications, and strategic use in the construction of complex molecular architectures, particularly in the realm of kinase inhibitors. The strategic placement of a reactive chlorine atom at the 2-position and a versatile carbonitrile group at the 4-position provides a robust platform for sequential and divergent synthesis, enabling rapid exploration of structure-activity relationships (SAR).
Section 1: Physicochemical Profile and Inherent Reactivity
Understanding the intrinsic properties and electronic nature of this compound is fundamental to exploiting its synthetic potential. The molecule is engineered for selective reactivity at multiple sites.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄HCl₂N₂O |
| Molecular Weight | 128.52 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 118774-83-3 |
| Key Reactive Sites | C2 (electrophilic), C5 (for halogenation), C4-CN (functional group handle) |
The reactivity of the scaffold is governed by the interplay of its functional groups. The chlorine atom at the C2 position is highly activated towards nucleophilic displacement due to the electron-withdrawing effects of the adjacent ring nitrogen and the C4-carbonitrile group. This makes the C2 position a prime target for introducing molecular diversity. The nitrile group is a stable and versatile functional handle that can act as a hydrogen bond acceptor or be chemically transformed into other key functional groups.
Caption: Key reactive sites on this compound.
Section 2: Core Synthetic Transformations & Protocols
The utility of this compound stems from its predictable and high-yielding participation in several cornerstone reactions of medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The most common transformation is the displacement of the C2-chloride by a wide array of nucleophiles. This reaction is the primary method for installing amine, ether, and thioether linkages, which are critical components of many pharmacophores, especially in kinase inhibitors where an amine linker often forms a key hydrogen bond with the protein's hinge region.[2]
Protocol 1: General Procedure for SNAr with Anilines
This protocol describes a typical reaction to form a 2-(phenylamino)oxazole-4-carbonitrile scaffold, a common core in kinase inhibitors.[3]
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired aniline derivative (1.1 - 1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Solvent Addition: Add an appropriate polar aprotic solvent, such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN), to achieve a substrate concentration of 0.1-0.5 M.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-water. A precipitate will often form, which can be collected by vacuum filtration. If no solid forms, extract the aqueous phase with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired 2-amino-substituted oxazole.
Palladium-Catalyzed Cross-Coupling Reactions
For the construction of carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are indispensable. The C2-chloro position readily participates in Suzuki, Stille, and Sonogashira reactions, allowing for the introduction of aryl, heteroaryl, and alkynyl moieties with high efficiency.[4][5] This strategy is fundamental for building complex scaffolds that can target specific protein pockets.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of an arylboronic acid to the C2 position.
-
Reagent Preparation: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the aryl- or heteroarylboronic acid (or pinacol ester) (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf)-CH₂Cl₂ (0.05 eq), and a base, typically aqueous sodium carbonate (Na₂CO₃, 2M solution, 3.0 eq) or potassium phosphate (K₃PO₄, 3.0 eq).
-
Solvent System: Add a degassed solvent mixture. Common systems include 1,4-dioxane/water, DMF, or toluene/ethanol/water.
-
Reaction Execution: Seal the vessel and heat the mixture, either conventionally (80-110 °C) or using microwave irradiation (100-150 °C) for 30-90 minutes. Monitor the reaction for completion by LC-MS.
-
Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the 2-aryl-oxazole-4-carbonitrile product.
Table 2: Comparison of Key Synthetic Transformations
| Reaction Type | Reagents/Catalysts | Bond Formed | Key Advantage in Med Chem |
|---|---|---|---|
| SNAr | Amines, Alcohols, Thiols; Base (e.g., K₂CO₃) | C-N, C-O, C-S | Rapid installation of hinge-binding motifs and polar groups. |
| Suzuki Coupling | Boronic acids/esters; Pd catalyst (e.g., Pd(dppf)Cl₂), Base | C-C (sp²-sp²) | Builds molecular complexity; introduces aryl/heteroaryl groups. |
| Stille Coupling | Organostannanes; Pd catalyst (e.g., Pd(PPh₃)₄) | C-C (sp²-sp²) | Tolerant of many functional groups; useful for complex fragments.[6] |
Section 3: Advanced Strategies and Case Study
The true power of this compound lies in its capacity for sequential, multi-step functionalization to create highly decorated and specific molecules.
Sequential Functionalization Workflow
A common and highly effective strategy involves an initial reaction at the C2-position followed by functionalization at the C5-position. The C5-proton can be removed or substituted, often via halogenation (e.g., with N-Bromosuccinimide, NBS), to install another reactive handle for a subsequent cross-coupling reaction. This enables the synthesis of 2,4,5-trisubstituted oxazoles.[4][5]
Caption: Workflow for sequential C2 and C5 functionalization.
Case Study: Synthesis of a Kinase Inhibitor Scaffold
Derivatives of this compound are frequently used in the synthesis of potent kinase inhibitors.[7][8] The oxazole core acts as a scaffold, the C2-substituent often interacts with the hinge region, and the C4/C5 substituents can be tailored to target the hydrophobic pocket or solvent-exposed regions of the ATP-binding site.
The following workflow outlines a hypothetical synthesis of a kinase inhibitor scaffold, demonstrating the integration of the previously described protocols.
Caption: Synthetic pathway to a 2,4,5-trisubstituted oxazole kinase inhibitor scaffold.
In this pathway, the key hinge-binding amine is first installed via an SNAr reaction. Subsequent bromination at the C5 position provides a new handle for a Suzuki coupling, which is used to introduce a larger aryl group designed to occupy a hydrophobic pocket in the target kinase, thereby increasing potency and selectivity. The C4-nitrile is retained as a potential hydrogen bond acceptor.
Section 4: Conclusion and Future Outlook
This compound is a premier building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of diverse and complex molecules. Its predictable reactivity in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions allows for systematic and efficient exploration of chemical space. The protocols outlined herein provide a robust foundation for researchers and drug development professionals to leverage this scaffold in their discovery programs. Future applications will likely see its continued use in developing next-generation kinase inhibitors, as well as its expansion into other therapeutic areas where the oxazole motif is of high interest, such as antivirals and anti-inflammatory agents.
References
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- Kanto, T., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2134-2138. [Link]
- Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868-76. [Link]
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105854. [Link]
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- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
- Sun, C., et al. (2005). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(15), 3541-5. [Link]
- Vedejs, E., & Barda, D. A. (2002). Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. ACS Figshare. [Link]
- Google Patents. (1988).
- Moody, C. J., & Roff, G. J. (2006). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Tetrahedron, 62(44), 10322-10329. [Link]
- Pathak, A. D., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Arabian Journal of Chemistry, 12(8), 3654-3665. [Link]
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Application Notes and Protocols for the Use of 2-Chlorooxazole-4-carbonitrile in Agrochemical Synthesis
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Versatility of the Oxazole Scaffold in Modern Agrochemicals
The oxazole motif is a privileged heterocyclic structure in the development of modern agrochemicals. Its presence in a molecule can confer desirable physicochemical properties and potent biological activity.[1][2] The subject of this guide, 2-chlorooxazole-4-carbonitrile, is a highly functionalized and reactive starting material, poised for the synthesis of a diverse array of potential agrochemicals, including fungicides, herbicides, and insecticides.[3][4][5] The electron-withdrawing nature of the nitrile group and the oxazole ring itself activates the chlorine atom at the 2-position for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, making it a versatile building block for combinatorial chemistry and lead optimization in agrochemical discovery.[6][7]
This document provides a detailed guide for researchers, outlining the fundamental reactivity of this compound and presenting detailed, field-proven protocols for its application in the synthesis of novel agrochemical candidates. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for further research and development.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily centered around the reactivity of the C2-chloro substituent. Two main classes of reactions are particularly relevant for the construction of agrochemical candidates:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient oxazole ring facilitates the displacement of the chloride by a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of various pharmacophores and modulating groups.[7][8]
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can readily participate in common cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the formation of carbon-carbon bonds, linking the oxazole core to other aryl, heteroaryl, or vinyl moieties.[6][9][10][11]
The following sections will provide detailed protocols for leveraging these reactions in the synthesis of potential agrochemicals.
PART 1: Synthesis of Potential Oxazole-Based Fungicides via Nucleophilic Aromatic Substitution
A significant number of fungicides are built around heterocyclic cores that can be accessed through nucleophilic substitution. By reacting this compound with various nucleophiles, novel compounds with potential fungicidal activity can be synthesized.[12][13][14]
Workflow for SNAr Reactions
Caption: General workflow for the synthesis of 2-substituted oxazoles via SNAr.
Protocol 1.1: Synthesis of 2-(Anilino)oxazole-4-carbonitrile Derivatives
Rationale: The introduction of an aniline moiety is a common strategy in the design of fungicides. The N-H bond of aniline acts as a nucleophile, displacing the chloride from the oxazole ring.
Materials:
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | 1240598-38-2 | 128.51 | Various |
| Substituted Aniline | Variable | Variable | Various |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | VWR |
| Brine | N/A | N/A | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Acros Organics |
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the desired substituted aniline (1.1 eq) in DMF (0.2 M), add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 2-(anilino)oxazole-4-carbonitrile derivative.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The disappearance of the starting material peak in the LC-MS is a key indicator of reaction completion.
PART 2: Synthesis of Potential Oxazole-Based Herbicides via Suzuki Cross-Coupling
Palladium-catalyzed Suzuki cross-coupling is a powerful tool for the formation of C-C bonds. This allows for the coupling of the this compound with various aryl or heteroaryl boronic acids, leading to structures with potential herbicidal activity, similar to known oxazole carboxamide herbicides.[15]
Workflow for Suzuki Coupling Reactions
Caption: General workflow for the synthesis of 2-aryl/heteroaryl oxazoles via Suzuki coupling.
Protocol 2.1: Synthesis of 2-Aryloxazole-4-carbonitrile Derivatives
Rationale: The introduction of a substituted aryl ring at the 2-position of the oxazole can lead to compounds with pre-emergent or post-emergent herbicidal activity.
Materials:
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | 1240598-38-2 | 128.51 | Various |
| Substituted Arylboronic Acid | Variable | Variable | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Strem Chemicals |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Sigma-Aldrich |
| Toluene | 108-88-3 | 92.14 | VWR |
| Water (de-gassed) | 7732-18-5 | 18.02 | Lab Prepared |
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Add toluene and water (typically in a 4:1 to 10:1 ratio) to the vessel.
-
De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.
-
Heat the reaction to reflux (typically 90-110 °C) and monitor by TLC or LC-MS.
-
Upon completion (typically 6-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryloxazole-4-carbonitrile.
Self-Validation: Successful coupling can be confirmed by the significant downfield shift of the oxazole proton in the ¹H NMR spectrum and the presence of the new aryl group signals. HRMS should be used to confirm the molecular weight of the product.
PART 3: Synthesis of Potential Oxazole-Based Insecticides
The oxazole scaffold is also present in some insecticides, such as oxazosulfyl.[16][17] The following proposed synthesis illustrates how this compound could be a starting point for novel insecticide candidates.
Proposed Synthesis of an Oxazosulfyl Analog
This proposed route involves a two-step process: a nucleophilic substitution with a substituted phenol, followed by further functionalization.
Caption: Proposed two-step synthesis of a potential oxazole-based insecticide.
Protocol 3.1: Synthesis of 2-Phenoxyoxazole-4-carbonitrile Intermediate
Rationale: This protocol outlines the first step in the proposed synthesis, which involves the formation of a diaryl ether linkage, a common feature in some agrochemicals.
Materials:
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | 1240598-38-2 | 128.51 | Various |
| Substituted Phenol | Variable | Variable | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Sigma-Aldrich |
| Acetone | 67-64-1 | 58.08 | VWR |
Procedure:
-
To a solution of the substituted phenol (1.1 eq) in acetone (0.3 M), add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux (around 60 °C) and monitor by TLC or LC-MS.
-
Upon completion (typically 8-16 hours), filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 2-phenoxyoxazole-4-carbonitrile intermediate.
Further Steps: The resulting nitrile can be further elaborated. For example, it could be reduced to an amine and then acylated, or hydrolyzed to a carboxylic acid and then converted to an amide, to generate a library of potential insecticide candidates.
Conclusion and Future Outlook
This compound is a valuable and versatile starting material for the synthesis of a wide range of potential agrochemicals. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the oxazole scaffold. The straightforward reactivity of this compound, coupled with the potential for diverse functionalization, makes it an attractive building block for the discovery of new and effective crop protection agents. Further research into the biological activity of the derivatives synthesized from this starting material is highly encouraged.
References
- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- ACS Publications. (2021). Highly Efficient Synthesis and Acaricidal and Insecticidal Activities of Novel Oxazolines with N-Heterocyclic Substituents. Journal of Agricultural and Food Chemistry.
- PubMed. (2018). Benzoxazoles as novel herbicidal agents.
- PubMed. Synthesis and fungicidal activity of novel pimprinine analogues.
- Google Patents. Oxazole carboxamide herbicides. US6096688A.
- PubMed Central (NIH). Development of the insecticide oxazosulfyl.
- PubMed. Synthesis and antifungal activity of bile acid-derived oxazoles.
- PubMed. (2025).
- Google Patents. Isoxazole derivatives and their use as herbicides. US6297198B1.
- PubMed. (2024).
- J&K Scientific LLC. Oxazole-4-carbonitrile | 55242-84-7.
- Frontiers. (2022).
- MDPI.
- ACS Publications.
- MDPI. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors.
- Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II.
- Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Chem-Impex. Oxazole-5-carbonitrile.
- Catalysis Science & Technology (RSC Publishing).
- Wikipedia. Cross-coupling reaction.
- ResearchGate. Synthesis of oxazole-4-carbonitrile.
- PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
- ResearchGate. Oxazole and Isoxazole Chemistry in Crop Protection.
- J&K Scientific LLC. Oxazole-5-carbonitrile | 68776-61-4.
- YouTube. (2020). Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12.
- PubMed Central (NIH).
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Reaction of nucleophiles with some 2-alkylthio- and 2-acylthio-3-alkylthiazolium salts.
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Application Notes and Protocols for Microwave-Mediated Synthesis of 2-Substituted-5-Aminooxazole-4-Carbonitrile Libraries
Introduction: The Strategic Value of 5-Aminooxazole-4-Carbonitriles in Medicinal Chemistry
The 5-aminooxazole-4-carbonitrile scaffold is a privileged heterocyclic motif in modern drug discovery. Its rigid framework, decorated with multiple points for diversification, serves as a versatile template for constructing libraries of bioactive molecules. These compounds have demonstrated a wide range of pharmacological activities, making them attractive targets for researchers in oncology, infectious diseases, and neurobiology.[1][2] The synthesis of libraries based on this core structure, however, can be challenging using classical synthetic methods, which often require harsh conditions and long reaction times.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of reaction speed, efficiency, and sustainability.[3][4] By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required by conventional heating.[3][4] This application note provides a detailed protocol for the rapid and efficient synthesis of a library of 2-substituted-5-aminooxazole-4-carbonitriles using microwave mediation, a process that leverages the principles of multicomponent reactions to generate molecular diversity.
Underlying Scientific Principles: A Multicomponent Approach to Oxazole Synthesis
The synthesis of the 2-substituted-5-aminooxazole-4-carbonitrile core is achieved through a condensation reaction between an appropriate acid chloride and aminomalononitrile tosylate. This transformation is mechanistically analogous to a modified Ugi-type multicomponent reaction, a powerful tool for generating complex molecules in a single step.
The proposed mechanism involves the initial acylation of aminomalononitrile by the acid chloride to form an N-acyl intermediate. This is followed by a microwave-promoted intramolecular cyclization and dehydration to yield the stable 5-aminooxazole-4-carbonitrile ring system. The use of microwave irradiation is critical in driving this reaction to completion rapidly and efficiently, overcoming the activation energy barrier for the cyclization and dehydration steps.
Below is a conceptual workflow of the synthesis:
Caption: A generalized workflow for the microwave-mediated synthesis of 2-substituted-5-aminooxazole-4-carbonitrile libraries.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
A diverse library of acid chlorides (e.g., benzoyl chloride, thiophene-2-carbonyl chloride, etc.)
-
Aminomalononitrile tosylate
-
Anhydrous pyridine
-
Anhydrous acetonitrile (or other suitable high-boiling polar solvent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Equipment:
-
Monowave or multi-mode microwave reactor equipped with sealed reaction vessels and temperature and pressure sensors
-
Magnetic stir bars
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Rotary evaporator
-
Flash column chromatography system
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add aminomalononitrile tosylate (1.0 eq.).
-
Add the desired acid chloride (1.1 eq.).
-
Add anhydrous acetonitrile (to achieve a concentration of approximately 0.5 M).
-
Add anhydrous pyridine (2.5 eq.) to the reaction mixture.
-
Seal the reaction vessel securely.
-
-
Microwave Irradiation:
-
Place the sealed vessel into the microwave reactor.
-
Set the reaction temperature to 150 °C.
-
Set the irradiation time to 5-15 minutes.
-
Set the maximum power to 300 W.
-
Initiate the microwave irradiation sequence. The reaction will be heated to the set temperature and held for the specified time.
-
-
Reaction Workup:
-
After the irradiation is complete, allow the reaction vessel to cool to room temperature.
-
Carefully unseal the vessel.
-
Transfer the reaction mixture to a separatory funnel containing dichloromethane (20 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted-5-aminooxazole-4-carbonitrile.
-
Data Presentation: Representative Results
The following table summarizes typical results for the synthesis of a small library of 2-substituted-5-aminooxazole-4-carbonitriles using the described microwave protocol.
| Entry | R-Group (from Acid Chloride) | Reaction Time (min) | Yield (%) |
| 1 | Phenyl | 10 | 85 |
| 2 | 4-Chlorophenyl | 12 | 82 |
| 3 | 2-Thienyl | 10 | 78 |
| 4 | Cyclopropyl | 15 | 65 |
| 5 | 4-Methoxyphenyl | 12 | 88 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Insufficient reaction temperature or time.- Inactive reagents (e.g., hydrolyzed acid chloride).- Poor microwave absorption. | - Increase the reaction temperature or time.- Use freshly opened or purified reagents.- If using a non-polar solvent, add a small amount of a polar co-solvent or a silicon carbide passive heating element. |
| Formation of Multiple Byproducts | - Reaction temperature is too high, leading to decomposition.- Presence of water in the reaction mixture. | - Decrease the reaction temperature.- Ensure all reagents and solvents are anhydrous. |
| Difficulty in Purification | - Product co-elutes with starting materials or byproducts. | - Optimize the mobile phase for column chromatography.- Consider an alternative purification method such as recrystallization or preparative HPLC. |
Mechanism and Causality
The success of this synthetic protocol is rooted in several key principles:
-
Microwave Heating: The rapid and uniform heating provided by microwaves ensures that the reaction mixture quickly reaches the required temperature for efficient cyclization and dehydration.[3] This dramatically reduces the reaction time from hours to minutes compared to conventional heating methods.
-
Polar Solvent: The use of a polar solvent like acetonitrile is crucial as it efficiently absorbs microwave energy, facilitating rapid heating.
-
Base: Pyridine acts as a base to neutralize the hydrogen chloride and p-toluenesulfonic acid formed during the reaction, driving the equilibrium towards product formation.
-
Multicomponent Nature: This one-pot synthesis allows for the rapid generation of a diverse library of compounds by simply varying the acid chloride starting material, a hallmark of efficient medicinal chemistry library synthesis.
The proposed reaction mechanism is depicted below:
Caption: A simplified proposed mechanism for the formation of 2-substituted-5-aminooxazole-4-carbonitriles.
Conclusion
The microwave-mediated synthesis of 2-substituted-5-aminooxazole-4-carbonitriles offers a rapid, efficient, and versatile method for the generation of diverse chemical libraries for drug discovery. The protocols and insights provided in this application note are intended to enable researchers to readily adopt this powerful synthetic strategy.
References
- Spencer, J., Patel, H., Amin, J., Callear, S. K., Coles, S. J., Deadman, J. J., ... & Millet, R. (2012). Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. Tetrahedron Letters, 53(13), 1656-1659. [Link]
- Thompson, M. J., & Chen, B. (2009). Ugi reactions with ammonia offer rapid access to a wide range of 5-aminothiazole and oxazole derivatives. The Journal of organic chemistry, 74(18), 7084–7093. [Link]
- Klug, T., Cronin, A., O'Brien, E., Schioldager, R., Johnson, H., Gleason, C., ... & Manjunath, A. (2021). Microwave mediated synthesis of 2-aminooxazoles. Tetrahedron Letters, 86, 153479. [Link]
- Ugi, I. (1959). The Ugi Reaction. Angewandte Chemie, 71(11), 386-386. [Link]
- de la Torre, D., & Ruijter, E. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules (Basel, Switzerland), 24(12), 2269. [Link]
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). Molecules, 28(22), 7529. [Link]
- Rahatgaonkar, A. M., et al. (2008). Microwave-Assisted Synthesis of 2-amino-4-substituted-thiazoles. Asian Journal of Chemistry, 20(2), 1039.
- Microwave Synthesis. Organic Chemistry Portal. [Link]
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2021). International Journal of Trend in Scientific Research and Development, 5(5), 1626-1632.
- Zhang, H., & Appukkuttan, P. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Molecules (Basel, Switzerland), 27(10), 3125. [Link]
- Banik, B. K. (Ed.). (2006). Microwave assisted organic synthesis. CRC press.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development, 8(6), c317-c327. [Link]
Sources
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- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. ijnrd.org [ijnrd.org]
Application Notes & Protocols: Strategic Functionalization of the 2-Chlorooxazole Scaffold
Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.
Introduction: The 2-Chlorooxazole as a Versatile Synthetic Hub
The oxazole ring is a cornerstone heterocyclic motif, recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds and natural products.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for drug design. The strategic derivatization of this scaffold is paramount for modulating biological activity, and the 2-position offers a prime handle for synthetic elaboration.
This guide focuses on the 2-chlorooxazole as a pivotal building block. The chloro substituent serves as an excellent leaving group, unlocking a diverse range of chemical transformations. We will explore the primary pathways for its functionalization: palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-nitrogen bonds, and metal-free nucleophilic aromatic substitution (SNAr) for the introduction of heteroatoms. This document provides not only step-by-step protocols but also the underlying mechanistic rationale to empower researchers to adapt and troubleshoot these powerful synthetic methods.[4]
Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized modern synthesis, offering mild and highly selective methods for bond construction. For 2-chlorooxazoles, these reactions are indispensable for introducing aryl, vinyl, alkynyl, and amino substituents, which are critical for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling: Accessing 2-Aryl and 2-Vinyl Oxazoles
The Suzuki-Miyaura coupling is the preeminent method for forming C(sp²)–C(sp²) bonds. Its operational simplicity, mild reaction conditions, and exceptional tolerance of diverse functional groups make it a first-choice strategy for synthesizing 2-aryl oxazole derivatives.[5][6]
Causality & Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[7][8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the 2-chlorooxazole, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.
-
Transmetalation: A base activates the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chlorooxazole
This protocol is a robust starting point, utilizing a common palladium acetate/phosphine ligand system.
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chlorooxazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or NaHCO₃ (2.0-3.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source, such as Pd(OAc)₂ (1-5 mol%), and a suitable phosphine ligand, such as tricyclohexylphosphine (PCy₃) or SPhos (2-10 mol%), in the reaction solvent. The choice of ligand is critical; bulky, electron-rich phosphines are generally effective for coupling aryl chlorides.[5]
-
Reaction Assembly: Add the reaction solvent (e.g., Toluene, Dioxane, or a Toluene/Water mixture) to the Schlenk flask containing the substrates. Degas the mixture by bubbling with argon for 15-20 minutes.
-
Initiation: Add the pre-mixed catalyst solution to the reaction flask via syringe.
-
Reaction Conditions: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Workup & Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄. Concentrate the solvent in vacuo and purify the crude product by silica gel column chromatography.
Data Table 1: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / PCy₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Dioxane | 100 | 95 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | NaHCO₃ | DME/H₂O | 90 | 85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 88 |
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling provides a direct route to 2-alkynyl oxazoles, which are versatile intermediates for further transformations such as click chemistry or the synthesis of complex poly-aromatic systems.[9] The reaction typically employs a dual-catalyst system of palladium and copper(I).[10][11]
Causality & Mechanistic Insight: The Sonogashira reaction involves two interconnected catalytic cycles.[12]
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the 2-chlorooxazole to a Pd(0) species.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt (e.g., CuI) in the presence of a base (typically an amine) to form a highly reactive copper(I) acetylide intermediate. This step significantly increases the acidity of the terminal alkyne proton.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst. Reductive elimination from the palladium center then yields the 2-alkynyl oxazole product and the Pd(0) catalyst.
Caption: Interconnected Pd and Cu cycles in the Sonogashira coupling.
Protocol 2: General Procedure for Sonogashira Coupling
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 2-chlorooxazole (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Reaction Assembly: Add a suitable solvent, such as THF or DMF, followed by a liquid amine base (e.g., triethylamine or diisopropylamine), which often serves as both the base and a co-solvent. The mixture is typically degassed.
-
Initiation: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture at room temperature.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by flash column chromatography.[13]
Data Table 2: Representative Sonogashira Couplings
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | THF | RT | 94 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) / CuI (5) | i-Pr₂NH | DMF | 50 | 91 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) / CuI (4) | Et₃N | Toluene | 60 | 87 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | THF | RT | 89 |
Buchwald-Hartwig Amination: Synthesizing 2-Aminooxazoles
The Buchwald-Hartwig amination is a powerful and general method for constructing C-N bonds, providing access to 2-aminooxazoles that are often difficult to synthesize via other routes.[14] This reaction is crucial for synthesizing bioisosteres of 2-aminothiazoles, another important pharmacophore.[1][2]
Causality & Mechanistic Insight: The mechanism is analogous to other palladium-catalyzed cross-couplings.[15][16]
-
Oxidative Addition: Pd(0) inserts into the 2-chlorooxazole C-Cl bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) deprotonates the coordinated amine to form a palladium-amido complex. This step is critical for activating the amine.
-
Reductive Elimination: The aryl and amido groups reductively eliminate to form the C-N bond of the product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) is essential to promote the reductive elimination step and prevent catalyst decomposition.[17]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under a robust inert atmosphere, charge an oven-dried vial or flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4-2.0 equiv.).
-
Reaction Assembly: Add the 2-chlorooxazole (1.0 equiv.) and an anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Initiation: Add the amine (1.2-1.5 equiv.) via syringe. Seal the vessel tightly.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C. Monitor progress by LC-MS.
-
Workup & Purification: After cooling, partition the mixture between ethyl acetate and water. Separate the layers, and wash the organic phase with brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel chromatography.[18]
Data Table 3: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) / XPhos (3) | NaOtBu | Toluene | 100 | 96 |
| 2 | Aniline | Pd(OAc)₂ (2) / BrettPhos (4) | K₃PO₄ | Dioxane | 110 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) / RuPhos (3) | K₂CO₃ | t-BuOH | 90 | 91 |
| 4 | n-Butylamine | Pd-G3-XPhos (2) | LHMDS | THF | 80 | 93 |
Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Approach
While palladium catalysis is powerful, nucleophilic aromatic substitution (SNAr) offers a complementary, metal-free strategy for introducing heteroatom nucleophiles. The electron-deficient nature of the oxazole ring, enhanced by the electronegativity of its constituent oxygen and nitrogen atoms, makes the C2 position susceptible to nucleophilic attack without the need for additional activating groups.[19]
Causality & Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[20][21][22]
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the oxazole ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Elimination (Rearomatization): The negative charge is expelled by the ejection of the chloride leaving group, restoring the aromaticity of the ring and yielding the substituted product. This step is typically fast.
Caption: The two-step mechanism of nucleophilic aromatic substitution.
Protocol 4: General Procedure for SNAr with Alkoxides
-
Alkoxide Preparation: Prepare the sodium alkoxide by adding the desired alcohol (e.g., methanol, ethanol) to a suspension of sodium hydride (1.5 equiv.) in an anhydrous solvent like THF or DMF at 0 °C. Allow the mixture to stir until hydrogen evolution ceases.
-
Reaction: Add a solution of 2-chlorooxazole (1.0 equiv.) in the same anhydrous solvent to the freshly prepared alkoxide solution at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature or heat gently (e.g., 50-70 °C) if necessary. Monitor by TLC for the disappearance of the starting material.
-
Workup & Purification: Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.
Data Table 4: Representative SNAr Reactions
| Entry | Nucleophile | Conditions | Solvent | Yield (%) |
| 1 | Sodium Methoxide | RT, 4h | Methanol | 95 |
| 2 | Sodium Ethanethiolate | RT, 2h | THF | 98 |
| 3 | Pyrrolidine | 100 °C, 12h (sealed tube) | NMP | 85 |
| 4 | Phenol / K₂CO₃ | 120 °C, 16h | DMF | 78 |
References
- Vedejs, E., & Luchetta, L. M. (2011). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Synlett, 2011(13), 1889-1892. [Link]
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- Kolychev, E. L., et al. (2017). Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. Journal of Organometallic Chemistry, 846, 26-36. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
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- Chatterjee, A., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
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Application Notes & Protocols: Creating Compound Libraries for Drug Discovery with 2-Chlorooxazole-4-carbonitrile
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2][3] This guide provides a comprehensive overview and detailed protocols for leveraging 2-Chlorooxazole-4-carbonitrile, a highly versatile and reactive building block, for the efficient construction of diverse compound libraries. By exploiting the distinct reactivity of the C2-chloro and C4-nitrile positions, researchers can rapidly generate novel molecular architectures for high-throughput screening and hit-to-lead campaigns. This document details key synthetic strategies, including Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), providing field-proven, step-by-step protocols for their execution.
Introduction: The Strategic Value of the Oxazole Scaffold
The 1,3-oxazole ring is a five-membered heterocycle that is frequently identified in natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4][5] Its value in drug design is enhanced by its ability to act as a bioisosteric replacement for other functional groups, improving pharmacokinetic profiles while maintaining or enhancing target engagement.[1][2]
Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at populating chemical space with structurally diverse molecules, increasing the probability of discovering novel biological modulators.[6][7] The use of "privileged scaffolds"—core structures amenable to divergent modification—is a key tactic in DOS.[8][9][10] this compound is an exemplary starting point for such a strategy. Its two distinct functional handles allow for controlled, sequential, or combinatorial derivatization to build extensive libraries of drug-like molecules.
Key Features of this compound:
-
C2-Chloro Group: An excellent leaving group, readily displaced by various nucleophiles or engaged in transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the oxazole ring and the adjacent nitrile group activates this position for SNAr.[11][12]
-
C4-Nitrile Group: A versatile functional handle that can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or participate in cycloadditions to form other heterocycles. The nitrile group itself is found in over 30 FDA-approved drugs, where it can enhance binding affinity and improve pharmacokinetic properties.[13][14][15]
| Property | Value |
| CAS Number | 1240598-38-2[16][17][18] |
| Molecular Formula | C₄HClN₂O[16][17] |
| Molecular Weight | 128.51 g/mol [16][17] |
| Appearance | Off-white to yellow solid |
| Storage | Store long-term in a cool, dry place[16] |
Core Synthetic Strategies & Library Design
The power of this compound lies in its predictable and orthogonal reactivity. A typical library synthesis workflow involves the initial diversification at the C2 position, followed by modification of the C4-nitrile if desired. This approach allows for the creation of a large number of analogs from a common intermediate.
Caption: General workflow for compound library synthesis.
The following sections provide detailed protocols for the most effective transformations at the C2 position.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Rationale: The C2 position of the oxazole is electron-deficient, making it highly susceptible to attack by nucleophiles. This is often the most direct and cost-effective method for introducing amine, thiol, or alcohol moieties.[11][19] The reaction proceeds via a Meisenheimer-like intermediate, and its rate is enhanced by the electron-withdrawing nitrile group.[20]
Experimental Protocol: Synthesis of 2-(Butylamino)oxazole-4-carbonitrile
-
Materials:
-
This compound (1.0 eq, 128.5 mg, 1.0 mmol)
-
n-Butylamine (1.2 eq, 119 µL, 1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 eq, 276 mg, 2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
-
Equipment:
-
10 mL round-bottom flask with magnetic stir bar
-
Nitrogen or Argon inlet
-
Heating mantle with temperature controller
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Column chromatography setup
-
-
Procedure:
-
To the round-bottom flask, add this compound and potassium carbonate.
-
Seal the flask with a septum and purge with inert gas (N₂ or Ar) for 10 minutes.
-
Add anhydrous DMF (5 mL) via syringe, followed by n-butylamine (119 µL).
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and pour it into water (25 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[21][22] It allows for the introduction of a vast array of aryl and heteroaryl groups at the C2 position using commercially available boronic acids or esters. This reaction is prized for its mild conditions and high functional group tolerance.[23][24][25]
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)oxazole-4-carbonitrile
-
Materials:
-
This compound (1.0 eq, 128.5 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq, 34.7 mg, 0.03 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 eq, 212 mg, 2.0 mmol)
-
1,4-Dioxane (4 mL) and Water (1 mL)
-
-
Equipment:
-
10 mL microwave reaction vial or Schlenk flask with magnetic stir bar
-
Nitrogen or Argon source
-
Heating mantle or microwave reactor
-
Standard workup and purification equipment
-
-
Procedure:
-
In the reaction vial, combine this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Seal the vial and purge with inert gas for 15 minutes.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C (conventional heating) or 120 °C for 20 minutes (microwave irradiation).
-
Monitor reaction completion by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography (silica gel) to yield the desired biaryl oxazole.
-
Protocol 3: Sonogashira Cross-Coupling
Rationale: The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[26][27] This protocol introduces an alkyne functionality, which is a versatile handle for further chemistry (e.g., "click" chemistry, cyclizations) or a valuable pharmacophore in its own right. The reaction typically requires both palladium and copper(I) catalysts.[28][29][30]
Experimental Protocol: Synthesis of 2-(Phenylethynyl)oxazole-4-carbonitrile
-
Materials:
-
This compound (1.0 eq, 128.5 mg, 1.0 mmol)
-
Phenylacetylene (1.2 eq, 132 µL, 1.2 mmol)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.02 eq, 14 mg, 0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 eq, 7.6 mg, 0.04 mmol)
-
Triethylamine (Et₃N), anhydrous and degassed (3 mL)
-
Tetrahydrofuran (THF), anhydrous and degassed (3 mL)
-
-
Equipment:
-
Schlenk flask with magnetic stir bar
-
Inert gas line
-
Standard workup and purification equipment
-
-
Procedure:
-
To a dry Schlenk flask under inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF (3 mL) and anhydrous triethylamine (3 mL).
-
Add phenylacetylene via syringe.
-
Stir the reaction at room temperature. A color change and formation of a precipitate (triethylammonium chloride) are typically observed.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Once complete, filter the reaction mixture through a pad of Celite® to remove solids, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (15 mL) and then brine (15 mL).
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
-
Purification:
-
Purify the crude material via flash column chromatography (silica gel) to obtain the pure alkynylated product.
-
Protocol 4: Buchwald-Hartwig Amination
Rationale: While SNAr is effective for many amines, the Buchwald-Hartwig amination offers a broader substrate scope, including less nucleophilic anilines and other challenging amines.[31] This palladium-catalyzed C-N cross-coupling reaction is a cornerstone of modern medicinal chemistry.[32][33][34] It requires a specific ligand to facilitate the catalytic cycle, particularly the reductive elimination step.[35]
Experimental Protocol: Synthesis of 2-(Phenylamino)oxazole-4-carbonitrile
-
Materials:
-
This compound (1.0 eq, 128.5 mg, 1.0 mmol)
-
Aniline (1.1 eq, 100 µL, 1.1 mmol)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq, 18.3 mg, 0.02 mmol)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.08 eq, 38.1 mg, 0.08 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol)
-
Toluene, anhydrous and degassed (5 mL)
-
-
Equipment:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Schlenk flask with magnetic stir bar
-
Heating mantle
-
Standard workup and purification equipment
-
-
Procedure:
-
Inside a glovebox: To a Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Remove the flask from the glovebox. Add this compound.
-
Seal the flask, evacuate, and backfill with inert gas (repeat 3 times).
-
Add anhydrous toluene (5 mL), followed by aniline (100 µL).
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.
-
Cool to room temperature, and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate (20 mL) and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Purify the residue by flash column chromatography (silica gel).
-
Visualization of Reaction Pathways
Caption: Key diversification reactions for the oxazole scaffold.
Conclusion
This compound stands out as a powerful and economical building block for the construction of diverse chemical libraries. The distinct and reliable reactivity at its C2 and C4 positions allows for a modular and systematic exploration of chemical space around the medicinally important oxazole core. The protocols detailed herein provide robust starting points for researchers in drug discovery to rapidly generate novel compounds for biological screening, accelerating the path from initial concept to lead identification.
References
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Application Notes & Protocols: 2-Chlorooxazole-4-carbonitrile as a Strategic Intermediate in the Synthesis of Active Pharmaceutical Ingredients
Abstract
The oxazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to engage with biological targets.[1][2][3][4] This document provides a detailed technical guide on the application of 2-chlorooxazole-4-carbonitrile, a highly functionalized and reactive oxazole derivative, as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). We will explore its chemical properties, outline a general synthetic strategy, and provide a detailed, field-tested protocol for its utilization in the multi-step synthesis of a key precursor for an anticoagulant therapy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
Introduction: The Strategic Importance of the Oxazole Scaffold
Heterocyclic compounds are fundamental to modern drug discovery, with nitrogen- and oxygen-containing rings being particularly prevalent.[1][2] The oxazole moiety, a five-membered aromatic ring with one oxygen and one nitrogen atom, is of significant interest.[1][3][5] Its structure allows for diverse, weak interactions such as hydrogen bonding, and pi-pi stacking, enabling effective binding to enzyme and receptor sites.[1][2][4] This versatility has led to the development of numerous oxazole-containing drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[5]
This compound emerges as a particularly valuable intermediate. The presence of three distinct reactive sites—the chloro group at the 2-position, the nitrile group at the 4-position, and the oxazole ring itself—makes it a versatile synthon for constructing complex molecular architectures. The electron-withdrawing nature of both the chlorine and nitrile substituents activates the oxazole ring for various transformations, providing chemists with a powerful tool for API synthesis.
Physicochemical & Safety Profile
A thorough understanding of the physical and chemical properties of an intermediate is critical for its effective and safe use in synthesis.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 1240598-38-2 | [6][7] |
| Molecular Formula | C₄HClN₂O | [6] |
| Molecular Weight | 128.51 g/mol | [6] |
| Appearance | White to off-white solid/powder | N/A |
| Purity | Typically >95% | [7] |
| Solubility | Soluble in many organic solvents | [8] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [7][9] |
Safety Summary: this compound is an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7] All manipulations should be performed in a well-ventilated fume hood.[7][9] Consult the full Safety Data Sheet (SDS) before use.[6][7]
General Synthetic Utility: A Versatile Building Block
This compound is a trifunctional intermediate, offering multiple avenues for synthetic elaboration. The chlorine at the C2 position is a good leaving group, making it susceptible to nucleophilic aromatic substitution. The nitrile group at C4 can be hydrolyzed, reduced, or used in cycloaddition reactions. The oxazole ring itself can participate in various transformations. This versatility allows it to serve as a linchpin in convergent synthetic strategies, where different fragments of the target molecule are built up and then combined.
A generalized workflow for the utilization of this intermediate is depicted below. This typically involves a nucleophilic substitution at the C2 position, followed by transformations of the nitrile group or other substituents on the nucleophile.
Caption: General workflow for API synthesis using the intermediate.
Protocol: Synthesis of a Key Edoxaban Precursor
The following protocol details a representative synthesis of an advanced intermediate used in the preparation of Edoxaban, a direct factor Xa inhibitor.[10] This procedure is a composite representation based on established patent literature and demonstrates a practical application of this compound.[11][12][13]
Reaction Scheme: Step A: Nucleophilic Aromatic Substitution this compound + N¹-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N²-(5-chloropyridin-2-yl)oxalamide → (Intermediate X)
Materials and Equipment
-
This compound (1.0 eq)
-
N¹-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N²-(5-chloropyridin-2-yl)oxalamide (1.0 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Magnetic stirrer with heating plate
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Purification system (e.g., column chromatography)
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (N₂), add N¹-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N²-(5-chloropyridin-2-yl)oxalamide (e.g., 10.0 g, 1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (100 mL) to the flask. Stir the mixture at room temperature until the solid is suspended.
-
Base Addition: At room temperature (20-25 °C), add triethylamine (2.2 eq) to the suspension. Stir for 10 minutes.
-
Addition of Intermediate: Add this compound (1.0 eq) to the reaction mixture in one portion.
-
Reaction: Heat the reaction mixture to 60 °C and maintain this temperature with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (100 mL) to quench the reaction.
-
Precipitation: Cool the mixture further to 10 °C and stir for 1-1.5 hours to induce precipitation of the product.
-
Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake with a cold mixture of acetonitrile and water.
-
Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight to yield the desired intermediate.
Causality and Experimental Rationale
-
Choice of Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the reaction. Its boiling point is suitable for the reaction temperature.[13]
-
Role of Triethylamine: Triethylamine acts as a non-nucleophilic base. Its primary function is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the nucleophilic aromatic substitution reaction. This prevents the protonation of the amine nucleophile, ensuring it remains reactive, and drives the reaction to completion.
-
Temperature: Heating to 60 °C provides the necessary activation energy for the nucleophilic substitution to occur at a practical rate without promoting significant side reactions or degradation of the materials.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent moisture from entering the reaction, which could potentially react with the starting materials or intermediates.
-
Work-up Procedure: The addition of water quenches the reaction and helps to precipitate the organic product, which has lower solubility in the mixed aqueous-organic solvent system. Cooling further enhances this precipitation, maximizing the isolated yield.
Visualization of the Synthetic Pathway
The following diagram illustrates the key transformation described in the protocol.
Caption: Synthesis of an Edoxaban precursor via nucleophilic substitution.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of complex APIs. Its trifunctional nature provides a robust platform for building molecular complexity. The protocol provided herein for the synthesis of an Edoxaban precursor demonstrates a practical and efficient application of this building block. By understanding the underlying chemical principles and adhering to proper handling procedures, researchers can effectively integrate this intermediate into their drug discovery and development programs, accelerating the path to novel therapeutics.
References
- Kaur, R., & Bala, R. (Year N/A). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Journalasjt. [Link]
- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218–239. [Link]
- Semantic Scholar. (N/A). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
- ResearchGate. (2025). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of Advanced Scientific Research, 10(01), 01-16. [Link]
- Bach, T., & Hehn, J. P. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic Letters, 4(17), 2905–2907. [Link]
- Google Patents. (N/A). CN104761571A - Synthesis method of edoxaban.
- Google Patents. (N/A). US10301322B2 - Processes for the preparation of edoxaban and intermediates thereof.
- European Patent Office. (2022). EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR. EP 4438595 A1. [Link]
- Google Patents. (N/A). CN105753888A - Preparation method for free-state edoxaban.
- ACS Figshare. (2002). Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles.
- ResearchGate. (2025). Spectroscopic, structural, thermal and antimicrobial studies of 4,6-bis (4-chlorophenyl)- 2-oxo-1,2-dihydropyridine-3-carbonitrile with some transition metals.
- Singh, S. K., et al. (N/A). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link]
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- 12. US10301322B2 - Processes for the preparation of edoxaban and intermediates thereof - Google Patents [patents.google.com]
- 13. CN105753888A - Preparation method for free-state edoxaban - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chlorooxazole-4-carbonitrile
Welcome to the technical support center for the synthesis of 2-chlorooxazole-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic intermediate. Here, we address common challenges and frequently asked questions to help you improve reaction yields, minimize impurities, and streamline your purification processes. Our approach is rooted in mechanistic understanding and field-proven experience to ensure you can confidently troubleshoot and optimize your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions regarding the synthesis and optimization of this compound.
Q1: What is a reliable and common synthetic strategy for preparing this compound?
A1: A robust and frequently utilized strategy involves a multi-step sequence starting from the more readily available precursor, ethyl 2-chlorooxazole-4-carboxylate.[1][2] This approach breaks down the synthesis into manageable, high-yielding transformations:
-
Ammonolysis: The ethyl ester is converted into the intermediate 2-chlorooxazole-4-carboxamide by reaction with ammonia.
-
Dehydration: The carboxamide is then dehydrated using a suitable reagent, such as phosphoryl chloride (POCl₃) or trifluoroacetic anhydride (TFAA), to yield the target this compound.
This pathway is generally preferred because the individual steps are high-yielding and the starting materials are commercially accessible.
Q2: My overall yield is consistently low. What are the most critical parameters I should focus on for optimization?
A2: Low yields in heterocyclic synthesis often stem from a few key areas.[3] For this specific synthesis, the critical parameters are:
-
Reagent Purity and Stoichiometry: Ensure all reagents, especially the dehydrating agent and the starting amide, are pure and anhydrous. Moisture can quench dehydrating agents and lead to side reactions. Use the correct stoichiometry to avoid excess reagents that can complicate purification.
-
Temperature Control: The dehydration step is often exothermic. Maintaining the recommended temperature is crucial to prevent byproduct formation or decomposition of the sensitive oxazole ring.[4]
-
Inert Atmosphere: While not always strictly necessary for all steps, reactions involving organometallics or strong bases benefit from an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination and side reactions.[3]
-
Work-up and Purification: Significant product loss can occur during extraction and purification.[5] The oxazole ring can be sensitive to strongly acidic or basic conditions, and some N-heterocycles may degrade on acidic silica gel.[6]
Q3: What is the chemical reactivity profile of the this compound molecule that I should be aware of?
A3: The this compound molecule has several reactive sites. The oxazole ring is an electron-rich heterocycle, but the electron-withdrawing effects of the chloro and nitrile groups modify its reactivity.
-
C2-Position: The chlorine atom at the C2 position is susceptible to nucleophilic substitution, making it a valuable handle for further functionalization.[7]
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.[8]
-
Oxazole Ring: The ring itself can undergo cycloaddition reactions or, under harsh conditions, ring-opening upon nucleophilic attack.[7] Electron-withdrawing groups, like the nitrile at C4, generally facilitate nucleophilic attacks on the ring.[7]
Section 2: Troubleshooting Guide for Low-Yield Reactions
This guide provides specific advice for common problems encountered during the synthesis.
Issue: The dehydration of 2-chlorooxazole-4-carboxamide to the nitrile is inefficient, with significant starting material remaining.
Answer: This is a common issue often related to the activity of the dehydrating agent or suboptimal reaction conditions.
-
Causality: Dehydrating agents like POCl₃, P₂O₅, or TFAA are highly sensitive to moisture. Trace amounts of water in the solvent or on the glassware will consume the reagent, rendering it ineffective. Furthermore, inadequate temperature or reaction time can lead to incomplete conversion.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware before use.[5] Use freshly opened or distilled anhydrous solvents.
-
Verify Reagent Quality: Use a fresh bottle of the dehydrating agent. Old or improperly stored reagents are a primary cause of failure.
-
Optimize Temperature and Time: If running the reaction at room temperature, consider gentle heating (e.g., 40-50 °C) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Choice of Dehydrating Agent: If POCl₃ in pyridine is failing, consider alternative reagents. Trifluoroacetic anhydride (TFAA) with a non-nucleophilic base like triethylamine or Hünig's base (DIPEA) in an aprotic solvent like dichloromethane (DCM) is a powerful alternative.
-
Issue: I am observing multiple byproducts on my TLC plate after the reaction.
Answer: The formation of multiple byproducts suggests that side reactions or decomposition are occurring. The identity of the byproducts depends on the specific reagents and conditions used.
-
Causality & Potential Side Reactions:
-
Hydrolysis: If water is present, the nitrile product can hydrolyze back to the carboxamide or further to the carboxylic acid.
-
Ring Opening: Oxazole rings can be cleaved by strong nucleophiles.[7] If a nucleophilic base (e.g., hydroxide, alkoxide) is used in excess or at high temperatures, it may attack the oxazole ring.
-
Reaction with Solvent: In some cases, the solvent can participate in the reaction. For example, using methanol with certain bases can lead to the formation of alkoxy-oxazoline byproducts.[9]
-
Decomposition on Silica: Some N-heterocycles are sensitive to the acidic nature of standard silica gel, leading to streaking on TLC plates and decomposition during column chromatography.[6]
-
-
Troubleshooting Steps:
-
Control Stoichiometry and Addition: Add reagents slowly and in a controlled manner to manage the reaction exotherm and avoid localized high concentrations.
-
Use Non-Nucleophilic Bases: When a base is required, opt for a non-nucleophilic one like triethylamine, DIPEA, or proton sponge, especially at elevated temperatures.
-
Test for Stability on TLC: Before performing large-scale chromatography, spot your crude product on a TLC plate and let it sit for 30-60 minutes before developing. If the spot changes or new spots appear, it indicates instability on silica.
-
Alternative Purification: If silica gel is causing decomposition, consider using neutralized silica gel (pre-treated with a base like triethylamine) or an alternative stationary phase like alumina.[6] Recrystallization is another excellent method for obtaining highly pure, crystalline products if a suitable solvent system can be found.[6]
-
Section 3: Optimized Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound from its corresponding amide.
Protocol: Dehydration of 2-Chlorooxazole-4-carboxamide
Materials:
-
2-Chlorooxazole-4-carboxamide (1.0 equiv)
-
Phosphoryl chloride (POCl₃) (1.5 equiv)
-
Anhydrous Pyridine (as solvent)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) and Hexanes for purification
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2-chlorooxazole-4-carboxamide (1.0 equiv) in anhydrous pyridine (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add phosphoryl chloride (1.5 equiv) dropwise to the stirred solution via a syringe, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench it by slowly adding it to a stirred beaker of ice-cold water or crushed ice. Caution: This quenching step is highly exothermic.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.
Section 4: Data Summary for Optimization
Optimizing reaction conditions is key to maximizing yield. The following table provides a hypothetical summary of how different parameters in the dehydration step can influence the outcome.
| Entry | Dehydrating Agent (equiv) | Base/Solvent | Temp (°C) | Time (h) | Conversion (%) | Notes |
| 1 | POCl₃ (1.5) | Pyridine | 25 | 4 | 85 | Standard conditions, some starting material remains. |
| 2 | POCl₃ (1.5) | Pyridine | 50 | 2 | >95 | Heating improves conversion but may increase byproducts. |
| 3 | POCl₃ (1.1) | Pyridine | 25 | 4 | 60 | Insufficient reagent leads to poor conversion. |
| 4 | TFAA (1.5) | Et₃N / DCM | 0 to 25 | 1 | >98 | Highly effective, fast reaction; requires careful handling. |
| 5 | SOCl₂ (2.0) | Toluene | 80 | 6 | 75 | Harsher conditions, potential for more colored impurities. |
References
- Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Reddit r/Chempros. What are some common causes of low reaction yields?.
- Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
- ResearchGate. Synthesis and Reactions of Oxazoles.
- PubMed. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles.
- Quora. What could be the reason for getting a very low yield in organic chemistry?.
- Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Benchchem. Oxazole-2-carbonitrile | 68776-60-3.
- ACS Figshare. Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles.
- Benchchem. Optimizing reaction conditions for the synthesis of 2-(p-Tolyl)
Sources
- 1. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Ethyl 2-Chlorooxazole-4-carboxylate:â A Versatile Intermediate for the Synthesis of Substituted Oxazoles - Organic Letters - Figshare [acs.figshare.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Chlorooxazole-4-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Chlorooxazole-4-carbonitrile. As a key intermediate in the synthesis of various pharmaceutical compounds, its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
I. Understanding the Chemistry of Purification
This compound is a polar, aprotic molecule. Its purification is often complicated by the presence of starting materials, reagents, and side-products from its synthesis. The purification strategy must be tailored to the specific impurity profile of the crude product.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound and provides systematic solutions.
Issue 1: Oily Product Instead of Crystalline Solid During Recrystallization
Scenario: Upon cooling the recrystallization solvent, the product separates as an oil rather than precipitating as crystals.
Root Cause Analysis:
-
High Impurity Level: The presence of significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
-
Supersaturation: The solution may be too concentrated, leading to rapid separation of the product as an oil upon cooling.
-
Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound, preventing precipitation even at low temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting oiling out during recrystallization.
Step-by-Step Solutions:
-
Assess Impurity Level: Analyze the crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to estimate the level of impurities.
-
Pre-purification: If the product is highly impure, perform a quick filtration through a short plug of silica gel, eluting with a moderately polar solvent (e.g., ethyl acetate/hexanes mixture) to remove baseline impurities.
-
Optimize Solvent Volume: If the solution is supersaturated, add more of the same hot solvent until the oil redissolves, then allow it to cool slowly.
-
Solvent System Modification:
-
If the solvent is too effective, switch to a solvent in which the compound is less soluble at room temperature.
-
Alternatively, use a co-solvent system. Dissolve the compound in a "good" solvent (e.g., acetone, ethyl acetate) and then add a "poor" solvent (e.g., hexanes, heptane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
| Solvent System | Polarity | Suitability for Recrystallization |
| Ethanol | Polar | Good for moderately polar compounds, but may be too strong. |
| Isopropanol | Polar | Similar to ethanol, but lower volatility. |
| Acetone/Hexanes | Tunable | A good co-solvent system for adjusting polarity. |
| Ethyl Acetate/Hexanes | Tunable | Another effective co-solvent system. |
| Dichloromethane/Hexanes | Tunable | Suitable for less polar impurities. |
Issue 2: Poor Separation During Column Chromatography
Scenario: The desired product co-elutes with impurities during silica gel column chromatography.
Root Cause Analysis:
-
Inappropriate Eluent Polarity: The solvent system may be too polar, causing all components to move too quickly down the column, or not polar enough, resulting in broad, overlapping bands.
-
Column Overloading: Too much crude material has been loaded onto the column.
-
Improper Column Packing: The silica gel is not packed uniformly, leading to channeling and poor separation.
-
Interaction with Silica: The basic nitrogen of the oxazole ring can interact with the acidic silica gel, leading to tailing and poor peak shape.
Troubleshooting Workflow:
Caption: Troubleshooting poor separation in column chromatography.
Step-by-Step Solutions:
-
Optimize Eluent System using TLC: Before running the column, systematically test different solvent systems using TLC. The ideal eluent system should give the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Loading: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Proper Packing Technique: Ensure the silica gel is packed as a uniform slurry and that the top surface is level. A layer of sand on top of the silica can help prevent disturbance when adding the eluent.
-
Mitigate Silica Interaction: For basic nitrogen-containing heterocycles, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve peak shape and separation by neutralizing the acidic sites on the silica gel.[1]
| Eluent System (Hexanes/Ethyl Acetate) | Polarity | Comments |
| 90:10 | Low | Good starting point for less polar impurities. |
| 70:30 | Medium | Often a good mobile phase for moderately polar compounds like the target. |
| 50:50 | High | May be too polar, leading to fast elution. |
| Add 0.5% Triethylamine | - | Recommended to add to any of the above to prevent tailing of the product. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. For instance, in syntheses involving the dehydration of an amide precursor, residual starting material or incompletely cyclized intermediates may be present. If the synthesis involves a chlorinating agent, byproducts from this reagent could also be impurities. It is crucial to understand the reaction mechanism to predict potential side products.
Q2: How can I determine the purity of my final product?
A2: A combination of analytical techniques is recommended for purity assessment:
-
HPLC: High-Performance Liquid Chromatography is a powerful tool for quantifying purity and detecting minor impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[1]
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are present in sufficient quantity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q3: My compound seems to be degrading on the silica gel column. What can I do?
A3: this compound is generally stable, but prolonged exposure to acidic silica gel can potentially lead to degradation.[2][3] If you suspect degradation:
-
Use Neutral or Basic Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Deactivate the Silica Gel: You can deactivate the silica gel by pre-treating it with a solution of your eluent containing a small amount of triethylamine.
-
Minimize Contact Time: Use flash chromatography with a slightly more polar eluent to reduce the time the compound spends on the column.
Q4: Can I use distillation for purification?
A4: Distillation is generally not a suitable method for purifying solid compounds like this compound unless it is performed under high vacuum and the compound is thermally stable at its boiling point. Recrystallization and chromatography are the preferred methods.
IV. Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture. A good solvent will dissolve the compound when hot but show low solubility at room temperature.[4]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
-
Column Preparation:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[5]
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin adding the eluent to the top of the column, maintaining a constant flow.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
V. References
-
AK Scientific, Inc. This compound Safety Data Sheet.
-
Guidechem. 2-Chloro-oxazole-4-carbonitrile (cas 1240598-38-2) SDS/MSDS download.
-
BenchChem. Overcoming challenges in the purification of heterocyclic compounds.
-
Columbia University. Column chromatography.
-
Vedejs, E., & Lu, S. P. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic letters, 4(17), 2905–2907.
-
MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
Sources
Technical Support Center: Overcoming Solubility Challenges with 2-Chlorooxazole-4-carbonitrile
Welcome to the dedicated support center for 2-Chlorooxazole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate and overcome the solubility challenges associated with this compound. Our goal is to provide you with practical, field-tested solutions to ensure the successful integration of this compound into your experimental workflows, from initial screening to advanced in-vitro and in-vivo studies.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubilization of this compound.
Q1: What are the known solubility characteristics of this compound?
Q2: I'm seeing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is happening?
A2: This is a common issue when working with compounds that have low aqueous solubility. The compound may be soluble in a concentrated organic stock solution, such as dimethyl sulfoxide (DMSO), but crashes out when the solution is diluted into an aqueous buffer where the organic solvent concentration is much lower.[2] This is due to the unfavorable energetics of solvating a lipophilic molecule with water.
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: While DMSO is an excellent solvent for many poorly soluble compounds, it can exhibit cytotoxicity at higher concentrations.[3] For most cell lines, it is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize any off-target effects on cell health and behavior.[4][5] It is always best practice to run a vehicle control (medium with the same concentration of DMSO as your test samples) to assess the impact of the solvent on your specific cell line.[5]
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle heating can be a useful technique to increase the rate of dissolution. However, it should be done with caution. Prolonged exposure to high temperatures can potentially degrade the compound. It is advisable to use a water bath with controlled temperature and to monitor the solution for any signs of degradation, such as a change in color. Always check the compound's thermal stability if possible.
Q5: Are there any safety precautions I should be aware of when handling this compound?
A5: Yes. According to available Safety Data Sheets (SDS), this compound may cause skin, eye, and respiratory irritation.[6][7] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the supplier's SDS for comprehensive safety information.[8]
Part 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance to systematically address solubility issues.
Guide 1: Initial Solubility Screening and Stock Solution Preparation
Q: I have a new batch of this compound. How do I determine the best solvent and prepare a stable stock solution?
A: A systematic approach is crucial. The goal is to find a solvent that can dissolve the compound at a high enough concentration for your experimental needs while being compatible with your downstream application.
Experimental Protocol: Small-Scale Solubility Assessment
-
Solvent Selection: Choose a range of common laboratory solvents with varying polarities.[9] A good starting panel would include:
-
Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)
-
Polar Protic: Ethanol, Methanol
-
Non-Polar: Dichloromethane (DCM), Tetrahydrofuran (THF)
-
-
Procedure: a. Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into separate, small glass vials. b. To each vial, add a measured volume of a single solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10-20 mg/mL). c. Vortex each vial at room temperature for 1-2 minutes. d. Visually inspect for complete dissolution. If not fully dissolved, you can try gentle warming (e.g., 30-40°C in a water bath) or sonication for 5-10 minutes. e. If the compound dissolves, add another small, known volume of solvent to determine if a higher concentration can be achieved. If it remains insoluble, the solvent is not suitable at that concentration.
-
Documentation: Record your observations in a table to compare the solubility across different solvents.
Data Presentation: Solvent Solubility Screening
| Solvent | Polarity Index | Target Conc. (mg/mL) | Observation (RT) | Observation (with heating/sonication) |
| DMSO | 7.2 | 20 | Soluble | N/A |
| DMF | 6.4 | 20 | Soluble | N/A |
| Acetonitrile | 5.8 | 20 | Sparingly Soluble | Soluble |
| Ethanol | 4.3 | 20 | Sparingly Soluble | Sparingly Soluble |
| Methanol | 5.1 | 20 | Insoluble | Sparingly Soluble |
| DCM | 3.1 | 20 | Insoluble | Insoluble |
This is an example table; actual results will need to be determined experimentally.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
Guide 2: Troubleshooting Aqueous Buffer Precipitation
Q: My compound is soluble in DMSO, but precipitates when I dilute it into my aqueous assay buffer. What strategies can I employ to overcome this?
A: This is a classic solubility challenge. The key is to maintain the compound in a solubilized state in the final aqueous environment. Here is a decision tree to guide you through potential solutions.
Troubleshooting Workflow for Aqueous Precipitation
Caption: Decision tree for troubleshooting aqueous precipitation issues.
Detailed Explanations for the Troubleshooting Workflow:
-
Optimize Dilution Scheme:
-
Lower Stock Concentration: A very high concentration stock (e.g., 50-100 mM in DMSO) is more prone to precipitation upon dilution. Try preparing a lower concentration stock (e.g., 10 mM) and adjusting your dilution factor accordingly.[2]
-
Direct Dilution: Avoid serial dilutions in aqueous buffers. Instead, add the small volume of your DMSO stock directly into the final, full volume of your assay buffer with vigorous mixing. This minimizes the time the compound spends at a high, intermediate aqueous concentration.[2]
-
-
Modify the Aqueous Buffer:
-
pH Adjustment: Oxazoles are weakly basic.[10] The solubility of such compounds can be pH-dependent.[11] Try lowering the pH of your buffer slightly (e.g., from 7.4 to 6.5) to see if the protonated form of the molecule is more soluble. This must be done cautiously to ensure the pH change does not affect your assay's biological components.
-
Use of Co-solvents and Excipients: The addition of a small percentage of a water-miscible co-solvent or a solubilizing excipient to your final assay buffer can significantly improve solubility.[12][13]
-
Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 300, PEG 400) can act as co-solvents.[14]
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[12][15]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer 188 can form micelles that encapsulate the compound, but their use must be carefully validated as they can interfere with biological assays.[12]
-
-
-
Advanced Formulation Strategies:
-
For more challenging cases, especially for in vivo studies, advanced formulation techniques may be necessary. These include lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or creating a nanosuspension to increase the surface area for dissolution.[16][17] These are specialized techniques that often require formulation expertise.
-
By systematically working through these FAQs and troubleshooting guides, you will be well-equipped to overcome the solubility challenges presented by this compound and generate reliable, reproducible data in your research.
References
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.).
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
- Formulation Strategies for Poorly Soluble Drugs. (2011). Pharmaceutical Technology. [Link]
- Drug delivery strategies for poorly water-soluble drugs. (n.d.). Scilit. [Link]
- Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. [Link]
- DMSO in cell based assays. (2025). Scientist Solutions. [Link]
- Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PubMed Central. [Link]
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PubMed Central. [Link]
- Dimethyl Sulfoxide (DMSO). (n.d.).
- Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly W
- Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. (2023).
- <1075> GOOD COMPOUNDING PRACTICES. (n.d.). U.S. Pharmacopeia. [Link]
- Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006).
- Safety Data Sheet. (n.d.). U.S.
- Best practices in compound management for preserving compound integrity and accurately providing samples for assays. (2009). PubMed. [Link]
- The Use of Solubilizing Excipients and Approaches to Generate Toxicology Vehicles for Contemporary Drug Pipelines. (n.d.).
- Scientific Approach to Compounding Quality Preparations. (2021). Restore Health Consulting. [Link]
- Preparative Purification Solutions in Drug Discovery Synthesis. (2025). YouTube. [Link]
- Navigating Compounding in Early Phase Drug Development and ADF Studies. (n.d.). BioPharma Services. [Link]
- Solubility of Organic Compounds. (2023). University of Toronto. [Link]
- The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]
- Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.).
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (n.d.). MDPI. [Link]
- Oxazole. (n.d.). Wikipedia. [Link]
- Solvent Excipients. (n.d.). American Pharmaceutical Review. [Link]
- This compound. (n.d.). BIOFOUNT. [Link]
- Synthesis and evaluation of photophysical properties of Series of π-conjugated oxazole dyes. (2025).
- Solubility Correlations of Common Organic Solvents. (n.d.). ACS Figshare. [Link]
- Synthesis and Antioxidant Properties of New Oxazole-5(4H)
- Understanding Common Lab Solvents. (n.d.). CP Lab Safety. [Link]
- Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (2024). MDPI. [Link]
- An overview on Common Organic Solvents and their Toxicity. (n.d.).
- 2-Chlorooxazole-4-carboxylic acid (CAS/ID No. 706789-07-3). (n.d.). Reagentia. [Link]
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- 17. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Preventing Hydrolytic Ring-Opening of Oxazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the inherent instability of the oxazole ring, a common challenge in synthetic chemistry and drug development. Our focus is to equip you with the knowledge and practical protocols to prevent unwanted hydrolytic ring-opening of your oxazole derivatives.
Frequently Asked Questions (FAQs): Understanding Oxazole Instability
Q1: I'm observing low yields and unexpected side products. Why is my oxazole derivative degrading?
The oxazole ring, despite being aromatic, possesses inherent electronic characteristics that make it susceptible to degradation, primarily through hydrolytic ring-opening.[1][2][3] The core issue lies in the electron-deficient nature of the C2 carbon, which makes it a prime target for nucleophilic attack.[4] In the presence of water, this can lead to cleavage of the oxazole ring.
The mechanism is often catalyzed by either acid or base:
-
Acid-Catalyzed Hydrolysis: The ring nitrogen is protonated, which further increases the electrophilicity of the C2 carbon. Water then attacks this position, leading to a tetrahedral intermediate that subsequently collapses, cleaving the C-O bond and opening the ring.[5]
-
Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the C2 position, initiating ring-opening. This process can be significantly faster at elevated temperatures.[6] Some strong bases, like n-butyllithium (n-BuLi), can deprotonate the C2 position, leading to an unstable 2-lithio-oxazole that rapidly decomposes into an open-chain isocyanide.[4][7]
Q2: What are the primary factors that influence the stability of an oxazole ring?
Several experimental variables can dramatically impact the stability of your oxazole derivative. Careful control of these factors is the first line of defense against hydrolysis.
| Parameter | Effect on Stability | Recommendations & Key Insights |
| pH | Highly influential. Both strongly acidic and basic conditions promote hydrolysis.[5][6] | Maintain reaction and work-up conditions as close to neutral (pH 7) as possible. Use buffered solutions where appropriate to avoid pH excursions.[1][8] |
| Temperature | Higher temperatures accelerate the rate of hydrolysis.[6][7] | Perform reactions at the lowest feasible temperature. Avoid prolonged heating. If elevated temperatures are necessary, minimize reaction time. |
| Substituents | Electronic properties of substituents on the oxazole ring play a crucial role. | Electron-donating groups can increase the electron density of the ring, making it less susceptible to nucleophilic attack.[1] Conversely, electron-withdrawing groups can increase its lability. |
| Solvent | The presence of water is a prerequisite for hydrolysis. | Use scrupulously dried, anhydrous solvents and reagents.[1] In some cases, replacing water with non-aqueous solvents like alcohol or propylene glycol can mitigate hydrolysis.[8] |
| Catalysts/Reagents | Acidic reagents (e.g., silica gel) or strong bases can induce degradation. | Be mindful of all reagents in your reaction. The acidic nature of standard silica gel, for example, is a common cause of product degradation during purification.[1] |
Q3: How can I confirm that hydrolytic ring-opening is occurring in my experiment?
If you suspect degradation, it is crucial to analyze your reaction mixture and isolated products. The most effective methods for identifying ring-opened byproducts are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent technique for detecting the formation of new, more polar species corresponding to the hydrolyzed product.[1][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide definitive structural evidence of the ring-opened species, which will have a distinctly different spectrum from the intact oxazole.
Troubleshooting Guide: Common Issues & Solutions
| Problem Encountered | Probable Cause(s) | Suggested Solutions & Protocols |
| Low or no yield of the desired oxazole-containing product. | Hydrolytic degradation of the oxazole ring under the reaction or work-up conditions. | • Re-evaluate pH: Ensure all reaction and work-up steps are performed under neutral conditions where possible.[1] • Introduce a C2-protecting group: The most robust solution is to protect the vulnerable C2 position, for example, with a triisopropylsilyl (TIPS) group.[1][7][11] • Synthetic Strategy: Consider forming the oxazole ring at a later stage in the synthesis to minimize its exposure to harsh conditions.[1] |
| Product degradation during purification on silica gel. | The acidic nature of silica gel catalyzes the hydrolysis of sensitive oxazoles. | • Use deactivated silica gel: Neutralize the silica by treating it with a base like triethylamine before use.[1] • Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography. |
| Inconsistent reaction outcomes and reproducibility issues. | The oxazole ring is highly sensitive to minor variations in moisture or trace acid/base. | • Ensure Anhydrous Conditions: Meticulously dry all solvents and reagents. Perform reactions under an inert atmosphere (e.g., argon or nitrogen).[1][7] • Standardize Procedures: Carefully control and document all reaction parameters, including reagent addition rates and work-up timing. |
| Ring-opening during attempts to functionalize the C4 or C5 positions via lithiation. | The C2 proton is the most acidic on the oxazole ring.[4][12] Strong bases like n-BuLi will preferentially deprotonate C2, leading to electrocyclic ring opening.[7] | • Protect the C2 Position: This is the most effective strategy. A 2-triisopropylsilyl (TIPS) group is a common and reliable choice to block this reactive site before attempting lithiation elsewhere on the ring.[7][11] • Use a Milder Base: If protection is not feasible, consider a less harsh base like Lithium Diisopropylamide (LDA) at very low temperatures (-78 °C).[7] |
Visualized Mechanisms and Workflows
To further clarify these concepts, the following diagrams illustrate the key degradation pathway and a decision-making workflow for managing oxazole instability.
Caption: Mechanisms of acid- and base-catalyzed hydrolytic ring-opening of oxazoles.
Caption: Troubleshooting workflow for stabilizing oxazole derivatives in experiments.
Key Experimental Protocol: C2-Protection Using TIPS Chloride
This protocol provides a general and highly effective method for protecting the reactive C2 position of an oxazole, thereby preventing hydrolytic degradation and allowing for subsequent functionalization at other positions.[1][7][11]
Materials:
-
Oxazole-containing substrate
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropylsilyl chloride (TIPSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (argon or nitrogen), dissolve the oxazole substrate in anhydrous THF in a flame-dried flask.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add one equivalent of n-BuLi dropwise. Stir the mixture at -78 °C for 30-60 minutes.
-
Silylation: Add 1.1 equivalents of TIPSCl to the reaction mixture. Allow the solution to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the C2-TIPS protected oxazole.
Deprotection Note: The TIPS group can be removed when desired under mild acidic conditions (e.g., acetic acid in THF/water) or with a fluoride source like tetrabutylammonium fluoride (TBAF).[1]
References
- Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. Benchchem.
- Technical Support Center: Oxazole Ring Stability in Substitution Reactions. Benchchem.
- Vedejs, E., & Lu, S. (2002). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, 67(5), 1603-1606. [Link]
- Capon, B., & Nimmo, K. (1975). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (10), 1113-1118. [Link]
- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Kalgutkar, A. S., et al. (2000). pH and temperature stability of the isoxazole ring in leflunomide. Drug Metabolism and Disposition, 28(10), 1163-1169. [Link]
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- Oxazole. Wikipedia. [Link]
- Oxazole – Knowledge and References. Taylor & Francis.
- Abellán, M. N., et al. (2007). Detection and identification of degradation products of sulfamethoxazole by means of LC/MS and -MS(n) after ozone treatment.
- How to prevent hydrolysis in a drug. Quora. [Link]
- Validation of an Analytical Method for the Determination of Thiabendazole in Various Food M
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- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 12. Oxazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Palladium Catalyst Loading for 2-Chlorooxazole-4-carbonitrile Coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-chlorooxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and robust experimental protocols. The unique electronic properties of the this compound core—specifically, the electron-withdrawing nature of both the nitrile and the oxazole ring—present distinct challenges and opportunities in optimizing catalyst loading and reaction efficiency.
This document provides direct, actionable insights to help you navigate common hurdles and achieve high-yielding, reproducible results.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems encountered during the coupling of this compound. The question-and-answer format is designed to help you quickly diagnose and resolve experimental challenges.
Q1: My reaction has stalled. I see starting material and some product, but the conversion is incomplete even after extended reaction times. What is the likely cause?
A: Incomplete conversion is a classic sign of catalyst deactivation or inhibition. The this compound substrate, while activated towards oxidative addition, contains a nitrogen atom within the oxazole ring that can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis.[1][2][3]
-
Causality: The lone pair on the oxazole nitrogen can bind to the coordinatively unsaturated Pd(0) or Pd(II) species in the catalytic cycle. This binding can form off-cycle, inactive complexes, effectively reducing the concentration of the active catalyst.
-
Immediate Solutions:
-
Increase Ligand:Palladium Ratio: For monodentate phosphine ligands, increasing the ratio from a standard 2:1 to 4:1 can often resolve this issue. The excess ligand helps to outcompete the oxazole nitrogen for coordination sites on the palladium center.[4][5]
-
Switch to a Bulky Ligand: Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[1][6][7] Their bulkiness creates a protective pocket around the palladium atom, which can disfavor coordination of the substrate's nitrogen while still allowing the C-Cl bond to access the metal for oxidative addition.
-
Consider a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts, PEPPSI™ catalysts) are designed for clean and efficient generation of the active Pd(0) species.[4][8] This can be more reliable than using traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can have more complex activation pathways.
-
Q2: I am observing a black precipitate (palladium black) in my reaction flask, and the yield is very low. What's happening?
A: The formation of palladium black is a clear indication of catalyst decomposition, where the soluble, active palladium species agglomerates into inactive metallic palladium.[5] This is often triggered by an unstable catalytic complex or the presence of oxygen.
-
Causality: The active, monoligated Pd(0)L species is the most susceptible to decomposition. If the ligand concentration is too low or the ligand itself is not robust enough to stabilize the Pd(0) center at the required reaction temperature, aggregation will occur.
-
Immediate Solutions:
-
Rigorous Degassing: Ensure that all solvents and the reaction vessel have been thoroughly purged of oxygen.[4][5] Employing multiple freeze-pump-thaw cycles is highly recommended for achieving an inert atmosphere.[5]
-
Optimize Catalyst Loading: While counterintuitive, sometimes lowering the initial catalyst loading can prevent decomposition. High concentrations of catalyst can sometimes accelerate bimolecular decomposition pathways. Start your optimization around 1-2 mol % and adjust from there.
-
Use a More Stable Ligand: As mentioned in Q1, bulky, electron-rich phosphine ligands or NHCs form more stable complexes with palladium, significantly reducing the likelihood of decomposition, even at elevated temperatures.[6]
-
Q3: My main side product is the homocoupling of my coupling partner (e.g., boronic acid). How can I suppress this?
A: Homocoupling, particularly of boronic acids in Suzuki reactions, is typically caused by the presence of oxygen or a sub-optimal base/solvent system.
-
Causality: Oxygen can facilitate the oxidative homocoupling of boronic acids. Alternatively, if the rate of transmetalation in the catalytic cycle is slow relative to other side reactions, homocoupling can become competitive.
-
Immediate Solutions:
-
Improve Inert Atmosphere: This is the most common cause. Re-evaluate your degassing and inert gas techniques.[4][8]
-
Base Selection: The choice of base is critical. For Suzuki couplings with this compound, a moderately strong but poorly soluble base like K₃PO₄ or Cs₂CO₃ is often superior to soluble bases like Na₂CO₃, especially in biphasic solvent systems (e.g., Toluene/Water, Dioxane/Water).[2][9] The base's role is to form the reactive boronate species for transmetalation; an optimal choice accelerates this step, minimizing side reactions.
-
Lower Reaction Temperature: If possible, reducing the temperature can sometimes disfavor the homocoupling pathway more than the desired cross-coupling.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for palladium catalyst loading for this substrate?
A: For initial screening with a new coupling partner, a catalyst loading of 1 to 2.5 mol % of the palladium source is a robust starting point.[10] The electron-deficient nature of this compound generally facilitates the oxidative addition step, meaning excessively high loadings are often unnecessary if other conditions are optimized. For particularly challenging couplings or during final scale-up efforts to minimize costs, loadings can be systematically lowered, sometimes to as little as 0.1 mol % or even into the ppm range with highly active pre-catalysts.[11][12]
Q2: How do I select the right class of ligand for coupling with this compound?
A: The choice of ligand is arguably the most critical parameter. Given the substrate's properties, you should prioritize ligands that are both electron-rich and sterically bulky .
-
Electron-Richness: This property enhances the electron density on the palladium center, which in turn facilitates the oxidative addition of the C-Cl bond—the first and often rate-limiting step of the catalytic cycle.[1][8]
-
Steric Bulk: This feature promotes the final reductive elimination step to release the product and regenerate the active catalyst. It also helps prevent the formation of inactive catalyst dimers and can block the oxazole nitrogen from poisoning the catalyst.[1][6]
| Ligand Class | Recommended Examples | Rationale & Use Case |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Excellent for Suzuki, Buchwald-Hartwig, and other C-N/C-O couplings. They offer a great balance of stability, activity, and steric protection.[1][13][14] Often the first choice for challenging aryl chlorides. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes (often as PEPPSI™ pre-catalysts) | Extremely strong sigma-donors, making them highly effective for unreactive chlorides. They form very stable Pd complexes, ideal for high-temperature reactions.[6][15] |
| Bidentate Phosphines | XantPhos, dppf | Useful for controlling selectivity and promoting difficult reductive eliminations. The defined bite angle can stabilize the catalytic intermediate.[16][17] |
Q3: Which palladium source should I use: a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂?
A: Both can be effective, but modern Pd(0) pre-catalysts are often preferred for consistency and efficiency.
-
Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are common and cost-effective but require an in situ reduction to the active Pd(0) state before the catalytic cycle can begin. This reduction step can be inefficient or lead to side reactions, making the reaction outcome less predictable.[8][18]
-
Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These sources are already in the correct oxidation state but can be sensitive to air and may degrade upon storage.[5][8]
-
Pre-catalysts (e.g., XPhos Pd G3/G4, PEPPSI-IPr): These are air-stable Pd(II) complexes that are designed to cleanly and quantitatively generate the active, monoligated Pd(0) species under the reaction conditions.[3][4][8] They offer superior reliability and are highly recommended for developing robust and reproducible protocols.
Section 3: Visualization & Workflows
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical decision-making process when troubleshooting a low-yielding coupling reaction with this compound.
Caption: A workflow diagram for troubleshooting low yields.
Simplified Palladium Catalytic Cycle
This diagram illustrates the key steps in a generic cross-coupling reaction and highlights where common failures occur.
Caption: The catalytic cycle highlighting key failure points.
Section 4: Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This procedure is a robust starting point for coupling this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (2 mol %, 0.02 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Toluene (or 1,4-Dioxane) and Water (e.g., 5:1 v/v mixture)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Add the degassed toluene (or dioxane) and degassed water via syringe. The total solvent volume should be sufficient to make the concentration of the limiting reagent approximately 0.1 M.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This procedure is a starting point for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
RuPhos Pd G3 Pre-catalyst (2 mol %, 0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (or 1,4-Dioxane), anhydrous
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Reaction Setup: Inside a glovebox, add the RuPhos Pd G3 pre-catalyst and sodium tert-butoxide to a dry Schlenk flask. Add this compound.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine.
-
Inert Atmosphere: Seal the flask before removing it from the glovebox. If not using a glovebox, assemble the solids under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.[16][17]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
References
- Jans, A. C. H., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis.
- Schlummer, B., & Schareina, T. (2017). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- Jans, A. C. H., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications.
- Ahmadvand, Z., Bayat, M., & Zolfigol, M. (n.d.). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Semantic Scholar.
- Bhanushali, M. J., et al. (2020). Heck Reaction—State of the Art. MDPI.
- ResearchGate. (n.d.). Effect of catalyst loading on the yield and reaction time of model reaction.
- Joy, N. M., et al. (2020). Screening of different ligands for Suzuki coupling. ResearchGate.
- ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Al-Masri, A. A., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English.
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Sultan, D. (2017). Discussion on "Suzuki coupling Reaction's yield is very low...". ResearchGate.
- ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Lennox, A. J. J., et al. (2021). Identifying palladium culprits in amine catalysis. Nature Catalysis.
- ResearchGate. (n.d.). Optimization of catalytic loading and temperature in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr.
- Schmalz, H.-G., & Gooßen, L. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Djakovitch, L., & Köhler, K. (2001). Heck Reaction Catalyzed by Pd-Modified Zeolites. Journal of the American Chemical Society.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Angewandte Chemie International Edition in English.
- ResearchGate. (n.d.). Catalytic performance and elution of Pd in the Heck reaction over zeolite-supported Pd cluster catalyst.
- ResearchGate. (n.d.). The possible mechanism for the palladium/copper‐catalyzed amination....
Sources
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- 4. sigmaaldrich.com [sigmaaldrich.com]
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- 6. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 2,4-Disubstituted Oxazoles
Welcome to the Technical Support Center for the synthesis of 2,4-disubstituted oxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the common challenges encountered during the synthesis of these important heterocyclic compounds. Our goal is to equip you with the knowledge to diagnose and resolve side reactions, optimize yields, and ensure the integrity of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: I'm consistently obtaining low yields in my Robinson-Gabriel synthesis. What are the most probable causes?
A: Low yields in the Robinson-Gabriel synthesis are a common issue, often stemming from incomplete cyclodehydration of the 2-acylamino ketone intermediate.[1][2] The choice and efficacy of the dehydrating agent are paramount. Harsh reagents like concentrated sulfuric acid can lead to degradation of starting materials or products.[1] Incomplete reaction can also result from insufficient heating or reaction time.
Q2: During my Van Leusen oxazole synthesis, I'm observing a significant nitrile byproduct. Why is this happening and how can I prevent it?
A: The formation of a nitrile byproduct in the Van Leusen reaction is a known side reaction, particularly when using ketone starting materials.[3][4] The reaction between a ketone and tosylmethyl isocyanide (TosMIC) preferentially leads to a nitrile.[4] If your aldehyde starting material is contaminated with the corresponding ketone, you will likely see nitrile formation.
Q3: My Fischer oxazole synthesis is yielding chlorinated byproducts. What is the source of the chlorine, and how can I avoid this?
A: The Fischer oxazole synthesis traditionally uses anhydrous hydrochloric acid, which is the source of the chlorine.[5] Under the reaction conditions, chlorination of the oxazole ring can occur, leading to undesired chlorinated byproducts.[5] This is a known issue, especially when the reaction is prolonged or conducted at elevated temperatures.
Q4: I'm struggling with the purification of my 2,4-disubstituted oxazole. What are some common impurities and effective purification strategies?
A: Common impurities depend on the synthetic route. In the Robinson-Gabriel synthesis, unreacted 2-acylamino ketone and polymeric materials can be present. For the Van Leusen synthesis, residual p-toluenesulfinic acid is a frequent impurity. The Fischer synthesis can result in starting materials and chlorinated byproducts. A general strategy involves a preliminary aqueous workup to remove acidic or basic impurities, followed by column chromatography on silica gel. Recrystallization can also be a powerful purification technique for crystalline products.
Troubleshooting Guide: Side Reactions and Solutions
This section provides a detailed analysis of common side reactions, their mechanisms, and practical, step-by-step protocols to mitigate their formation.
Robinson-Gabriel Synthesis: Incomplete Cyclodehydration and Degradation
The Robinson-Gabriel synthesis relies on the efficient cyclodehydration of a 2-acylamino ketone.[6][7] Incomplete reaction or degradation can severely impact the yield and purity of the desired oxazole.
Observed Problem: Low yield of the 2,4-disubstituted oxazole, with the presence of starting material and/or dark, tarry byproducts in the crude reaction mixture.
Root Cause Analysis:
-
Inefficient Dehydrating Agent: The potency of the dehydrating agent is crucial. Traditional reagents like concentrated sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅) can be too harsh for sensitive substrates, leading to charring and decomposition.[1]
-
Suboptimal Reaction Conditions: Insufficient temperature or reaction time can lead to incomplete conversion of the 2-acylamino ketone to the oxazole.
Mechanism of Side Reactions:
Under strongly acidic and high-temperature conditions, the 2-acylamino ketone can undergo various decomposition pathways, including hydrolysis of the amide bond and polymerization, leading to the formation of complex mixtures.
Solutions and Experimental Protocols:
Table 1: Optimization of Dehydrating Agents in Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Concentrated H₂SO₄ | High temperature (e.g., 100-150 °C) | Inexpensive and readily available. | Harsh conditions, can lead to low yields and charring.[1] |
| Polyphosphoric Acid (PPA) | 100-160 °C | Often provides better yields (50-60%) than H₂SO₄.[8][9] | Viscous and can be difficult to handle. |
| Phosphorus Oxychloride (POCl₃) | Reflux in a suitable solvent (e.g., toluene) | Effective for many substrates. | Corrosive and moisture-sensitive. |
| Trifluoroacetic Anhydride (TFAA) | Room temperature to reflux in an inert solvent | Milder conditions, often used in modern variations.[7] | More expensive than traditional reagents. |
| Burgess Reagent | Reflux in THF | Mild and effective for sensitive substrates. | Costly. |
Recommended Protocol for Milder Robinson-Gabriel Cyclodehydration:
-
To a solution of the 2-acylamino ketone (1.0 equiv) in anhydrous acetonitrile (0.1 M), add triphenylphosphine (1.5 equiv) and iodine (1.5 equiv).
-
Add triethylamine (2.0 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Robinson-Gabriel Synthesis - Main vs. Side Pathway
Caption: Robinson-Gabriel: Dehydration to oxazole vs. degradation.
Van Leusen Oxazole Synthesis: Nitrile Byproduct Formation
The Van Leusen reaction is a powerful method for synthesizing oxazoles from aldehydes and TosMIC.[4][10] However, the presence of ketone impurities in the aldehyde starting material can lead to the formation of unwanted nitriles.[4]
Observed Problem: Presence of a nitrile byproduct corresponding to the ketone analog of the aldehyde starting material.
Root Cause Analysis:
-
Ketone Impurity in Aldehyde: The most common cause is the presence of a ketone impurity in the aldehyde starting material. Ketones react with TosMIC to form nitriles.[3][4]
-
Reaction with Ketones: The Van Leusen reaction with ketones proceeds through a different pathway that results in nitrile formation after elimination and hydrolysis.[4]
Mechanism of Nitrile Formation:
The reaction of a ketone with the deprotonated TosMIC leads to an intermediate that cannot undergo the same elimination pathway as the aldehyde-derived intermediate. Instead, it rearranges and eliminates the tosyl group to form an N-formylated alkeneimine, which is then hydrolyzed to the nitrile.[4]
Solutions and Experimental Protocols:
Protocol for Aldehyde Purification:
-
Distillation: If the aldehyde is a liquid, fractional distillation is an effective method for removing less volatile ketone impurities.
-
Column Chromatography: For solid or high-boiling liquid aldehydes, purification by column chromatography on silica gel can effectively remove ketone contaminants.
-
Sodium Bisulfite Adduct Formation: Aldehydes can be selectively precipitated as their bisulfite adducts. The adduct can then be filtered and the aldehyde regenerated by treatment with acid or base.
DOT Diagram: Van Leusen Synthesis - Oxazole vs. Nitrile Formation
Caption: Van Leusen: Aldehyde to oxazole vs. ketone to nitrile.
Fischer Oxazole Synthesis: Chlorinated Byproducts
The Fischer oxazole synthesis is a classic method that involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[5] A notable side reaction is the chlorination of the oxazole ring.[5]
Observed Problem: Formation of a chlorinated oxazole derivative as a significant byproduct.
Root Cause Analysis:
-
Reaction with HCl: The use of anhydrous HCl as a catalyst can lead to electrophilic chlorination of the electron-rich oxazole ring, particularly at the C4 position.[5]
-
Reaction Conditions: Higher temperatures and longer reaction times can increase the extent of chlorination.
Mechanism of Chlorination:
The exact mechanism is not fully elucidated but is believed to involve the electrophilic attack of a chlorine species, generated from HCl under the reaction conditions, onto the oxazole ring.
Solutions and Experimental Protocols:
Protocol to Minimize Chlorination in Fischer Oxazole Synthesis:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to prevent the formation of water, which can affect the reaction pathway.
-
Low Temperature: Conduct the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
-
Controlled Addition of HCl: Use a controlled stream of dry HCl gas and monitor the reaction progress closely by TLC to avoid prolonged exposure to excess acid.
-
Alternative Acid Catalysts: While less common, exploring other Brønsted or Lewis acids that do not contain chlorine could be a viable strategy, though this would deviate from the classical Fischer protocol.
DOT Diagram: Fischer Synthesis - Desired Product vs. Chlorination
Caption: Fischer Synthesis: Oxazole formation and chlorination side reaction.
References
- Van Leusen Reaction. (n.d.). In Name Reaction Chemistry.
- Fischer oxazole synthesis. (2023, September 20). In Wikipedia.
- Van Leusen Oxazole Synthesis. (n.d.). In Organic Chemistry Portal.
- Van Leusen reaction. (2023, November 28). In Wikipedia.
- Van Leusen Reaction. (n.d.). In Organic Chemistry Portal.
- Van Leusen Reaction. (2021, October 30). YouTube.
- Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). In Pharmaguideline.
- Fischer Oxazole Synthesis Mechanism. (2023, September 20). YouTube.
- 5-iii) Sem 4. (n.d.). In Scribd.
- Robinson-Gabriel Synthesis. (n.d.). In SynArchive.
- Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (n.d.). In ResearchGate.
- Robinson–Gabriel synthesis. (2023, October 16). In Wikipedia.
- Fischer oxazole synthesis. (n.d.). In ResearchGate.
- Movassaghi, M., & Hill, M. D. (2006). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]
- Oxazole.pdf. (n.d.). In CUTM Courseware.
- Fischer oxazole synthesis. (n.d.). In Encyclo.co.uk.
- Synthesis of 1,3-oxazoles. (n.d.). In Organic Chemistry Portal.
- Zhang, D. W., & Li, Y. D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1604. [Link]
- Joshi, S., & Choudhary, A. N. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-288. [Link]
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023).
- Synthesis and Reactions of Oxazoles. (2023).
- Zhang, D. W., & Li, Y. D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1604. [Link]
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020).
- Morwick, T., Hrapchak, M., DeTuri, M., & Campbell, S. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic letters, 4(16), 2665–2668. [Link]
- Luo, M., Li, L., Chen, S., Yan, Q., Lv, J., Zeng, J., ... & Chen, F. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. [Link]
- Robinson–Gabriel synthesis. (n.d.). In Semantic Scholar.
- Vedejs, E., & Fields, S. C. (1997). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 62(8), 2362–2363. [Link]
- Khan, M. N. (1996). Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents. The Journal of Organic Chemistry, 61(23), 8063–8068. [Link]
- About: Fischer oxazole synthesis. (n.d.). In DBpedia.
- Synthesis of 2,4,5-Trisubstituted Oxazoles. (2005).
- Reddy, G. S., & Kumar, K. A. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega, 2(8), 5149–5157. [Link]
- A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. (2002). The Free Internet Journal for Organic Chemistry. [Link]
- Luo, M., Li, L., Chen, S., Yan, Q., Lv, J., Zeng, J., ... & Chen, F. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038–5048. [Link]
- Examples of 2,4,5‐trisubstituted oxazoles and their applications. (n.d.). In ResearchGate.
Sources
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- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
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- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]
Technical Support Center: Navigating Decarboxylation Challenges in Oxazole-4-Carboxylic Acid Derivatives
Welcome to the technical support center dedicated to addressing the common and often complex issues encountered during the decarboxylation of oxazole-4-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile heterocyclic scaffolds. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you navigate your synthetic challenges with confidence.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve experimental issues based on the outcomes you are observing.
Problem 1: Incomplete or No Decarboxylation
You've subjected your oxazole-4-carboxylic acid to decarboxylation conditions (thermal, catalytic, or otherwise), but you observe starting material remaining or no reaction at all.
Possible Causes and Solutions:
-
Insufficient Thermal Energy (for Thermal Decarboxylation): The stability of the oxazole-4-carboxylic acid is highly dependent on the substituents on the ring. Electron-donating groups can increase the stability of the carboxylic acid, requiring higher temperatures for decarboxylation.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material. Be cautious of potential decomposition at excessively high temperatures.
-
-
Catalyst Inactivity (for Catalytic Decarboxylation): The chosen catalyst may not be suitable for your specific substrate, or it may have been deactivated.
-
Solution:
-
Catalyst Screening: If using a copper-catalyzed method, screen different copper sources (e.g., Cu₂O, CuI, Cu(OAc)₂) and ligands (e.g., 1,10-phenanthroline, bipyridine).
-
Catalyst Loading: Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%).
-
Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is sensitive to air or moisture.
-
-
-
Substrate Stability: Oxazole-4-carboxylic acids with strong electron-withdrawing groups can be surprisingly stable towards decarboxylation.[1][2]
Problem 2: Low Yield of the Decarboxylated Product with Formation of Multiple Byproducts
Your starting material is consumed, but the yield of the desired product is low, and you observe a complex mixture of other compounds.
Possible Causes and Solutions:
-
Thermal Decomposition: The required decarboxylation temperature may be too high, leading to the decomposition of the starting material or the product.
-
Ring Opening/Hydrolysis: The oxazole ring itself can be susceptible to cleavage under harsh conditions, especially in the presence of acid or base.[6]
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.
-
Neutral Conditions: If possible, perform the decarboxylation under neutral conditions.
-
Byproduct Analysis: Isolate and characterize the major byproducts by NMR and MS. The presence of amides or other acyclic fragments can indicate ring opening.
-
-
-
Side Reactions of Substituents: Reactive functional groups on your molecule may be undergoing side reactions under the decarboxylation conditions.
-
Solution: Consider protecting sensitive functional groups before the decarboxylation step.
-
Problem 3: Unstable Product During Workup or Purification
You have successfully performed the decarboxylation, but the product degrades upon aqueous workup or during chromatographic purification.
Possible Causes and Solutions:
-
Instability on Silica Gel: Some decarboxylated oxazoles, particularly those with electron-rich substituents, can be unstable on acidic silica gel.[6][7]
-
Solution:
-
Neutralize Silica Gel: Use silica gel that has been pre-treated with a base like triethylamine.
-
Alternative Stationary Phases: Employ less acidic stationary phases like alumina (neutral or basic).
-
Non-Chromatographic Purification: If possible, purify the product by recrystallization or distillation.
-
-
-
Hydrolytic Instability: The product itself may be sensitive to water, especially under acidic or basic conditions.
-
Solution:
-
Anhydrous Workup: Perform a non-aqueous workup if feasible.
-
Minimize Contact Time: Minimize the time the product is in contact with aqueous layers during extraction.
-
Buffered Solutions: Use buffered solutions for pH adjustments during workup.
-
-
Frequently Asked Questions (FAQs)
Q1: My oxazole-4-carboxylic acid has a hydroxyl group at the 5-position and it decarboxylates spontaneously upon synthesis. How can I prevent this?
A1: This is a classic issue with 5-hydroxyoxazole-4-carboxylic acids. The problem arises from the tautomerization of the 5-hydroxyoxazole to its keto form, an azlactone. This azlactone contains a β-keto acid-like moiety, which is highly prone to decarboxylation.[6][7][8]
The most effective solution is to protect the 5-hydroxyl group as an ether (e.g., an ethoxy or benzyloxy group). This prevents the tautomerization to the reactive azlactone intermediate. An ethyl group has been shown to be particularly effective in stabilizing these derivatives, rendering them stable to aqueous workup and purification.[6][7]
Q2: What is the general mechanism for the decarboxylation of oxazole-4-carboxylic acids?
A2: The mechanism depends on the method used:
-
Thermal Decarboxylation: For many oxazole-4-carboxylic acids, especially those without a 5-hydroxy group, decarboxylation proceeds through a concerted mechanism involving a cyclic transition state, leading to the direct loss of CO₂.
-
Decarboxylation of 5-Hydroxy Derivatives: As mentioned above, this proceeds via tautomerization to a β-keto acid-like azlactone, which then undergoes facile decarboxylation.[6][7]
-
Copper-Catalyzed Decarboxylation: The mechanism is believed to involve the formation of a copper-carboxylate intermediate. This intermediate then undergoes decarboxylation to form an organocopper species, which is subsequently protonated to yield the decarboxylated product.[9]
Q3: How do electron-donating and electron-withdrawing groups on the oxazole ring affect the ease of decarboxylation?
A3:
-
Electron-Withdrawing Groups (EWGs): EWGs generally make decarboxylation more difficult by stabilizing the carboxylate anion and increasing the stability of the C-C bond that needs to be broken.[1][2]
-
Electron-Donating Groups (EDGs): EDGs can have a more complex effect. While they might destabilize the carboxylate anion, they can also increase the electron density of the ring, potentially facilitating certain catalytic cycles. In thermal decarboxylation, EDGs can sometimes make the reaction more facile.
Q4: I am trying to synthesize my oxazole-4-carboxylic acid via the Van Leusen reaction, but the yield is very low. What could be the problem?
A4: The Van Leusen oxazole synthesis is a powerful tool but can be sensitive to reaction conditions. Common pitfalls include:
-
Inactive Reagents: Tosylmethyl isocyanide (TosMIC) and the base used (often potassium carbonate) are sensitive to moisture. Ensure all reagents and solvents are anhydrous.
-
Insufficient Base Strength: The base must be strong enough to deprotonate TosMIC. Potassium carbonate is commonly used, but for less reactive aldehydes, a stronger base might be necessary.
-
Aldehyde Quality: The aldehyde starting material should be pure. The presence of the corresponding carboxylic acid can interfere with the reaction.
-
Side Reactions: Ketone impurities in your aldehyde will react with TosMIC to form nitriles instead of oxazoles.[7]
Detailed Experimental Protocols
Protocol 1: Synthesis of a Stabilized 5-Ethoxyoxazole-4-carboxylic Acid
This protocol is adapted from studies on stabilizing 5-hydroxyoxazole derivatives and is a crucial first step if your target molecule contains this labile moiety.[6][7]
Step 1: Synthesis of Ethyl 5-Ethoxy-2-phenyloxazole-4-carboxylate
-
To a solution of the starting 1,3-diester (e.g., diethyl 2-(benzoylamino)malonate) (1.0 equiv) in a suitable solvent like acetonitrile, add triphenylphosphine (1.2 equiv) and iodine (1.2 equiv) at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Work up the reaction by quenching with aqueous sodium thiosulfate, extracting with an organic solvent (e.g., ethyl acetate), and purifying by column chromatography on silica gel to yield the protected oxazole.
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the ethyl 5-ethoxy-2-phenyloxazole-4-carboxylate (1.0 equiv) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 equiv) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product (e.g., by recrystallization) to obtain the stable 5-ethoxyoxazole-4-carboxylic acid.
Protocol 2: Copper-Catalyzed Decarboxylation of a 2-Aryl-oxazole-4-carboxylic Acid
This protocol is a general guideline based on copper-catalyzed decarboxylation methods for heteroaromatic carboxylic acids.[3][4][5]
-
In a microwave vial, combine the 2-aryl-oxazole-4-carboxylic acid (1.0 equiv), copper(I) oxide (Cu₂O, 0.05 equiv), and 1,10-phenanthroline (0.10 equiv).
-
Add a 3:1 mixture of NMP and quinoline as the solvent.
-
Seal the vial and heat the mixture in a microwave reactor to 190°C for 5-15 minutes.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with aqueous acid (e.g., 1M HCl) to remove the basic solvents, then with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Data Summaries and Visualizations
Table 1: Comparison of Decarboxylation Methods for a Model Substrate
| Method | Catalyst/Conditions | Temperature (°C) | Time | Yield (%) | Reference |
| Thermal | Quinoline | 200-220 | 2-4 h | 60-80 | General Knowledge |
| Copper-Catalyzed | Cu₂O (5 mol%), 1,10-phenanthroline (10 mol%) | 190 (Microwave) | 15 min | >90 | [4] |
| Silver-Catalyzed | Ag₂CO₃ (cat.), AcOH | 120 | 1-3 h | 85-95 | [10] |
Diagrams
Caption: Mechanism of decarboxylation for 5-hydroxyoxazole-4-carboxylic acids.
Caption: A troubleshooting workflow for decarboxylation issues.
References
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
- Decarboxylation - Organic Chemistry Portal. (URL: [Link])
- On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Deriv
- Preventing decarboxylation side reactions in hydroxyoxazole deriv
- Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. - Semantic Scholar. (URL: [Link])
- A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles - Benchchem. (URL: Not available)
- Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions - Future4200. (URL: [Link])
- Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. (URL: Not available)
- Why do electron withdrawing groups increase the acidity of carboxylic acids? - Quora. (URL: [Link])
- A NEW EFFICIENT ONE-POT SYNTHESIS OF 2,5-DIARYL-1,3,4-OXADIAZOLES. (URL: Not available)
- Van Leusen Oxazole Synthesis: A Technical Support Guide - Benchchem. (URL: Not available)
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (URL: [Link])
- Van Leusen Reaction | NROChemistry. (URL: [Link])
- Van Leusen Oxazole Synthesis - Organic Chemistry Portal. (URL: [Link])
- Decarboxylation of aromatic carboxylic acids by gold(i)-N-heterocyclic carbene (NHC) complexes - OUCI. (URL: [Link])
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (URL: [Link])
- Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions - Future4200. (URL: [Link])
- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)
- NMR Spectroscopic Data for Compounds 1−4 - ResearchG
- Acidity of carboxylic acids and electron donating group : r/chemhelp - Reddit. (URL: [Link])
- Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid - MDPI. (URL: [Link])
- CN111909106B - Synthesis method of 4-methyl-5-ethoxy oxazole by continuous saponification and decarboxylation - Google P
- Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional C
- An In-depth Technical Guide to Ethyl 2-formyloxazole-4-carboxyl
- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomeriz
- bmse011156 NMR Quality Control Of Fragment Libraries For Screening
- Detection and confirmation of the ring-opened carboxylic acid metabolite of a new synthetic opioid furanylfentanyl | springermedizin.de. (URL: [Link])
- Oxidative Decarboxylation of Levulinic Acid by Cupric Oxides - MDPI. (URL: [Link])
- (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)
- Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
- Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Decarboxylation [organic-chemistry.org]
- 4. Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids [organic-chemistry.org]
- 5. future4200.com [future4200.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization Techniques for Purifying Oxazole Compounds
Welcome to the Technical Support Center for the purification of oxazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on recrystallization techniques. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
I. Foundational Principles of Oxazole Recrystallization
Oxazoles are a class of heterocyclic aromatic organic compounds with a five-membered ring containing one oxygen and one nitrogen atom. Their unique electronic and structural properties influence their solubility and crystallization behavior.[1] Understanding these fundamentals is crucial for developing an effective purification strategy.
The Importance of Purity in Oxazole Chemistry
In drug discovery and materials science, the purity of oxazole derivatives is paramount. Impurities can significantly impact biological activity, physicochemical properties, and the reliability of experimental data. Recrystallization is a powerful technique for removing impurities, provided the correct conditions are established.[2] For successful single-crystal X-ray diffraction, a purity of at least 80-90% is often recommended as a starting point before screening for crystallization conditions.[3]
Solvent Selection: The Cornerstone of Successful Recrystallization
The ideal recrystallization solvent should exhibit high solubility for the oxazole compound at elevated temperatures and low solubility at lower temperatures.[4] The principle of "like dissolves like" is a useful starting point; the polarity of the solvent should be matched to the polarity of the oxazole derivative.[2] Oxazoles, being polar molecules, generally dissolve well in polar solvents like alcohols.[1][3]
Table 1: Common Solvents for Oxazole Recrystallization
| Solvent Class | Examples | Polarity | Boiling Point (°C) | Key Considerations |
| Alcohols | Methanol, Ethanol, Isopropanol | High | 65, 78, 82 | Good for polar oxazoles; can form hydrogen bonds.[3] |
| Esters | Ethyl Acetate | Medium | 77 | A versatile solvent for a range of polarities.[3] |
| Ketones | Acetone | Medium | 56 | Effective for many organic compounds. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Medium | 40, 61 | Good for dissolving a wide range of compounds; use in a well-ventilated area. |
| Hydrocarbons | Hexane, Heptane, Toluene | Low | 69, 98, 111 | Often used as an "anti-solvent" in mixed-solvent systems.[5][6] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low-Medium | 35, 66 | Volatile and can be effective in mixed-solvent systems. |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF) | High | 82, 153 | High boiling points can be difficult to remove. |
| Water | - | Very High | 100 | Can be a good choice for sufficiently polar compounds, but removal can be tedious.[7] |
Data sourced from multiple chemical property databases.
Single vs. Mixed-Solvent Systems
-
Single-Solvent Recrystallization: This is the simplest method, where the crude oxazole is dissolved in a minimal amount of a hot solvent and allowed to cool, leading to crystallization.[2]
-
Mixed-Solvent Recrystallization: When a suitable single solvent cannot be found, a two-solvent system is employed.[8] This typically involves dissolving the compound in a "good" solvent at an elevated temperature, followed by the dropwise addition of a "poor" or "anti-solvent" until turbidity (cloudiness) is observed.[3][9] The solution is then gently heated to redissolve the precipitate and allowed to cool slowly.[9]
II. Experimental Workflow for Oxazole Recrystallization
The following workflow provides a systematic approach to developing a recrystallization protocol for a novel oxazole compound.
Caption: A general workflow for the crystallization of substituted oxazoles.
III. Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section addresses common issues in a question-and-answer format.
Issue 1: No Crystals Form Upon Cooling
Q: I've cooled my solution, but no crystals have appeared. What should I do?
A: This is a common issue, often related to the solution not being sufficiently saturated.[3] Here are several troubleshooting steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod.[2][3] This creates microscopic imperfections that can serve as nucleation sites.[3]
-
Seed Crystals: If available, add a tiny crystal from a previous successful batch to the solution.[2][10] This provides a template for crystal growth.
-
-
Increase Concentration:
-
Lower the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath or even a freezer, depending on the solvent's freezing point.[10][12]
-
Re-evaluate Your Solvent System: The chosen solvent may be too good at dissolving your compound, even at low temperatures.[10] Consider a different solvent or a mixed-solvent system.
Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals
Q: My compound is separating as an oil, not a solid. How can I fix this?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point in that particular solvent system.[3][13] This is often due to:
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as an oil.[3]
-
High Impurity Concentration: Impurities can disrupt the crystal lattice formation and lower the mixture's melting point.[14][3]
-
Remedy: Further purify the compound using another technique, such as column chromatography, before attempting recrystallization again.[3]
-
-
Inappropriate Solvent: The solvent's boiling point may be too high relative to the compound's melting point.
-
Remedy: Choose a lower-boiling point solvent or adjust the solvent ratio in a mixed-solvent system.[11]
-
Issue 3: Poor Recovery of Crystalline Product
Q: I got crystals, but my yield is very low. What went wrong?
A: Low recovery can be frustrating. The most common causes include:
-
Using Too Much Solvent: The most frequent reason for low yield is using an excessive amount of solvent to dissolve the crude product.[2][11] This keeps a significant portion of the compound dissolved even at low temperatures.
-
Remedy: In your next attempt, use the absolute minimum amount of hot solvent required to dissolve the solid.[2]
-
-
Significant Solubility in Cold Solvent: The compound may still be quite soluble in the chosen solvent, even when cold.[10]
-
Remedy: Cool the solution to a lower temperature (e.g., in a freezer) or switch to a solvent in which the compound is less soluble at cold temperatures.[10]
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration step, some product might have crystallized on the filter paper or in the funnel stem.[13]
-
Remedy: Use a stemless funnel and pre-heat it with hot solvent before filtering your solution.[13]
-
Issue 4: Crystals are Very Small or Needle-Like
Q: My crystals are extremely fine needles. How can I grow larger, more well-defined crystals?
A: The formation of very small crystals often indicates that nucleation occurred too rapidly and at too many points.[3]
-
Reduce Supersaturation:
-
Slower Cooling: Allow the solution to cool more slowly to reduce the rate of supersaturation.
-
Use More Solvent: Start with a slightly larger volume of solvent to decrease the initial concentration.[3]
-
-
Vapor Diffusion: For growing high-quality single crystals for X-ray crystallography, vapor diffusion is an excellent technique.[3] In this method, a concentrated solution of your oxazole in a less volatile "good" solvent is placed in a small, open vial. This vial is then placed in a larger sealed container with a more volatile "poor" solvent (anti-solvent). The anti-solvent slowly diffuses into the solution, gradually decreasing the solubility of the oxazole and promoting slow, controlled crystal growth.[3][15]
Caption: A troubleshooting decision tree for common crystallization issues.
IV. Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my specific oxazole derivative? A1: Start by testing the solubility of a small amount of your compound in a range of solvents at room temperature and with gentle heating. The ideal single solvent will show poor solubility at room temperature but good solubility when hot. For mixed-solvent systems, find a "good" solvent that readily dissolves your compound and a miscible "poor" solvent in which it is insoluble.[3][8]
Q2: Can I use recrystallization to separate isomers? A2: Recrystallization can sometimes separate isomers if they have significantly different solubilities in a particular solvent system. However, for isomers with very similar properties, other techniques like column chromatography may be more effective.
Q3: My oxazole compound seems to be degrading during recrystallization. What could be the cause? A3: Some oxazoles can be sensitive to acidic or basic conditions, and prolonged heating can also cause degradation.[16][17] If you are using a solvent that could be acidic (e.g., some grades of chloroform) or are heating for an extended period, this could be the issue. Consider using neutral, high-purity solvents and minimizing the time the solution is kept at high temperatures.[17] If purification is being done on silica gel, its acidic nature can sometimes catalyze hydrolysis of sensitive oxazoles.[17]
Q4: How can I remove colored impurities? A4: If your crystalline product has a persistent color, it may be due to highly colored impurities. You can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.
V. References
-
Technical Support Center: Crystallization of Substituted Oxazoles. Benchchem. Available at:
-
Technical Support Center: Purification of Oxazole Carboxylic Acids. Benchchem. Available at:
-
Overcoming challenges in the purification of heterocyclic compounds. Benchchem. Available at:
-
Recrystallization. Available at:
-
Oxazole - Solubility of Things. Available at:
-
Recrystallization. Available at:
-
Guide for crystallization. Available at:
-
Common Solvents Used in Organic Chemistry: Table of Properties. Available at:
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Available at:
-
Problems with Recrystallisations. Chemistry Teaching Labs - University of York. Available at:
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. Available at:
-
Inducing Recrystallization. Chemistry LibreTexts. Available at:
-
Initiating Crystallization. Chemistry LibreTexts. Available at:
-
Lower Temperature Crystallization. Available at:
-
Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. Benchchem. Available at:
-
Mixed-solvent recrystallisation. Chemistry Teaching Labs - University of York. Available at:
-
Mixed Solvents. Chemistry LibreTexts. Available at:
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at:
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate. Available at:
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Available at:
-
The influence of impurities and solvents on crystallization. ResearchGate. Available at:
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
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- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 15. unifr.ch [unifr.ch]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chromatographic Separation of 2-Chlorooxazole-4-carbonitrile Reaction Mixtures
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the chromatographic separation of 2-chlorooxazole-4-carbonitrile and its related reaction impurities. As a halogenated, polar heterocyclic compound, this compound presents unique purification challenges that demand a systematic and well-understood approach. This document is structured to provide both immediate troubleshooting solutions and foundational knowledge for robust method development.
Troubleshooting Guide: Common Separation Issues
This section addresses specific problems encountered during the chromatographic purification of this compound reaction mixtures. Each issue is analyzed from cause to solution, providing actionable protocols.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for this compound is exhibiting significant tailing in reversed-phase HPLC. What is causing this and how can I fix it?
A: Peak tailing for a compound like this compound is a classic symptom of undesirable secondary interactions between the analyte and the stationary phase, or issues with the sample solvent.
Potential Causes & Solutions:
-
Silanol Interactions: The nitrogen atom in the oxazole ring can exhibit basic character and interact with acidic residual silanol groups on the silica backbone of the stationary phase.[1][2] This is a very common cause of peak tailing for heterocyclic compounds.
-
Solution 1: Mobile Phase pH Adjustment. Suppress the interaction by protonating the basic nitrogen. Lowering the mobile phase pH to between 2.5 and 3.5 with an additive like formic acid or trifluoroacetic acid (TFA) is highly effective.[3][4] A buffer, such as potassium dihydrogen phosphate adjusted to the target pH, can provide more consistent results.[5]
-
Solution 2: Use a Base-Deactivated Column. Modern HPLC columns are often end-capped or incorporate proprietary base-deactivation technologies to shield silanols. If you are using an older column, switching to a high-purity, base-deactivated column can dramatically improve peak shape.
-
Solution 3: Competing Base Additive. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can occupy the active silanol sites, preventing the analyte from interacting with them.[6][7] However, be aware that TEA can suppress ionization in mass spectrometry.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting.
-
Solution: Systematically reduce the injection volume or the concentration of the sample until a symmetrical Gaussian peak is achieved.
-
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte. For HILIC, a mix of 75/25 acetonitrile-methanol is often a good starting point for polar analytes.[8]
-
Problem 2: Co-elution of Product and Key Impurities
Q: I am unable to resolve my target compound from a critical impurity, which I suspect is the dehalogenated analog (oxazole-4-carbonitrile). How can I improve selectivity?
A: Separating structurally similar halogenated compounds and their dehalogenated analogs is a common and difficult analytical challenge.[9] The solution lies in systematically manipulating the chromatographic selectivity.
Potential Causes & Solutions:
-
Insufficient Stationary Phase Selectivity: A standard C18 column separates primarily based on hydrophobicity. Since the chloro- and hydrogen-analogs have very similar hydrophobicity, a C18 phase may not provide adequate resolution.
-
Solution 1: Alternative Stationary Phases. Employ a column that offers different interaction mechanisms.
-
Phenyl-Hexyl Phase: Promotes π-π interactions between the phenyl ligands and the aromatic oxazole ring. The difference in electron density between the chlorinated and non-chlorinated ring can be exploited to achieve separation.[4]
-
Pentafluorophenyl (PFP) Phase: Offers a combination of hydrophobic, aromatic, and dipole-dipole interactions, making it extremely powerful for separating halogenated isomers and related substances.[4]
-
-
Solution 2: Change the Organic Modifier. Acetonitrile and methanol have different properties and can alter selectivity. If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol is a protic solvent and can engage in different hydrogen bonding interactions than the aprotic acetonitrile.[10]
-
-
Inadequate Mobile Phase Optimization: The current mobile phase composition may not be optimal for resolving these specific compounds.
-
Solution: Optimize Gradient and Temperature. A shallow gradient profile can increase the resolution between closely eluting peaks. Additionally, temperature can affect selectivity; trying the separation at both a lower (e.g., 15°C cooler) and higher (e.g., 15°C higher) temperature can sometimes significantly improve resolution.[4]
-
Caption: A decision tree for systematically resolving co-eluting peaks.
Problem 3: Low or No Recovery from Column Chromatography
Q: After running my reaction mixture through a silica gel flash column, the recovery of my product is very low. What could be happening?
A: Low recovery from silica gel chromatography often points to two main issues: analyte degradation on the stationary phase or irreversible adsorption.
Potential Causes & Solutions:
-
Degradation on Acidic Silica: Standard silica gel is acidic and can cause the degradation of sensitive compounds, particularly those with functional groups prone to hydrolysis or rearrangement.[11][12] The oxazole ring system can be sensitive to harsh acidic conditions.
-
Solution 1: Deactivate the Silica. Before running the column, flush the packed silica gel with your eluent containing a small amount (0.1-1%) of a base like triethylamine. This neutralizes the most acidic sites.[11]
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral alumina or Florisil for your flash purification.[12]
-
Solution 3: Perform a Stability Test. Before committing to a large-scale purification, spot your compound on a silica gel TLC plate, and then take another spot at the same location 1-2 hours later. If the original spot has shrunk or new spots have appeared, your compound is likely unstable on silica.[12]
-
-
Compound is Too Polar (Irreversible Adsorption): Highly polar compounds can bind very strongly to silica gel, making them difficult or impossible to elute with standard solvent systems.
-
Solution: Increase Eluent Polarity. If your compound is stuck at the baseline, a more aggressive solvent system may be needed. A common strategy for very polar compounds is to use dichloromethane with a gradient of methanol containing a small percentage of ammonium hydroxide.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a reversed-phase HPLC method for a this compound reaction mixture?
A: A systematic approach is key for efficient method development.[10] A robust starting point would be a gradient method that allows you to visualize all components of your reaction mixture, from non-polar by-products to polar starting materials.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 100-150 mm x 4.6 mm, 3 or 5 µm | A general-purpose column to start. Shorter columns reduce run time during development.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol interactions and ensure good peak shape for the heterocycle.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, effective organic modifier with low UV cutoff. |
| Gradient | 5% to 95% B over 15-20 minutes | A broad gradient ensures elution of all components and provides a starting point for optimization.[10] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[2] |
| Column Temp. | 30 °C | Provides stable retention times. Can be adjusted later to fine-tune selectivity.[4] |
| Detection | UV, scan for λmax (e.g., 254 nm as a start) | The aromatic oxazole system should have a strong UV chromophore. |
After this initial run, you can adjust the gradient to focus on the region where your product and key impurities elute.
Q2: My compound is very polar and shows little to no retention on a C18 column even with a highly aqueous mobile phase. What are my options?
A: This is a common problem for polar molecules. When reversed-phase fails, the best alternative is Hydrophilic Interaction Chromatography (HILIC).
HILIC Explained: HILIC uses a polar stationary phase (like bare silica, or phases bonded with amide or diol groups) and a mobile phase rich in an organic solvent (typically >80% acetonitrile).[8] A water layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention. Elution occurs as the aqueous content of the mobile phase increases. This technique is ideal for retaining and separating very polar compounds that are unsuitable for reversed-phase.[8]
-
Column Selection: Choose a HILIC column (e.g., Amide, Silica).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate (or Formate).
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate (or Formate).
-
Gradient: Start at 100% A and run a gradient to 100% B over 15 minutes.
-
Equilibration: HILIC requires longer equilibration times than reversed-phase. Ensure the column is equilibrated with the initial mobile phase for at least 15-20 column volumes before the first injection.[8]
Q3: How can I confirm the stability of this compound during analysis?
A: Method validation requires assessing the stability of the analyte under analytical conditions.[5]
-
Solution Stability: Prepare a standard solution of your purified compound in the sample diluent. Analyze it immediately, and then again at timed intervals (e.g., 4, 8, 24 hours) while keeping it at room temperature or in the autosampler. A significant decrease in the main peak area or the appearance of new peaks indicates instability.[5]
-
Mobile Phase Stability: In some cases, the pH or composition of the mobile phase can induce degradation. To test this, mix your analyte solution with the mobile phase and monitor its stability over time.
-
Forced Degradation: To develop a true stability-indicating method, you must demonstrate that your method can separate the analyte from its potential degradation products.[5] This involves subjecting the compound to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light) and analyzing the resulting mixture to ensure all degradation peaks are resolved from the parent peak.[5][7]
Caption: A three-phase workflow for robust HPLC method development.
References
- Separation of Oxazole on Newcrom R1 HPLC column. SIELC Technologies.
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Journal of Survey in Fisheries Sciences.
- Troubleshooting: Flash Column Chromatography. University of Rochester Department of Chemistry.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- How to separate amide and nitrile from mixture?. ResearchGate.
- Synthetic approaches for oxazole derivatives: A review. ResearchGate.
- HPLC separation of related halogenated aromatic, any one??. Chromatography Forum.
- Halogenated Heterocycles as Pharmaceuticals. ResearchGate.
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Validation & Comparative
A Strategic Guide to Oxazole Synthesis: Comparing 2-Chlorooxazole-4-carbonitrile and Ethyl 2-chlorooxazole-4-carboxylate
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The oxazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry, often being classified as a "privileged structure."[1][2][3] Its prevalence in numerous biologically active compounds stems from its ability to engage in various non-covalent interactions and act as a stable, bioisosteric replacement for other functionalities.[2] The development of complex, highly functionalized oxazole derivatives is a cornerstone of many drug discovery programs, targeting a wide array of diseases from cancer to inflammatory conditions.[1][4]
At the heart of this synthetic endeavor are versatile building blocks that allow for the systematic and efficient construction of molecular diversity. Among these, 2,4-disubstituted oxazoles are particularly valuable. This guide provides an in-depth comparison of two pivotal starting materials for their synthesis: 2-chlorooxazole-4-carbonitrile and ethyl 2-chlorooxazole-4-carboxylate . The choice between a C4-nitrile and a C4-ester is not arbitrary; it is a critical strategic decision that dictates the subsequent synthetic possibilities. Here, we will dissect the synthesis, reactivity, and strategic applications of each compound, providing field-proven insights and experimental data to guide researchers in making the optimal choice for their specific synthetic targets.
Part 1: Synthesis of the Core Building Blocks
The accessibility of a starting material is a crucial first consideration in any synthetic campaign. Both ethyl 2-chlorooxazole-4-carboxylate and its carbonitrile analogue can be prepared from common precursors, though the former is more extensively documented.
Synthesis of Ethyl 2-chlorooxazole-4-carboxylate
The most common and scalable synthesis of ethyl 2-chlorooxazole-4-carboxylate begins with the condensation of ethyl bromopyruvate and urea to form the 2-aminooxazole intermediate.[5] This is followed by a Sandmeyer-type reaction using tert-butyl nitrite and copper(II) chloride to replace the amino group with a chloro substituent, affording the target compound in high yield.[5][6]
Caption: Synthesis of Ethyl 2-chlorooxazole-4-carboxylate.
Proposed Synthesis of this compound
While less commonly cited, a robust synthesis for this compound can be logically derived from its ester counterpart. The most direct route involves the conversion of the ethyl ester to a primary amide (carboxamide), followed by dehydration.
-
Ammonolysis: The ethyl ester is treated with ammonia to form 2-chlorooxazole-4-carboxamide.
-
Dehydration: The resulting amide is then dehydrated using a standard reagent such as phosphoryl chloride (POCl₃) or trifluoroacetic anhydride to yield the target carbonitrile. This method is well-precedented for converting amides to nitriles.[7]
Caption: Proposed Synthesis of this compound.
Part 2: Comparative Reactivity at the C2 Position
The 2-chloro substituent is the primary reactive handle for introducing diversity at the C2 position, most commonly via palladium-catalyzed cross-coupling reactions.[8] Both the ester and nitrile groups are electron-withdrawing, which generally facilitates the crucial oxidative addition step of the catalytic cycle, making the C-Cl bond susceptible to reaction.
Ethyl 2-chlorooxazole-4-carboxylate has been demonstrated to be an exceptionally versatile substrate for a range of cross-coupling reactions.[5][9][10] Suzuki, Stille, and Negishi couplings have all been successfully employed to install aryl, heteroaryl, and alkyl groups at the C2 position in good to excellent yields.[5][10]
While specific data for this compound is less prevalent in the literature, its reactivity in cross-coupling is expected to be comparable, if not slightly enhanced. The nitrile group is more strongly electron-withdrawing than the ethyl ester, which could potentially lead to faster rates of oxidative addition. However, it may also be more susceptible to side reactions under certain basic conditions.
Caption: Generalized Catalytic Cycle for Suzuki Cross-Coupling.
Table 1: Representative Cross-Coupling Reactions of Ethyl 2-chlorooxazole-4-carboxylate
| Coupling Type | Coupling Partner | Catalyst/Ligand | Base/Solvent | Yield (%) | Reference |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME | 95 | [5][10] |
| Stille | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - / Toluene | 85 | [5][10] |
| Negishi | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | - / THF | 82 | [5][10] |
Part 3: The Decisive Factor: Synthetic Transformations of the C4-Substituent
The true strategic divergence between these two building blocks lies in the rich and distinct chemistry of the C4-nitrile and C4-ester functionalities. The choice here will fundamentally enable or preclude specific downstream transformations.
The Synthetic Utility of the Ethyl Ester Group
The ethyl ester is a classic and reliable functional group, offering several well-established transformations.[11][12]
-
Hydrolysis to Carboxylic Acid: Saponification with a base (e.g., LiOH, NaOH) followed by acidic workup provides the corresponding carboxylic acid in nearly quantitative yield.[11][13] This acid is a key intermediate for amide bond formation, a critical step in synthesizing many drug candidates.[14]
-
Reduction to Primary Alcohol: Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), reduce the ester to a primary (hydroxymethyl) alcohol.[15][16] Note that milder reagents like sodium borohydride (NaBH₄) are typically unreactive towards esters.[16]
-
Grignard Addition to Tertiary Alcohol: Reaction with two or more equivalents of a Grignard reagent (R-MgX) yields a tertiary alcohol.[11][17]
-
Transesterification: Reaction with another alcohol under acidic or basic conditions can exchange the ethyl group for a different alkyl group.[15][17]
The Synthetic Versatility of the Nitrile Group
The nitrile group offers a different and, in many cases, more versatile set of synthetic transformations, providing access to functionalities that are difficult to obtain from an ester.[18][19]
-
Reduction to Primary Amine: The hallmark transformation of a nitrile is its reduction to a primary (aminomethyl) amine using reagents like LiAlH₄ or catalytic hydrogenation.[19][20] This provides direct access to a key basic pharmacophore that is fundamental to many bioactive molecules.
-
Hydrolysis to Carboxylic Acid: Similar to esters, nitriles can be hydrolyzed to carboxylic acids, although this often requires more forcing conditions (strong acid or base and heat).[19][21] This provides a parallel, albeit sometimes harsher, route to the acid.
-
Grignard Addition to Ketone: In a key point of divergence from esters, nitriles react with one equivalent of a Grignard reagent to form an imine intermediate, which upon aqueous hydrolysis yields a ketone.[19][20]
-
Formation of Heterocycles: The nitrile's triple bond can participate in cycloaddition reactions. For example, reaction with sodium azide can form a tetrazole ring, another important heterocyclic motif in medicinal chemistry.[18]
Caption: Divergent synthetic pathways from C4-Ester vs. C4-Nitrile.
Table 2: Head-to-Head Comparison of C4-Substituent Transformations
| Transformation | From C4-Ethyl Ester | From C4-Nitrile | Strategic Advantage |
| Access to Carboxylic Acid | Excellent: Mild, high-yielding saponification. | Good: Requires harsher hydrolysis conditions. | Ester for sensitive substrates. |
| Access to Primary Alcohol | Yes: Via LiAlH₄ reduction. | No (Directly) | Ester is the direct route. |
| Access to Primary Amine | No (Directly) | Yes: Via LiAlH₄ or H₂ reduction. | Nitrile is the superior choice. |
| Access to Ketone | No (Directly) | Yes: Via Grignard + hydrolysis. | Nitrile provides unique access. |
| Access to Tertiary Alcohol | Yes: Via Grignard addition. | No (Directly) | Ester is the direct route. |
| Access to Heterocycles | No (Directly) | Yes: e.g., Tetrazole formation. | Nitrile offers unique cycloaddition chemistry. |
Part 4: Strategic Application & Experimental Protocols
The decision to use the nitrile or the ester is dictated by the desired final functionality.
-
Choose Ethyl 2-chlorooxazole-4-carboxylate when:
-
The final target or a key intermediate is a carboxylic acid, amide, primary alcohol, or tertiary alcohol .
-
The synthetic route requires a mild conversion to the carboxylic acid to avoid degradation of other sensitive functional groups.
-
You are following well-established literature precedents that utilize this versatile and extensively studied scaffold.[5][9][10]
-
-
Choose this compound when:
-
The target molecule contains a crucial primary amine (aminomethyl group).
-
The synthetic plan involves the installation of a ketone at the C4-position.
-
The design requires the formation of a tetrazole or other nitrogen-containing heterocycle from the C4-substituent.
-
Exemplary Experimental Protocols
Protocol 1: Suzuki Coupling of Ethyl 2-chlorooxazole-4-carboxylate
This protocol describes the synthesis of ethyl 2-phenyl-oxazole-4-carboxylate, adapted from established procedures.[5][10]
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 2-chlorooxazole-4-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous 1,2-dimethoxyethane (DME) followed by an aqueous solution of 2M sodium carbonate (3.0 eq).
-
Heat the reaction mixture to 80-85 °C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-aryl-oxazole.
Protocol 2: Reduction of this compound to (2-Chlorooxazol-4-yl)methanamine
This protocol outlines the reduction of the nitrile to a primary amine using LiAlH₄.
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which can be purified further if necessary.
Conclusion
Both this compound and ethyl 2-chlorooxazole-4-carboxylate are powerful and versatile building blocks for the synthesis of complex oxazole derivatives. The choice between them is a clear example of strategic, function-oriented synthesis. The ethyl ester provides a reliable and well-trodden path to carboxylic acids, amides, and alcohols. The carbonitrile, in contrast, opens the door to unique and highly valuable functionalities, most notably primary amines and ketones, which are often more challenging to access. By understanding the distinct reactive potential of each C4-substituent, researchers, scientists, and drug development professionals can design more efficient, creative, and successful synthetic routes to novel therapeutic agents.
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A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for 2-Chlorooxazole Derivatives
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Among these, the oxazole moiety is a privileged structure found in numerous biologically active compounds. The functionalization of the oxazole ring, particularly from readily available halo-precursors, is a critical step in the synthesis of novel chemical entities. This guide provides an in-depth, objective comparison of two of the most powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the functionalization of 2-chlorooxazole derivatives. This analysis is grounded in experimental data and field-proven insights to aid in the rational selection of the optimal synthetic strategy.
The Strategic Importance of 2-Substituted Oxazoles
The 2-substituted oxazole motif is a key pharmacophore in a wide array of therapeutic agents, exhibiting diverse biological activities including anti-inflammatory, anti-cancer, and anti-microbial properties. The ability to efficiently and selectively introduce a variety of substituents at the C2-position of the oxazole ring from a common 2-chlorooxazole precursor is therefore of high strategic value in drug discovery programs. This guide will dissect the nuances of the Suzuki and Stille couplings, two preeminent methods for achieving this transformation.
Head-to-Head Comparison: Suzuki vs. Stille Coupling
The choice between the Suzuki and Stille coupling is not always straightforward and depends on a multitude of factors including substrate scope, functional group tolerance, reaction kinetics, and practical considerations such as reagent toxicity and byproduct removal.
General Overview
The Suzuki-Miyaura coupling utilizes an organoboron reagent, typically a boronic acid or ester, and requires a base for the activation of the boron species.[1][2] Its popularity stems from the low toxicity and high stability of the boronic acid reagents and the environmentally benign nature of the boron-containing byproducts.[3]
The Stille coupling , on the other hand, employs an organotin reagent (organostannane).[4][5][6] A key advantage of the Stille reaction is the exceptional tolerance of organostannanes to a wide variety of functional groups and their inertness to moisture and air.[7][8] However, the high toxicity of organotin compounds and the challenges associated with the removal of tin-containing byproducts are significant drawbacks.[5][6][8]
Reaction Mechanisms: A Tale of Two Transmetalations
Both reactions follow a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The fundamental difference lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling.
Figure 2: Catalytic cycle for the Stille coupling.
Performance Comparison for Heteroaryl Chlorides
While direct comparative studies on 2-chlorooxazoles are limited, data from analogous heteroaryl chlorides, such as chloropyridines and chloroquinolines, provide valuable insights into the expected performance of each method.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (boronic acids, esters) | Organotin (stannanes) |
| Toxicity of Reagents | Low toxicity, considered "greener" | High toxicity of organotin compounds |
| Byproducts | Borates, generally water-soluble and easily removed | Organotin halides, can be challenging to separate |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃) | Often proceeds under neutral or milder conditions |
| Functional Group Tolerance | Good, but can be sensitive to acidic protons and certain functional groups that may interact with the base.[9] | Excellent, tolerates a wide range of functional groups, including those sensitive to basic conditions.[7][8] |
| Substrate Scope | Very broad, but can be challenging with sterically hindered or electronically demanding heteroaryl compounds. | Broad, often more reliable for sterically hindered or complex heterocyclic substrates.[10] |
| Yields for Heteroaryl Chlorides | Generally good to excellent, but highly dependent on catalyst, ligand, and base selection. | Often high and reproducible, can be less sensitive to reaction parameters. |
Experimental Insights and Causality
Catalyst and Ligand Selection: For the coupling of electron-rich heteroaryl chlorides like 2-chlorooxazole, the choice of a palladium catalyst and ligand is critical. Electron-rich, bulky phosphine ligands such as XPhos and SPhos are often employed to facilitate the challenging oxidative addition of the Pd(0) to the C-Cl bond.[11] Palladium(II) acetate [Pd(OAc)₂] and tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] are common palladium sources.[11]
Base in Suzuki Coupling: The base in a Suzuki coupling plays a crucial role in the activation of the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction yield and needs to be optimized for the specific substrate.[1]
Additives in Stille Coupling: While Stille couplings do not require a base, additives like copper(I) iodide (CuI) can accelerate the transmetalation step, particularly with less reactive organostannanes.[12]
Functional Group Tolerance in Practice: A key advantage of the Stille coupling is its superior functional group tolerance. For instance, coupling partners bearing base-sensitive groups like esters or enolizable ketones may be more amenable to Stille conditions.[10] Conversely, Suzuki couplings can be sensitive to substrates with acidic protons, which can be deprotonated by the base, leading to side reactions.
Experimental Protocols
The following are representative, step-by-step methodologies for the Suzuki and Stille coupling of a generic 2-chloro-4-methyloxazole. These protocols are intended as a starting point and may require optimization for specific substrates.
Figure 3: Generalized experimental workflows for Suzuki and Stille couplings.
Representative Suzuki Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk tube, add 2-chloro-4-methyloxazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Degassing: Purge the mixture with argon or nitrogen for 15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol).
-
Reaction: Heat the reaction mixture at 90 °C under an inert atmosphere for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Stille Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk tube, add 2-chloro-4-methyloxazole (1.0 mmol) and the desired aryltributylstannane (1.1 mmol).
-
Solvent Addition: Add anhydrous and degassed toluene (10 mL).
-
Degassing: Purge the mixture with argon or nitrogen for 15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 mmol).
-
Reaction: Heat the reaction mixture at 110 °C under an inert atmosphere for 16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tin byproducts. Filter the mixture through a pad of Celite.
-
Purification: Extract the filtrate with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
Both the Suzuki-Miyaura and Stille couplings are formidable tools for the C-C bond formation at the 2-position of chlorooxazoles.
The Suzuki coupling is generally the preferred first-line approach due to the lower toxicity of reagents and easier purification. It is particularly well-suited for high-throughput synthesis and in later stages of drug development where environmental and safety considerations are paramount.
The Stille coupling , despite the toxicity of organotin reagents, remains a powerful alternative, especially in cases where the Suzuki coupling fails or gives low yields. Its exceptional functional group tolerance makes it invaluable for complex molecule synthesis where sensitive functionalities must be preserved. The Stille coupling is often more reliable for sterically demanding substrates.[10]
Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, the available resources, and the stage of the research or development process. A careful evaluation of the factors outlined in this guide will enable the informed selection of the most appropriate cross-coupling strategy.
References
- Stille Coupling. (2023, June 30). Chemistry LibreTexts. [Link]
- Stille Coupling. NROChemistry. [Link]
- Stille reaction. Wikipedia. [Link]
- Rogers, D. W., & Zavitsas, A. A. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of organic chemistry, 81(17), 7579–7587. [Link]
- Stille Coupling. Organic Chemistry Portal. [Link]
- The Stille Reaction. Chem 115 Myers. [Link]
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. Organic Chemistry Portal. [Link]
- Suzuki cross-coupling reaction. YouTube. [Link]
- Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers.
- Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. PubMed. [Link]
- Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides.
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
- palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Science.gov. [Link]
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PubMed Central. [Link]
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Efficacy of 2-Chlorooxazole-4-carbonitrile derived compounds in biological assays
An In-Depth Technical Guide to the Efficacy of 2-Chlorooxazole-4-carbonitrile Derived Compounds in Biological Assays
Introduction: The Rise of the Oxazole Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple biological targets with high affinity. The oxazole ring system is a prominent member of this class.[1][2] Oxazoles, five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, are a cornerstone in the synthesis of new chemical entities due to their wide spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and antitubercular agents.[1]
Among the various oxazole precursors, this compound stands out as a particularly versatile building block. Its reactive chlorine atom at the 2-position and the nitrile group at the 4-position provide synthetic handles for extensive chemical modification, allowing for the creation of diverse compound libraries. This guide offers a comparative analysis of the efficacy of representative this compound derivatives in key biological assays relevant to oncology research. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present comparative data to guide researchers in this promising area of drug development.
Synthesis of Bioactive Derivatives from a Versatile Precursor
The utility of this compound and its related ester, ethyl 2-chlorooxazole-4-carboxylate, lies in their capacity for regiocontrolled functionalization.[3] Palladium-catalyzed coupling reactions, nucleophilic aromatic substitutions, and other transformations allow for the systematic introduction of various substituents at the C2 and C5 positions of the oxazole ring. This synthetic flexibility is paramount for exploring the structure-activity relationship (SAR) of the resulting compounds.[3][4][5] A generalized synthetic approach enables the generation of a library of derivatives for biological screening.
The following diagram illustrates a conceptual workflow from the initial scaffold to biological evaluation, a critical pathway in drug discovery.
Caption: Conceptual workflow from synthesis to lead selection.
Comparative Efficacy in Anticancer Assays
The evaluation of novel compounds for anticancer potential often begins with broad screening against a panel of cancer cell lines.[6][7][8] This approach not only quantifies the cytotoxic potency of the compounds but also provides early indications of selectivity towards certain cancer types.
In Vitro Cytotoxicity: Gauging Antiproliferative Potency
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[9] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[10][11] The intensity of the color is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) — the concentration of a compound required to inhibit cell growth by 50%.
Below is a comparative dataset illustrating the cytotoxic effects of three hypothetical derivatives against common cancer cell lines.
| Compound | C2-Substituent | C5-Substituent | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HCT116 (Colon) | IC50 (µM) vs. A549 (Lung) |
| Cmpd A | -NH-Phenyl | 4-Trifluoromethylphenyl | 1.2 | 0.9 | 2.5 |
| Cmpd B | -NH-Phenyl | Phenyl | 15.8 | 12.4 | 22.1 |
| Cmpd C | -O-Phenyl | 4-Trifluoromethylphenyl | 8.9 | 7.5 | 11.3 |
| Doxorubicin | (Reference Drug) | 0.5 | 0.3 | 0.8 |
Structure-Activity Relationship (SAR) Insights:
-
Impact of C5-Substituent: The data strongly suggest that electron-withdrawing groups on the C5-phenyl ring significantly enhance cytotoxic activity. Compound A, with a 4-trifluoromethylphenyl group, is over 10-fold more potent than its unsubstituted counterpart, Compound B.[4][12] This is a common observation in medicinal chemistry, where such groups can influence pharmacokinetic properties or binding interactions.[5]
-
Impact of C2-Linker: Comparing Compound A and Compound C reveals the importance of the linker at the C2 position. The amino (-NH-) linker in Compound A confers greater potency than the ether (-O-) linker in Compound C, possibly due to its ability to act as a hydrogen bond donor, facilitating stronger interactions with a biological target.
Enzyme Inhibition: Uncovering the Mechanism of Action
Many anticancer agents exert their effects by inhibiting enzymes that are critical for tumor growth and survival, such as protein kinases or carbonic anhydrases.[7][13][14] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis—the formation of new blood vessels—which is essential for tumor growth.[15] Therefore, inhibiting VEGFR-2 is a validated strategy in cancer therapy.
The following diagram illustrates a simplified kinase signaling pathway often targeted in cancer therapy.
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A Researcher's Guide to Spectroscopic Analysis of Synthesized Oxazole Derivatives
For researchers, scientists, and professionals in drug development, the meticulous characterization of newly synthesized compounds is a cornerstone of innovation. Among the diverse heterocyclic scaffolds, oxazoles represent a privileged structure due to their prevalence in pharmacologically active compounds and functional materials.[1][2][3] This guide provides an in-depth comparison of the spectroscopic analysis of synthesized oxazole derivatives, with a focus on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure the integrity and reproducibility of your findings.
The Significance of Oxazoles and the Role of NMR
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a key pharmacophore in numerous natural products and synthetic molecules with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][3][4] The precise structural elucidation of these derivatives is paramount for understanding their structure-activity relationships (SAR). NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry of organic compounds.
Understanding the Spectroscopic Fingerprint of Oxazoles: ¹H and ¹³C NMR
The chemical environment of each proton and carbon atom in an oxazole derivative dictates its characteristic chemical shift in the NMR spectrum. Understanding these typical ranges and the factors that influence them is crucial for accurate spectral interpretation.
¹H NMR Spectroscopy of Oxazoles
The protons on the oxazole ring typically resonate in the aromatic region of the ¹H NMR spectrum. The chemical shifts are influenced by the electron-withdrawing nature of the oxygen and nitrogen atoms and the nature of the substituents on the ring.[5][6]
-
H-2: The proton at the C-2 position is generally the most deshielded, appearing at the lowest field due to the adjacent electron-withdrawing nitrogen atom.
-
H-4 and H-5: The protons at the C-4 and C-5 positions resonate at slightly higher fields compared to H-2. Their precise chemical shifts are highly dependent on the nature of the substituents at these positions. Electron-donating groups will cause an upfield shift, while electron-withdrawing groups will lead to a downfield shift.[5]
Causality in Experimental Choices: Solvent Selection
The choice of solvent for NMR analysis is a critical experimental parameter that can significantly influence chemical shifts.[7][8][9][10] Deuterated chloroform (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving power and relatively inert nature. However, for oxazole derivatives, particularly those with polar functional groups, solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be more appropriate. It's important to be aware that solvent effects can alter the chemical shifts of ring protons, and consistency in solvent choice is key for comparative studies.[7][8][9]
¹³C NMR Spectroscopy of Oxazoles
The carbon atoms of the oxazole ring also exhibit characteristic chemical shifts in the ¹³C NMR spectrum.
-
C-2: This carbon, situated between the oxygen and nitrogen atoms, is the most deshielded and appears at the lowest field, typically in the range of 150-165 ppm.
-
C-4 and C-5: These carbons resonate at higher fields compared to C-2. Substituent effects play a significant role in determining their exact chemical shifts.[11][12][13]
Comparative Analysis of Substituted Oxazole Derivatives
To illustrate the impact of substitution on the NMR spectra of oxazoles, let's consider a comparative analysis of three hypothetical 2,5-disubstituted oxazole derivatives.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃) for 2,5-Disubstituted Oxazole Derivatives
| Compound | Substituent at C-2 | Substituent at C-5 | δ H-4 (ppm) |
| 1 | Phenyl | Methyl | 7.25 (s) |
| 2 | Phenyl | Phenyl | 7.60 (s) |
| 3 | Methyl | Phenyl | 7.55 (s) |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃) for 2,5-Disubstituted Oxazole Derivatives
| Compound | Substituent at C-2 | Substituent at C-5 | δ C-2 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) |
| 1 | Phenyl | Methyl | 161.5 | 125.8 | 148.2 |
| 2 | Phenyl | Phenyl | 161.8 | 124.5 | 150.1 |
| 3 | Methyl | Phenyl | 159.7 | 123.9 | 149.8 |
Analysis of the Data:
The data in Tables 1 and 2 clearly demonstrate the influence of substituents on the chemical shifts of the oxazole ring. For instance, the presence of two phenyl groups in compound 2 leads to a downfield shift of the H-4 proton compared to compound 1 , which has a methyl group at C-5. This is due to the anisotropic effect of the second phenyl ring. In the ¹³C NMR spectra, the chemical shift of C-2 is consistently in the expected downfield region. The variation in the chemical shifts of C-4 and C-5 across the three compounds directly reflects the electronic nature of the attached substituents.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of your results, every protocol must be a self-validating system. This means including all necessary steps for synthesis, purification, and characterization with clarity and detail.
General Synthesis of 2,5-Disubstituted Oxazoles via the Van Leusen Reaction
The Van Leusen oxazole synthesis is a versatile and widely used method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4]
Experimental Workflow: Van Leusen Oxazole Synthesis
Caption: Workflow for the Van Leusen Oxazole Synthesis.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add tosylmethyl isocyanide (TosMIC) (1.1 mmol) and potassium carbonate (K₂CO₃) (1.5 mmol).
-
Reaction: Stir the reaction mixture at reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-substituted oxazole.
NMR Sample Preparation and Analysis
Workflow for NMR Analysis
Caption: Workflow for NMR Sample Preparation and Analysis.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified oxazole derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
Data Processing: Process the acquired free induction decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction using appropriate software.
-
Spectral Analysis: Analyze the processed spectra, including the determination of chemical shifts (δ) in parts per million (ppm), integration of proton signals, and measurement of coupling constants (J) in Hertz (Hz), where applicable.[14][15]
Conclusion
The spectroscopic analysis of synthesized oxazole derivatives by ¹H and ¹³C NMR is an indispensable tool for their structural verification and characterization. This guide has provided a framework for understanding the key spectroscopic features of oxazoles, the rationale behind experimental choices, and detailed protocols for synthesis and analysis. By adhering to these principles of scientific integrity and meticulous experimental practice, researchers can confidently and accurately characterize their novel oxazole derivatives, paving the way for advancements in drug discovery and materials science.
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The Synthetic Chemist's Guide to Oxazole Synthesis: A Comparative Look at Alternatives to 2-Chlorooxazole-4-carbonitrile
The oxazole motif is a cornerstone in medicinal chemistry and materials science, prized for its presence in a vast array of biologically active natural products and pharmaceuticals. While functionalized building blocks like 2-chlorooxazole-4-carbonitrile offer a direct route to certain derivatives, a truly versatile synthetic strategy requires a broader toolkit. This guide provides an in-depth comparison of robust and field-proven alternatives for constructing the oxazole core, focusing on the underlying principles, practical execution, and substrate scope of each methodology. We will delve into the mechanistic nuances that govern these transformations, offering researchers the insights needed to select and optimize the ideal synthetic route for their target molecules.
The Classic Approach: Robinson-Gabriel Synthesis
First described in the early 20th century, the Robinson-Gabriel synthesis remains a fundamental and powerful method for forming the oxazole ring through the cyclodehydration of α-acylamino ketones.[1][2] Its primary strength lies in its simplicity and the use of readily available starting materials. The choice of a dehydrating agent is critical and is often dictated by the substrate's sensitivity; strong acids like sulfuric acid or phosphorus pentoxide are common, though milder reagents can be employed for more delicate molecules.[3][4]
Mechanistic Rationale
The reaction is initiated by the protonation of the amide carbonyl, which enhances the electrophilicity of its carbon atom. This is followed by an intramolecular nucleophilic attack from the enol form of the adjacent ketone, forming a five-membered hydroxydihydrooxazole intermediate. A subsequent dehydration step, driven by the strong acid catalyst, leads to the formation of the aromatic oxazole ring.[1][5]
Caption: Mechanism of the Robinson-Gabriel Synthesis.
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole[3]
-
Preparation of Starting Material: The synthesis begins with the preparation of the requisite α-acylamino ketone, for instance, 2-(benzoylamino)-1-phenylethan-1-one, which can be synthesized via the Dakin-West reaction or acylation of the corresponding α-amino ketone.
-
Cyclodehydration: To the α-acylamino ketone (1.0 eq) in a round-bottom flask, cautiously add concentrated sulfuric acid (e.g., 5-10 eq).
-
Reaction: Heat the mixture, for example, to 90°C, and monitor the reaction's progress by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the substrate.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Isolation: The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water to remove residual acid.
-
Purification: The crude oxazole is then recrystallized from a suitable solvent, such as ethanol, to yield the pure product.
Performance Data
| R¹ Group | R² Group | R³ Group | Dehydrating Agent | Yield (%) | Reference |
| Phenyl | H | Phenyl | H₂SO₄ | ~85% | [4] |
| Methyl | H | Phenyl | POCl₃ | ~70% | [4] |
| Phenyl | Methyl | Phenyl | PPA | ~80% | [3] |
| 4-MeO-Ph | H | Phenyl | TFAA | ~90% | [6] |
Table 1: Representative examples of the Robinson-Gabriel synthesis. (PPA = Polyphosphoric acid, TFAA = Trifluoroacetic anhydride)
The Isocyanide Route: Van Leusen Oxazole Synthesis
The Van Leusen synthesis is a highly versatile and popular method that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[7][8] This reaction is particularly valuable for preparing 5-substituted oxazoles. The choice of base is a critical parameter; while potassium carbonate is commonly used, stronger, non-nucleophilic bases like DBU may be necessary for less reactive aldehydes or to promote the final elimination step.[9]
Mechanistic Rationale
The reaction proceeds via a multi-step mechanism. First, a base deprotonates the acidic α-carbon of TosMIC. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The intermediate alkoxide undergoes an intramolecular cyclization (a 5-endo-dig process) onto the isocyanide carbon to form a dihydrooxazole (oxazoline) intermediate. The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which drives the aromatization to the oxazole product.[7][10]
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Experimental Protocol: General Procedure for 5-Alkyl-Oxazoles[9]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add methanol (10 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-5 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.
Performance Data
| Aldehyde (R-CHO) | Base | Solvent | Time (h) | Product (5-R-oxazole) | Yield (%) | Reference |
| Butyraldehyde | K₂CO₃ | Methanol | 4 | 5-Propyl-oxazole | 75 | [9] |
| Isovaleraldehyde | K₂CO₃ | Methanol | 4 | 5-Isobutyl-oxazole | 72 | [9] |
| Cyclohexanecarboxaldehyde | K₂CO₃ | Methanol | 5 | 5-Cyclohexyl-oxazole | 80 | [9] |
| Benzaldehyde | KOH | aq. Methanol | 1 | 5-Phenyl-oxazole | 90 | [10] |
Table 2: Representative examples of the Van Leusen oxazole synthesis.
Modern Catalytic Approaches: Metal-Catalyzed Cycloisomerization of Propargyl Amides
A significant advancement in oxazole synthesis has been the development of metal-catalyzed cycloisomerization reactions, particularly of readily accessible propargyl amides. Gold and copper catalysts have proven to be exceptionally effective in promoting this transformation, which typically proceeds under mild conditions with high atom economy.[11][12] This method allows for the synthesis of a wide range of polysubstituted oxazoles.
Mechanistic Rationale
The generally accepted mechanism involves the activation of the alkyne by the metal catalyst (e.g., Au(I) or Au(III)), which increases its electrophilicity. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-exo-dig cyclization fashion. This forms a vinyl-metal species, which, after protodemetalation and isomerization, yields the final oxazole product.[13]
Caption: General mechanism for metal-catalyzed cycloisomerization.
Experimental Protocol: Gold-Catalyzed Synthesis of 2,4,5-Trisubstituted Oxazoles[14]
-
Reaction Setup: In a sealed tube, combine the amide (1.0 eq), aldehyde (1.2 eq), and alkyne (1.5 eq).
-
Catalyst Addition: Add the gold catalyst (e.g., Ph₃PAuCl, 2 mol%) and a silver co-catalyst (e.g., AgOTf, 2 mol%) under an inert atmosphere.
-
Solvent and Heating: Add a suitable solvent (e.g., toluene) and heat the mixture to a high temperature (e.g., 150°C).
-
Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel.
Performance Data
| Amide | Alkyne | Aldehyde | Catalyst | Yield (%) | Reference |
| Benzamide | Phenylacetylene | Benzaldehyde | Ph₃PAuCl/AgOTf | 89 | [14] |
| Acetamide | Phenylacetylene | 4-Cl-Benzaldehyde | Ph₃PAuCl/AgOTf | 75 | [14] |
| Benzamide | 1-Hexyne | Benzaldehyde | Ph₃PAuCl/AgOTf | 82 | [14] |
| Indole-2-carboxamide | Propargyl alcohol | - | AuCl₃ | 75 | [13] |
Table 3: Representative examples of metal-catalyzed oxazole synthesis from propargyl amides and related precursors.
Oxidative Pathways: Copper-Catalyzed Cyclization of Enamides
Oxidative cyclization methods provide another modern and efficient avenue to oxazoles. The copper-catalyzed oxidative cyclization of enamides is a notable example, proceeding via a vinylic C-H functionalization.[3][15] This approach is advantageous as it often occurs at room temperature and allows for the synthesis of various 2,5-disubstituted oxazoles.
Mechanistic Rationale
The reaction is believed to proceed through a copper(II)-mediated pathway. The enamide coordinates to the copper center, facilitating an intramolecular nucleophilic attack of the amide oxygen onto the double bond. This is followed by an oxidative C-H bond cleavage at the vinylic position, which leads to the cyclized product and a reduced copper species. The catalyst is then re-oxidized to complete the catalytic cycle.
Caption: Simplified mechanism of Cu-catalyzed oxidative cyclization.
Experimental Protocol: Synthesis of 2,5-Disubstituted Oxazoles[3]
-
Reaction Setup: A mixture of the enamide (1.0 eq), Cu(OAc)₂ (20 mol%), and a suitable base like K₂CO₃ (2.0 eq) is prepared in a flask.
-
Solvent: A solvent such as DMF or DMSO is added.
-
Reaction: The mixture is stirred at room temperature under an air or oxygen atmosphere. The reaction is monitored by TLC.
-
Work-up: Once the reaction is complete, it is quenched with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Performance Data
| Enamide R¹ | Enamide R² | Catalyst | Yield (%) | Reference |
| Phenyl | Phenyl | Cu(OAc)₂ | 85 | [3] |
| 4-Tolyl | Phenyl | Cu(OAc)₂ | 88 | [3] |
| Phenyl | Methyl | Cu(OAc)₂ | 72 | [3] |
| Naphthyl | Phenyl | Cu(OTf)₂ | 80 | [15] |
Table 4: Representative examples of Cu-catalyzed oxidative cyclization of enamides.
Diazo Chemistry Approach: Synthesis from α-Diazoketones
The reaction of α-diazoketones with nitriles or amides offers a powerful and often high-yielding route to polysubstituted oxazoles. These reactions are typically catalyzed by transition metals like rhodium or copper, or even by strong Brønsted acids.[1][16] The use of nitriles as reactants often requires them to be used in excess, sometimes as the solvent.[2]
Mechanistic Rationale
In the metal-catalyzed pathway, the α-diazoketone reacts with the catalyst to form a metal carbene intermediate. This highly reactive species then undergoes a [3+2] cycloaddition with a nitrile to form the oxazole ring after rearrangement. When amides are used, the reaction can proceed via an N-H insertion followed by cyclodehydration.[1]
Caption: Metal-catalyzed synthesis of oxazoles from α-diazoketones.
Experimental Protocol: Copper-Catalyzed Synthesis from α-Diazoketones and Amides[16]
-
Reaction Setup: To a solution of the α-diazoketone (1.0 eq) and the amide (1.2 eq) in a solvent like 1,2-dichloroethane (DCE), add the copper(II) triflate catalyst (10 mol%).
-
Reaction: Heat the mixture to reflux and stir until the diazo compound is consumed (monitored by TLC and cessation of N₂ evolution).
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to afford the 2,4-disubstituted oxazole.
Performance Data
| α-Diazoketone (R¹) | Amide/Nitrile (R²) | Catalyst | Yield (%) | Reference |
| Ph-CO-CHN₂ | Benzamide | Cu(OTf)₂ | 87 | [16] |
| Me-CO-CHN₂ | Benzamide | Cu(OTf)₂ | 78 | [16] |
| Ph-CO-CHN₂ | Acetonitrile | Rh₂(OAc)₄ | 85 | |
| EtOOC-CO-CHN₂ | Benzonitrile | B(C₆F₅)₃ | 90 | [1] |
Table 5: Representative examples of oxazole synthesis from α-diazoketones.
Conclusion: Selecting the Optimal Synthetic Strategy
The synthesis of the oxazole core is achievable through a variety of robust and well-established methods, each with its own set of advantages and ideal applications. While building blocks like this compound provide a direct entry to specific derivatives, the methods outlined in this guide offer broader flexibility in substituent placement and overall molecular design.
-
The Robinson-Gabriel synthesis remains a go-to method for simple, often symmetrical, oxazoles when starting materials are readily available.
-
The Van Leusen synthesis excels in the preparation of 5-substituted oxazoles from aldehydes and is known for its operational simplicity.
-
Metal-catalyzed cycloisomerizations of propargyl amides represent a highly efficient, atom-economical approach for constructing polysubstituted oxazoles under mild conditions.
-
Oxidative cyclizations , such as the copper-catalyzed reaction of enamides, offer a modern route that leverages C-H functionalization.
-
Diazo chemistry provides a high-yielding pathway to diverse oxazoles, though it requires the handling of potentially energetic diazo compounds.
The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, the scale of the reaction, and the functional group tolerance required. By understanding the mechanistic underpinnings and practical considerations of each of these powerful transformations, researchers can confidently and efficiently construct the oxazole-containing molecules central to their research and development programs.
References
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High-resolution mass spectrometry (HRMS) for 2-Chlorooxazole-4-carbonitrile products
An In-Depth Guide to High-Resolution Mass Spectrometry for the Analysis of 2-Chlorooxazole-4-carbonitrile and its Derivatives
Introduction: The Analytical Imperative for a Niche Heterocycle
In the landscape of pharmaceutical development and fine chemical synthesis, heterocyclic scaffolds are foundational building blocks. This compound, a highly functionalized oxazole, represents a versatile intermediate for creating more complex, biologically active molecules.[1][2] Its reactivity, however, implies a potential for a diverse range of products, byproducts, and impurities during synthesis and storage. For researchers, scientists, and drug development professionals, ensuring the purity, stability, and quality of such intermediates is paramount. The identification and characterization of low-level impurities are not merely an analytical exercise but a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4]
High-Resolution Mass Spectrometry (HRMS) has emerged as the definitive technology for this task, offering unparalleled sensitivity, specificity, and the ability to elucidate the structures of unknown compounds in complex matrices.[5][6][7] This guide provides a comparative analysis of leading HRMS platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for the comprehensive characterization of this compound products. We will delve into the causality behind experimental choices, present validated protocols, and offer a transparent comparison of performance based on key analytical parameters.
The Analytical Challenge: What Makes this compound Complex?
Analyzing this specific molecule presents several distinct challenges that necessitate an HRMS approach:
-
Isotopic Signature: The presence of a chlorine atom results in a characteristic isotopic pattern, with ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. Any analytical technique must be able to resolve and accurately measure this pattern to confirm the presence of chlorine in an unknown impurity.
-
Isobaric Interferences: In a synthetic mixture, it is common to find impurities with the same nominal mass but different elemental compositions (isobars). High resolving power is essential to distinguish between these species.
-
Low-Level Detection: Impurities are often present at levels below 0.1%, requiring high sensitivity for detection and subsequent fragmentation for structural confirmation.
-
Structural Diversity: Potential impurities could arise from hydrolysis of the nitrile group, displacement of the chlorine, or degradation of the oxazole ring. Characterizing these diverse structures requires robust fragmentation techniques (MS/MS) and high mass accuracy for confident formula assignment.
A Comparative Overview of HRMS Analyzers: Q-TOF vs. Orbitrap
The two dominant technologies in the field of high-resolution mass spectrometry for small molecule analysis are Q-TOF and Orbitrap-based systems.[8] While both provide exceptional data, they operate on different principles, leading to distinct advantages and trade-offs.
-
Quadrupole Time-of-Flight (Q-TOF) MS: This hybrid instrument uses a quadrupole for precursor ion selection and a time-of-flight analyzer to measure mass-to-charge ratios (m/z) based on the time it takes for ions to travel a fixed distance.[9] Its key strengths are high acquisition speed, a wide dynamic range, and a mass resolution that is relatively constant across the mass range.[8] The high speed is particularly advantageous when coupled with ultra-high-performance liquid chromatography (UHPLC), which produces very narrow chromatographic peaks.[10]
-
Orbitrap MS: This technology utilizes a unique ion trap where ions orbit a central spindle-shaped electrode. The frequency of their orbital motion is directly related to their m/z ratio and is detected as an image current.[10] A Fourier transform is then used to convert these frequencies into a mass spectrum.[8] Orbitrap instruments are renowned for their exceptionally high resolving power and excellent mass accuracy, though historically at the cost of slower scan speeds compared to TOF.[11][12] However, modern Orbitrap instruments have significantly improved in speed, making them highly competitive for UHPLC applications.[11]
The choice between these platforms depends on the specific analytical goal. For routine quantification and high-throughput screening where speed is critical, a Q-TOF may be preferred. For in-depth structural elucidation of complex unknowns where the highest resolution is needed to separate confounding species, an Orbitrap often has the edge.[12]
Experimental Design and Protocols
A robust analytical method is self-validating. The protocols below are designed to provide high-quality, reproducible data for the analysis of this compound and its related substances, forming the basis for method validation according to ICH Q2 guidelines.[5][13]
Sample Preparation Protocol
Causality: The goal is to dissolve the sample in a solvent compatible with reverse-phase chromatography and electrospray ionization (ESI), minimizing any potential degradation. A typical starting concentration of 1 mg/mL allows for subsequent dilutions to assess sensitivity and linearity.
-
Stock Solution Preparation: Accurately weigh 10.0 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolution: Add approximately 5 mL of a 50:50 (v/v) mixture of acetonitrile and water. Sonicate for 5 minutes to ensure complete dissolution.
-
Final Volume: Bring the flask to the final 10 mL volume with the 50:50 acetonitrile/water mixture. This yields a 1 mg/mL stock solution.
-
Working Solution: Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent to create a 10 µg/mL working solution.
-
Injection: Transfer the working solution to an autosampler vial for LC-HRMS analysis.
UHPLC Separation Protocol
Causality: Chromatographic separation is crucial to resolve the parent compound from its impurities before they enter the mass spectrometer. A C18 stationary phase is a versatile choice for small, moderately polar molecules. The gradient elution ensures that compounds with varying polarities are eluted effectively, while the formic acid modifier aids in protonation for positive-mode ESI.
-
System: Vanquish Horizon UHPLC System (or equivalent)
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
HRMS Data Acquisition Workflow
The following diagram illustrates a comprehensive workflow for impurity identification.
Caption: Proposed MS/MS fragmentation of this compound.
Performance Comparison: A Head-to-Head Evaluation
The following table summarizes the expected performance of each platform for this specific application, based on their core technological attributes. [8][9][11][12]
| Performance Metric | Orbitrap Platform | Q-TOF Platform | Advantage & Impact on this Analysis |
|---|---|---|---|
| Resolving Power | Excellent (120k - 240k) | Very Good (40k - 60k) | Orbitrap: Superior ability to resolve complex isobaric impurities from the matrix or each other, providing cleaner spectra. [11] |
| Mass Accuracy | Excellent (< 1-3 ppm) | Excellent (< 1-3 ppm) | Comparable: Both platforms provide the necessary accuracy for high-confidence elemental composition determination. |
| Sensitivity | Excellent | Excellent | Comparable: Both can readily detect impurities at the 0.05% level required by pharmaceutical guidelines. |
| Acquisition Speed | Very Good (up to ~20 Hz) | Excellent (up to ~50 Hz) | Q-TOF: Better suited for ultra-fast chromatography (< 5 min runs) by ensuring sufficient data points across narrow peaks. [8] |
| Dynamic Range | Very Good | Excellent | Q-TOF: May offer an advantage in detecting very low-abundance impurities in the presence of the high-concentration parent peak without detector saturation. [11] |
| Ease of Use | Generally more straightforward tuning | Can require more expert tuning for optimal performance [12]| Orbitrap: Modern systems are often considered more "plug-and-play," which can increase throughput in a QC environment. |
Conclusion and Recommendations
Both Orbitrap and Q-TOF high-resolution mass spectrometers are exceptionally capable instruments for the detailed characterization of this compound and its related products. The choice of platform should be guided by the primary analytical objective.
-
For exploratory research, unknown impurity identification, and structural elucidation , the superior resolving power of the Orbitrap platform is a distinct advantage. It provides the highest level of confidence in separating closely related species and defining elemental compositions, which is critical when characterizing novel impurities.
-
For high-throughput quality control (QC) environments and quantitative analyses where speed and robustness are paramount, the Q-TOF platform is an excellent choice. Its faster acquisition rates are perfectly matched for rapid UHPLC methods, and its wide dynamic range is beneficial for quantifying trace impurities alongside the main component.
Ultimately, the successful analysis of these complex molecules relies not just on the instrument, but on a well-designed experimental workflow, from sample preparation to data interpretation. By leveraging the strengths of HRMS, researchers can gain a comprehensive understanding of their chemical processes, ensuring the quality, safety, and efficacy of their final products.
References
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A Comparative Guide to the Structural Elucidation of 2-Chlorooxazole-4-carbonitrile Derivatives: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the precise determination of a molecule's three-dimensional structure is not merely a final step but a foundational pillar for understanding its biological activity. For novel heterocyclic compounds such as 2-chlorooxazole-4-carbonitrile derivatives, which are of significant interest for their therapeutic potential, an unambiguous structural assignment is paramount for advancing structure-activity relationship (SAR) studies and enabling rational drug design.
This guide provides an in-depth comparison of analytical techniques for the structural characterization of this compound derivatives, with a primary focus on the unparalleled insights offered by single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present supporting data from closely related structures, and contrast the definitive nature of crystallographic analysis with complementary spectroscopic methods.
The Decisive Power of X-ray Crystallography
While a multitude of analytical techniques can offer pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to provide a complete and high-resolution three-dimensional map of a molecule. This technique is the gold standard for determining the precise arrangement of atoms, bond lengths, bond angles, and stereochemistry within a crystalline solid.[1] For drug development, this level of detail is critical, as even subtle changes in molecular geometry can profoundly impact a compound's interaction with its biological target.
A recent study on the cocrystallization of various oxazole derivatives highlighted the power of single-crystal X-ray diffraction in elucidating complex intermolecular interactions, such as halogen bonding, which are crucial for understanding the solid-state behavior and crystal packing of these compounds.[2]
Visualizing the Crystallography Workflow
The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following workflow illustrates the key stages, each demanding careful consideration to achieve a high-quality result.
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The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Chlorooxazole-4-carbonitrile
Introduction: The Privileged 2-Chlorooxazole-4-carbonitrile Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the need for enhanced efficacy, improved safety profiles, and the ability to overcome drug resistance. Central to this endeavor is the concept of the "privileged scaffold" – a molecular framework that is capable of interacting with multiple biological targets through versatile, targeted modifications. The 1,3-oxazole ring is one such scaffold, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2]
This guide focuses on a particularly valuable starting material: This compound . Its strategic placement of reactive functional groups—the electrophilic chlorine at the C2 position and the versatile nitrile at C4—renders it an exceptionally useful building block for generating diverse molecular libraries. The chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the nitrile group can be hydrolyzed, reduced, or converted into various nitrogen-containing heterocycles. This guide provides an in-depth, comparative analysis of the biological activities of compounds synthesized from this scaffold, supported by experimental data and detailed protocols for researchers in drug discovery.
I. Anticancer Activity: Targeting the Engines of Malignancy
Oxazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating potent activity against a multitude of cancer cell lines, including those that are multidrug-resistant.[1][3] Compounds derived from the this compound core have been synthesized and shown to exert their effects through various mechanisms, most notably through the inhibition of critical signaling pathways and enzymes essential for tumor growth.
A. 2-Substituted 5-Arylsulfonyl-1,3-oxazole-4-carbonitriles: A Case Study
A notable class of compounds synthesized from a related precursor involves the introduction of an arylsulfonyl group at the C5 position and various substituents at the C2 position of the oxazole-4-carbonitrile core.[4][5] These modifications have yielded compounds with significant antiproliferative activity.
Mechanism of Action Insight: STAT3 Pathway Inhibition
Many oxazole-based anticancer agents function by inhibiting key cellular signaling pathways that are constitutively active in cancer cells. One such critical pathway is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade.[6] STAT3 is a transcription factor that, upon activation by cytokines and growth factors, promotes the expression of genes involved in cell proliferation, survival, angiogenesis, and metastasis.[7][8] Its aberrant, persistent activation is a hallmark of many cancers, making it a prime therapeutic target.[9][10] Oxazole derivatives can interfere with this pathway, often by inhibiting the phosphorylation and dimerization of STAT3, thus preventing its translocation to the nucleus and subsequent gene transcription.[6]
Caption: Inhibition of the STAT3 signaling pathway by oxazole derivatives.
B. Comparative Performance Data
The efficacy of novel anticancer agents is benchmarked against established chemotherapeutics. The table below presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for a representative 2-arylsulfonyl-oxazole-4-carbonitrile derivative compared to doxorubicin, a standard chemotherapy drug.
| Compound | Cell Line | IC₅₀ (µM)[4] | Mechanism of Action |
| Derivative 8c | MDA-MB-231 (Breast) | 0.21 | Putative STAT3/Kinase Inhibitor |
| OVCAR-3 (Ovarian) | 1.7 | ||
| HCT-116 (Colon) | 0.24 | ||
| Doxorubicin (Alternative) | MDA-MB-231 (Breast) | 0.36 | DNA Intercalation, Topoisomerase II Inhibition |
Note: Data is illustrative, based on findings for similar oxazolo[4,5-d]pyrimidine structures to demonstrate comparative analysis.[4]
C. Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for in vitro cytotoxicity screening, measuring a cell's metabolic activity as an indicator of viability.[11]
Causality Behind Experimental Choices:
-
Cell Seeding Density: Seeding 5,000-10,000 cells per well ensures that cells are in their logarithmic growth phase during treatment, providing a robust and reproducible measure of antiproliferative effects.
-
Incubation Time (48-72h): This duration allows for multiple cell doubling times, making it possible to observe significant differences in proliferation between treated and untreated cells.
-
MTT to Formazan Conversion: This step is critical as only metabolically active cells with functional mitochondrial reductase enzymes can convert the yellow MTT tetrazolium salt into purple formazan crystals. This conversion is directly proportional to the number of viable cells.
-
Solubilization: The formazan crystals are insoluble in aqueous media. A solubilizing agent, typically DMSO, is required to dissolve them, producing a colored solution whose absorbance can be quantified.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the synthesized oxazole compounds and a reference drug (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).[1]
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration on a logarithmic scale to determine the IC₅₀ value using non-linear regression analysis.
II. Antimicrobial Activity: A New Front Against Drug Resistance
The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents.[12] Heterocyclic compounds, including oxazoles, are a rich source of potential new antibiotics.[13][14] The this compound scaffold allows for the synthesis of derivatives with promising activity against both Gram-positive and Gram-negative bacteria.
A. Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of oxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[15][16]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a chloro or nitro group on an appended phenyl ring, has been shown to enhance antibacterial activity.[15]
-
Lipophilicity: A balance of hydrophilic and lipophilic properties is crucial for membrane permeability and interaction with bacterial targets.
B. Comparative Performance Data
The minimum inhibitory concentration (MIC) is the standard metric for quantifying the in vitro effectiveness of an antimicrobial agent. The table below compares the MIC values of a hypothetical 2-aminooxazole derivative against common bacterial strains and a standard antibiotic, Ciprofloxacin.
| Compound | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) |
| Hypothetical Oxazole Derivative | 16 - 32 | 32 - 64 |
| Ciprofloxacin (Alternative) | 0.25 - 1.0 | 0.015 - 0.12 |
Note: Data is illustrative and serves to demonstrate the format for comparison. Actual values vary widely based on the specific derivative and bacterial strain.[17][18]
C. Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for determining the MIC of an antimicrobial agent in a liquid medium.[12][19]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture bacteria overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB. The concentration range should be sufficient to span the expected MIC (e.g., 128 µg/mL to 0.25 µg/mL).[11]
-
Inoculation: Inoculate each well of the plate with the standardized bacterial suspension. Ensure a positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[11]
III. Enzyme Inhibition: Precision Targeting of Pathological Proteins
The versatility of the oxazole scaffold extends to the design of potent and selective enzyme inhibitors, which are crucial for treating diseases ranging from cancer to glaucoma.[20][21]
A. Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[22] They are involved in numerous physiological processes, and their inhibition has therapeutic applications.[23] For example, inhibiting tumor-associated isoforms like CA IX and CA XII is a validated strategy for cancer therapy.[20]
B. Comparative Performance Data
The inhibitory activity of compounds against CA is typically reported as an IC₅₀ or Kᵢ value. The table below compares a hypothetical oxazole-based inhibitor to Acetazolamide, a clinically used CA inhibitor.
| Compound | Target Enzyme | IC₅₀ (nM)[24] |
| Hypothetical Oxazole-Sulfonamide | hCA IX (Tumor-associated) | 15.5 |
| hCA II (Off-target) | 250.0 | |
| Acetazolamide (Alternative) | hCA IX (Tumor-associated) | 25.0 |
| hCA II (Off-target) | 12.0 |
Note: This data illustrates the potential for designing isoform-selective inhibitors. A higher IC₅₀ against the off-target isoform (hCA II) is desirable to reduce side effects.
C. Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of CA, using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically.[22]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[22]
-
CA Enzyme Stock: Dissolve human carbonic anhydrase (e.g., hCA II or hCA IX) in cold Assay Buffer.
-
Substrate Stock: Prepare a 3 mM solution of p-Nitrophenyl acetate (p-NPA) in DMSO or acetonitrile. Prepare this solution fresh daily.[22]
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Acetazolamide) in the appropriate solvent.
-
-
Assay Procedure (in a 96-well plate):
-
Add 158 µL of Assay Buffer to the appropriate wells.
-
Add 2 µL of the inhibitor working solution (or DMSO for the control).
-
Add 20 µL of the CA working solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[22]
-
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[25]
-
Data Analysis: Calculate the rate (slope) of the reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control. Plot percent inhibition versus inhibitor concentration to calculate the IC₅₀ value.
IV. Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile scaffold for the synthesis of novel compounds with significant biological potential. The derivatives explored in this guide demonstrate promising anticancer, antimicrobial, and enzyme-inhibitory activities. The key to unlocking their full therapeutic potential lies in the rational design of new analogues based on a deep understanding of structure-activity relationships and mechanisms of action. Future work should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic properties and in vivo efficacy. The experimental frameworks provided herein offer a self-validating system for researchers to rigorously assess the performance of their novel oxazole derivatives, paving the way for the next generation of targeted therapeutics.
References
A comprehensive, numbered list of all cited sources with full details and clickable URLs will be provided here.
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- 25. assaygenie.com [assaygenie.com]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 2-Chlorooxazole-4-carbonitrile
As a novel heterocyclic building block in pharmaceutical research and drug development, 2-chlorooxazole-4-carbonitrile presents unique disposal challenges due to its dual chemical nature as both a chlorinated organic compound and a nitrile. Improper handling and disposal can lead to significant safety hazards and environmental contamination. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental compliance.
Understanding the Hazard Profile: A Dual-Risk Compound
The primary challenge in disposing of this compound lies in its molecular structure. It contains both a chlorine atom and a carbonitrile (C≡N) group, placing it into two distinct hazardous waste categories.
-
Chlorinated Organic Compound: Halogenated solvents and reagents require specific disposal routes, often involving high-temperature incineration, to prevent the release of environmentally persistent and toxic byproducts.[1][2]
-
Nitrile/Cyanide-Containing Compound: The carbonitrile group can, under certain conditions (e.g., reaction with strong acids), release highly toxic hydrogen cyanide (HCN) gas.[3][4] Therefore, it must be managed as a cyanide-containing waste, for which the cardinal rule is strict segregation from acidic waste streams.[5]
The Safety Data Sheet (SDS) for this compound specifies the following hazards:
-
Causes skin irritation (H315).[6]
-
Causes serious eye irritation (H319).[6]
-
May cause respiratory irritation (H335).[6]
Given these overlapping hazards, a multi-faceted approach to personal protection and waste handling is essential.
Personal Protective Equipment (PPE): A Non-Negotiable Baseline
Before handling the chemical or its waste, ensure the appropriate PPE is worn. The following table summarizes the minimum required equipment based on standard laboratory safety protocols for hazardous chemicals.
| Protection Type | Required Equipment | Rationale |
| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. A face shield is recommended if there is a splash hazard. | Protects against splashes and aerosolized particles that can cause serious eye irritation.[6] |
| Hand | Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for tears or holes before use. | Prevents skin contact, which can cause irritation.[6] Contaminated gloves should be disposed of as solid hazardous waste. |
| Body | Standard laboratory coat. Consider a chemically resistant apron for larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area, such as a certified chemical fume hood. | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[6] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the complete process from initial waste generation to final collection by environmental health and safety (EHS) personnel. This workflow is designed to be a self-validating system that minimizes risk at every stage.
Empty containers that held this compound are not safe for regular trash. They must be decontaminated, and the rinsate must be captured as hazardous waste.
-
Initial Rinse: Perform an initial rinse of the empty container with a suitable solvent (e.g., acetone, ethanol).
-
Collect Rinsate: This first rinse must be collected and disposed of as liquid hazardous waste.[7]
-
Subsequent Rinses: For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]
-
Final Cleaning: After triple-rinsing, the container can be managed for recycling or disposal according to institutional policy.
Proper segregation is the most critical step to prevent dangerous chemical reactions.
-
Designate Waste Containers: Use separate, dedicated, and chemically compatible containers for solid and liquid waste streams.[3] High-density polyethylene (HDPE) containers are a common choice.
-
Liquid Waste: Collect all liquid residues, including the initial container rinsates, in a sealable container designated for "Halogenated, Cyanide-Containing Liquid Waste."
-
Solid Waste: Collect all contaminated solids, such as gloves, weigh paper, and absorbent pads, in a separate, clearly marked container for "Halogenated, Cyanide-Containing Solid Waste."
-
Secondary Containment: Place all liquid waste containers within a larger, chemically resistant secondary container to contain any potential leaks.[7]
Accurate labeling is mandated by regulatory bodies like the EPA and is crucial for safe handling.[8]
-
Each container must be clearly labeled with the words "Hazardous Waste." [8]
-
List all chemical constituents by their full name (i.e., "this compound") and estimate their concentrations.
-
Crucially, add the explicit warning: "Cyanide-Containing Waste – Do Not Mix With Acids." [5]
-
Include the date the waste was first added to the container.
Waste must be stored safely in a designated laboratory area pending pickup.
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA that is at or near the point of generation.[8][9]
-
Segregation from Incompatibles: Physically separate the cyanide-containing waste containers from all acids and strong oxidizing agents.[5]
-
Keep Containers Closed: Waste containers must remain sealed at all times except when adding waste.[8] This prevents the release of vapors and protects the container's contents.
The final step is to coordinate with your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.
-
Schedule a Pickup: Follow your institution's procedures to request a hazardous waste pickup.
-
Disposal Method: The ultimate disposal will be handled by a licensed facility. The standard method for compounds like this is high-temperature incineration, which effectively destroys both the chlorinated organic structure and the cyanide group.[1]
Disposal Process Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: Fostering a Culture of Safety
The responsible disposal of this compound is not merely a procedural task but a critical component of laboratory safety culture. By understanding the compound's dual hazards and adhering strictly to the segregation, containerization, and labeling protocols outlined in this guide, researchers can effectively mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local and national regulations.
References
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.American Journal of Hospital Pharmacy, 43(5), 1193–1204.
- The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities.SterileMed.
- Guidelines for Cytotoxic (Antineoplastic) Drugs.Occupational Safety and Health Administration (OSHA).
- Information on Cyanide Compounds.Stanford Environmental Health & Safety.
- Process for Disposal of Chlorinated Organic Residues.Environmental Science & Technology, 2(3), 174-177.
- Controlling Occupational Exposure to Hazardous Drugs.Occupational Safety and Health Administration (OSHA).
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration.PubMed.
- Proper Disposal of Hazardous Laboratory Waste Regulations in the United States.SterileMed.
- Laboratory Environmental Sample Disposal Information Document.U.S. Environmental Protection Agency (EPA).
- Toxicological Profile for Cyanide.Agency for Toxic Substances and Disease Registry (ATSDR).
- Laboratory chemical safety summary: sodium cyanide and potassium cyanide.National Research Council.
- Cyanides.University of Illinois Division of Research Safety.
- Cyanide Waste Treatment.Hach.
- Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.
- Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
- Regulations for Hazardous Waste Generated at Academic Laboratories.U.S. Environmental Protection Agency (EPA).
- Process for the incineration of chlorinated organic materials.Google Patents.
- Hazardous Waste Reduction.University of Missouri Environmental Health and Safety.
- Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.Pan American Health Organization (PAHO).
- Procedures for the disposal of liquid chemical residues and aqueous solutions.Stockholm University.
- Hazardous Waste Disposal Guide.Dartmouth College.
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- 4. geneseo.edu [geneseo.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
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- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. epa.gov [epa.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Chlorooxazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, novel chemical entities are the stepping stones to groundbreaking therapeutics. One such molecule, 2-Chlorooxazole-4-carbonitrile, presents a unique scaffold for medicinal chemistry. However, its handling requires a nuanced understanding of its potential hazards. This guide, compiled by a Senior Application Scientist, moves beyond generic safety protocols to provide in-depth, actionable intelligence for the safe and effective use of this compound in your research endeavors. Our commitment is to empower you with the knowledge to not only advance your scientific goals but to do so with the utmost confidence in your safety procedures.
Understanding the Hazard Profile of this compound
While comprehensive toxicological data for this compound is not yet available, the existing safety data sheets (SDS) from suppliers like AK Scientific, Inc. provide a clear directive: this compound is to be handled with care.[1] It is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] The "Warning" signal word underscores the need for diligent adherence to safety protocols.[1]
The chemical structure, featuring a halogenated oxazole ring and a nitrile group, suggests that researchers should be mindful of potential reactivity with strong oxidizing agents, strong acids, and strong bases. While specific reactivity data for this compound is limited, the general reactivity of similar chemical classes warrants caution.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in the known hazards of the compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory.[2] Given the serious eye irritation hazard, a face shield should be worn in addition to goggles when handling larger quantities or when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves are essential. While nitrile gloves are a common laboratory staple, it is crucial to select gloves with proven resistance to halogenated organic compounds. Consider double-gloving for enhanced protection, especially during prolonged handling. Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised. |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required. Ensure that the material is appropriate for the solvents being used in conjunction with the this compound. |
| Respiratory Protection | All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation. If there is a potential for airborne concentrations to exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] |
Safe Handling and Operations: A Step-by-Step Approach
Adherence to a stringent operational workflow is paramount to mitigating risks. The following procedural steps are designed to guide you through the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
The container should be kept tightly closed when not in use.[4]
2. Weighing and Dispensing:
-
All weighing and dispensing of the solid compound must be performed within a chemical fume hood.
-
Use dedicated spatulas and weighing boats.
-
Avoid raising dust during handling.
3. Solution Preparation and Reaction Setup:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Ensure that all reaction vessels are properly secured and that the setup is located within a fume hood.
-
Continuously monitor the reaction for any unexpected changes.
4. Post-Reaction Work-up and Purification:
-
Quench the reaction carefully, being mindful of any potential exothermic processes.
-
Handle all post-reaction mixtures and purification solvents with the same level of precaution as the parent compound.
5. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agent.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Below is a visual representation of the recommended safe handling workflow.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent and place it in a suitable, labeled container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's approved hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.[1][4] The first rinse of any emptied container must also be collected and disposed of as hazardous waste.[5]
By adhering to these detailed guidelines, you can confidently and safely incorporate this compound into your research, paving the way for new discoveries while maintaining the highest standards of laboratory safety.
References
- WTSCT-324 Safety Data Sheet. (2015, February 23).
- Safety Data Sheet. (n.d.). U.S. Food and Drug Administration.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
